molecular formula C17H36NO5P B15144495 RBM10-8

RBM10-8

カタログ番号: B15144495
分子量: 365.4 g/mol
InChIキー: CLOACZHPXLRLHX-IAGOWNOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RBM10-8 is a useful research compound. Its molecular formula is C17H36NO5P and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H36NO5P

分子量

365.4 g/mol

IUPAC名

[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate

InChI

InChI=1S/C17H36NO5P/c1-3-5-6-7-8-9-10-11-12-13-14-17(19,4-2)16(18)15-23-24(20,21)22/h4,16,19H,2-3,5-15,18H2,1H3,(H2,20,21,22)/t16-,17-/m1/s1

InChIキー

CLOACZHPXLRLHX-IAGOWNOFSA-N

異性体SMILES

CCCCCCCCCCCC[C@](C=C)([C@@H](COP(=O)(O)O)N)O

正規SMILES

CCCCCCCCCCCCC(C=C)(C(COP(=O)(O)O)N)O

製品の起源

United States

Foundational & Exploratory

RBM10's intricate dance in alternative splicing: a technical guide for researchers.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pivotal role of RNA-binding motif protein 10 (RBM10) in the regulation of alternative splicing. This document elucidates the core molecular mechanisms, key downstream targets, and the profound implications of RBM10 dysregulation in human diseases such as TARP syndrome and various cancers.

Introduction: RBM10 at the Crossroads of Splicing Regulation

RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing, a fundamental process that generates vast proteomic diversity from a limited number of genes.[1] RBM10 primarily acts as a splicing repressor, promoting the exclusion of cassette exons from mature messenger RNA (mRNA) transcripts.[1][2] This function is mediated by its direct binding to pre-mRNA, typically in intronic regions flanking the alternative exon.[2][3][4] Dysregulation of RBM10's activity, often through mutations, has been implicated in the severe developmental disorder TARP (Talipes equinovarus, Atrial septal defect, Robin sequence, and Persistent left superior vena cava) syndrome and is frequently observed in various cancers, most notably lung adenocarcinoma.[1][2]

This guide provides a detailed overview of RBM10's molecular functions, summarizes key quantitative data on its splicing targets, outlines experimental protocols for its study, and visualizes the complex pathways and mechanisms it governs.

Molecular Mechanism of RBM10-Mediated Splicing Repression

RBM10 is a multifaceted protein containing several key functional domains that facilitate its role in splicing regulation. These include two RNA recognition motifs (RRMs), a G-patch domain, and two zinc finger domains.[3] The prevailing model of RBM10-mediated exon skipping involves its binding to specific sequence motifs within the intronic regions surrounding a target exon. This binding is thought to sterically hinder the assembly or function of the spliceosome at the adjacent splice sites, leading to the exclusion of the exon from the final mRNA transcript.

RBM10 has been shown to interact with components of the spliceosome, including the U2 small nuclear ribonucleoprotein (snRNP) and associated factors, further supporting its direct role in modulating splice site selection.[1]

Diagram of RBM10-Mediated Exon Skipping

RBM10_Exon_Skipping cluster_pre_mRNA pre-mRNA cluster_splicing_outcomes Alternative Splicing Outcomes cluster_inclusion Exon Inclusion cluster_skipping Exon Skipping (promoted by RBM10) exon1 Exon A intron1 Intron cassette_exon Cassette Exon intron2 Intron included_mRNA Exon A Cassette Exon Exon B skipped_mRNA Exon A Exon B exon2 Exon B RBM10 RBM10 RBM10->cassette_exon Binds to flanking introns spliceosome Spliceosome RBM10->spliceosome Inhibits recognition

Caption: RBM10 promotes exon skipping by binding to introns flanking a cassette exon, thereby inhibiting spliceosome recognition and leading to its exclusion from the mature mRNA.

Quantitative Analysis of RBM10's Splicing Activity

The advent of high-throughput sequencing techniques has enabled the transcriptome-wide identification of RBM10's targets. Studies involving the knockdown or overexpression of RBM10 have revealed hundreds of alternative splicing events under its control.

Global Splicing Changes Induced by RBM10 Perturbation

RNA sequencing (RNA-seq) experiments have been instrumental in quantifying the global impact of RBM10 on the transcriptome.

Cell LineRBM10 PerturbationNumber of Significant Splicing Changes (Exons)Primary EffectReference
HEK293Knockdown (KD)304Exon Inclusion[2]
HEK293Overexpression (OE)244Exon Skipping[2]
Mouse Mandibular CellsKnockout (KO)786 (splicing events)Exon Inclusion[3][5]
BEAS-2BKnockdown (KD)264 (AS events)Exon Inclusion[6]
PC9Overexpression (OE)512 (AS events)Exon Skipping[6]
Regulation of Key Target Genes

RBM10's regulatory influence extends to several critical genes involved in cell proliferation, apoptosis, and development.

Target GeneExon(s) RegulatedEffect of RBM10Functional Consequence of RBM10 ActionDisease Relevance
NUMB Exon 9Promotes Exon SkippingProduction of a NUMB isoform that inhibits Notch signaling, suppressing cell proliferation.[4][5]Lung Cancer
BCL2L1 (Bcl-x) Exon 2 (alternative 5' splice site)Promotes usage of a distal 5' splice siteFavors production of the pro-apoptotic Bcl-xS isoform over the anti-apoptotic Bcl-xL isoform.Cancer
Fas (CD95/APO-1) Exon 6Promotes Exon SkippingProduction of a soluble, anti-apoptotic Fas isoform.Cancer
EIF4H Exon 5Promotes Exon SkippingRegulates the expression of EIF4H isoforms with roles in translation initiation and cell proliferation.[6][7]Lung Cancer
VCL (Vinculin) Exon 19Promotes Exon SkippingModulates the expression of vinculin isoforms involved in cell adhesion and migration.[8]Cancer Metastasis
TNC (Tenascin C) Exon 16Promotes Exon SkippingAffects the expression of Tenascin C isoforms implicated in cell-matrix interactions.[8]Cancer Metastasis
CD44 Exon 8Promotes Exon SkippingRegulates the expression of CD44 isoforms that function as cell surface receptors.[8]Cancer Metastasis

Note: The quantitative data for splicing changes (e.g., Percent Spliced In - PSI) are often found in supplementary materials of the cited publications and may require direct data analysis to be fully comprehensive.

RBM10 in Cellular Signaling Pathways

RBM10's regulation of key genes integrates it into critical cellular signaling pathways, most notably the Notch and p53 pathways.

RBM10 and the Notch Signaling Pathway

By controlling the alternative splicing of NUMB, RBM10 acts as a crucial regulator of the Notch signaling pathway, which is frequently hyperactivated in cancer. RBM10-mediated skipping of NUMB exon 9 leads to a protein isoform that promotes the degradation of the Notch intracellular domain (NICD), thereby attenuating Notch signaling and suppressing cell proliferation.[4][5]

Diagram of RBM10's Role in the Notch Pathway

RBM10_Notch_Pathway RBM10 RBM10 NUMB_pre_mRNA NUMB pre-mRNA RBM10->NUMB_pre_mRNA Promotes exon 9 skipping NUMB_exon9_skipped NUMB isoform (Exon 9 skipped) NUMB_pre_mRNA->NUMB_exon9_skipped NUMB_exon9_included NUMB isoform (Exon 9 included) NUMB_pre_mRNA->NUMB_exon9_included Inhibited by RBM10 NICD NICD (Notch Intracellular Domain) NUMB_exon9_skipped->NICD Promotes degradation NUMB_exon9_included->NICD Stabilizes Notch_receptor Notch Receptor Notch_receptor->NICD Activation Proliferation Cell Proliferation NICD->Proliferation Promotes

Caption: RBM10 promotes the skipping of NUMB exon 9, leading to an isoform that degrades NICD and suppresses cell proliferation.

RBM10 and the p53 Pathway

Emerging evidence suggests a link between RBM10 and the p53 tumor suppressor pathway. RBM10 can physically interact with and stabilize p53 by inhibiting its degradation mediated by MDM2.[9] This provides another layer to RBM10's role as a tumor suppressor.

Diagram of RBM10's Interaction with the p53 Pathway

RBM10_p53_Pathway RBM10 RBM10 p53 p53 RBM10->p53 Stabilizes MDM2 MDM2 RBM10->MDM2 Inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Promotes degradation

Caption: RBM10 stabilizes p53 by inhibiting its MDM2-mediated degradation, thereby promoting apoptosis and cell cycle arrest.

Key Experimental Protocols for Studying RBM10

Investigating the function of RBM10 requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a powerful technique to identify the in vivo binding sites of RNA-binding proteins like RBM10 on a transcriptome-wide scale.

  • Cell Culture and Labeling: Culture cells (e.g., HEK293) in the presence of a photoactivatable ribonucleoside analog, such as 4-thiouridine (4SU), which is incorporated into nascent RNA transcripts.

  • UV Crosslinking: Irradiate the cells with 365 nm UV light to induce covalent crosslinks between the 4SU-containing RNA and interacting proteins.

  • Cell Lysis and RNase Digestion: Lyse the cells and perform a partial digestion of the RNA with RNase T1 to generate smaller RNA fragments bound by the protein of interest.

  • Immunoprecipitation: Immunoprecipitate the RBM10-RNA complexes using an antibody specific to RBM10 or an epitope tag.

  • RNA End-Repair and Adapter Ligation: Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' adapter. Then, radioactively label the 5' ends and ligate a 5' adapter.

  • SDS-PAGE and Membrane Transfer: Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • RNA Isolation: Excise the portion of the membrane corresponding to the size of the RBM10-RNA complex and digest the protein with proteinase K to release the RNA fragments.

  • Reverse Transcription and PCR Amplification: Reverse transcribe the RNA into cDNA and amplify the library by PCR. The crosslinked nucleotide often results in a characteristic T-to-C mutation during reverse transcription, which helps to pinpoint the binding site.

  • High-Throughput Sequencing and Data Analysis: Sequence the cDNA library and analyze the data to identify RBM10 binding sites across the transcriptome.

Workflow Diagram for PAR-CLIP

PAR_CLIP_Workflow start Start: Cells expressing RBM10 labeling 1. Label with 4-Thiouridine (4SU) start->labeling crosslinking 2. UV Crosslinking (365 nm) labeling->crosslinking lysis 3. Cell Lysis & Partial RNase T1 Digestion crosslinking->lysis ip 4. Immunoprecipitation of RBM10-RNA complexes lysis->ip ligation 5. 3' and 5' Adapter Ligation ip->ligation sds_page 6. SDS-PAGE & Membrane Transfer ligation->sds_page isolation 7. RNA Isolation sds_page->isolation rt_pcr 8. Reverse Transcription & PCR Amplification isolation->rt_pcr sequencing 9. High-Throughput Sequencing rt_pcr->sequencing analysis 10. Data Analysis: Identify Binding Sites sequencing->analysis end End: RBM10 Binding Map analysis->end

Caption: A stepwise workflow of the PAR-CLIP experiment to identify RBM10's RNA binding sites.

Individual-Nucleotide Resolution Crosslinking and Immunoprecipitation (iCLIP)

iCLIP is a refinement of the CLIP technique that allows for the identification of protein-RNA interaction sites with single-nucleotide resolution.

  • In Vivo UV Crosslinking: Irradiate cells with 254 nm UV light to crosslink proteins to their bound RNA.

  • Cell Lysis and Partial RNA Digestion: Lyse the cells and partially digest the RNA with RNase I.

  • Immunoprecipitation: Immunoprecipitate RBM10-RNA complexes.

  • 3' End Dephosphorylation and Ligation: Dephosphorylate the 3' ends of the RNA and ligate an RNA adapter.

  • 5' End Labeling: Radioactively label the 5' ends of the RNA fragments.

  • SDS-PAGE and Membrane Transfer: Separate the complexes by size and transfer to a membrane.

  • RNA Isolation: Isolate the RNA from the membrane by proteinase K digestion.

  • Reverse Transcription: Perform reverse transcription using a primer that contains a barcode and sequences for later circularization. The reverse transcriptase typically truncates at the crosslinked nucleotide.

  • cDNA Circularization and Linearization: Purify the cDNA, circularize it, and then linearize it at a specific site within the adapter to prepare it for PCR.

  • PCR Amplification and Sequencing: Amplify the cDNA library and perform high-throughput sequencing. The start site of the sequenced read corresponds to the nucleotide immediately downstream of the crosslink site.

Workflow Diagram for iCLIP

iCLIP_Workflow start Start: Cells expressing RBM10 crosslinking 1. UV Crosslinking (254 nm) start->crosslinking lysis 2. Cell Lysis & Partial RNase Digestion crosslinking->lysis ip 3. Immunoprecipitation lysis->ip ligation 4. 3' Adapter Ligation ip->ligation labeling 5. 5' End Labeling ligation->labeling sds_page 6. SDS-PAGE & Membrane Transfer labeling->sds_page isolation 7. RNA Isolation sds_page->isolation rt 8. Reverse Transcription (truncation at crosslink) isolation->rt circularization 9. cDNA Circularization & Linearization rt->circularization pcr_seq 10. PCR Amplification & Sequencing circularization->pcr_seq analysis 11. Data Analysis: Identify Crosslink Sites pcr_seq->analysis end End: High-Resolution Binding Map analysis->end

Caption: A stepwise workflow of the iCLIP experiment for high-resolution mapping of RBM10's RNA binding sites.

Minigene Splicing Assay

Minigene assays are used to validate the effect of RBM10 on the splicing of a specific exon of interest.

  • Minigene Construct Design: Create a plasmid vector containing the alternative exon of interest along with its flanking intronic sequences and parts of the neighboring constitutive exons. This construct is typically driven by a strong constitutive promoter (e.g., CMV).

  • Cell Transfection: Co-transfect the minigene plasmid into cultured cells along with a plasmid expressing RBM10 or with siRNAs to deplete endogenous RBM10. A control transfection with an empty vector or control siRNA should be performed in parallel.

  • RNA Isolation and RT-PCR: After 24-48 hours, isolate total RNA from the transfected cells. Perform reverse transcription followed by PCR (RT-PCR) using primers specific to the exonic regions of the minigene.

  • Analysis of Splicing Products: Analyze the PCR products by agarose gel electrophoresis. The relative abundance of the PCR products corresponding to the exon-included and exon-skipped isoforms will reveal the effect of RBM10 on the splicing of the target exon.

  • Quantitative Analysis: For more precise quantification, methods like quantitative real-time PCR (qRT-PCR) with isoform-specific primers or capillary electrophoresis of fluorescently labeled PCR products can be used to determine the Percent Spliced In (PSI) value.

Conclusion and Future Directions

RBM10 is a potent and crucial regulator of alternative splicing with a clear role in cellular homeostasis and disease. Its primary function as a splicing repressor, particularly of cassette exons, places it at the center of key signaling pathways, including Notch and p53. The dysregulation of RBM10's activity has profound consequences, leading to developmental disorders like TARP syndrome and contributing to the pathogenesis of cancer.

Future research should focus on a more comprehensive, quantitative understanding of RBM10's splicing targets in a wider range of cell types and disease contexts. The development of therapeutic strategies aimed at modulating RBM10's activity or its downstream splicing events holds promise for the treatment of RBM10-associated diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of RBM10-mediated splicing regulation and its impact on human health.

References

Methodological & Application

Application Notes and Protocols for RBM10-Specific Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and guidelines for the use of RBM10-specific antibodies in various immunological assays. This document is intended for researchers, scientists, and drug development professionals investigating the role of RNA-binding motif protein 10 (RBM10) in cellular processes and disease.

Introduction to RBM10

RNA-binding motif protein 10 (RBM10) is a crucial regulator of alternative splicing, a fundamental process for generating proteomic diversity.[1][2][3] It is implicated in numerous cellular functions, including cell proliferation, apoptosis, and metastasis.[1][4] Dysregulation of RBM10 has been linked to various diseases, including cancer.[1][5][6] RBM10 exerts its function through complex signaling networks, including the RAP1/AKT/CREB, Notch, and Wnt/β-catenin pathways.[1][7] Given its significance, the availability of specific and validated antibodies is paramount for the accurate study of RBM10.

Antibody Specifications and Applications

A variety of polyclonal and monoclonal antibodies specific to RBM10 are commercially available. These antibodies have been validated for use in several key applications, including Western Blotting (WB), Immunoprecipitation (IP), Immunohistochemistry (IHC), and Immunofluorescence (IF). The following table summarizes typical working concentrations for RBM10-specific antibodies in these applications. It is important to note that optimal dilutions should be determined experimentally for each specific antibody and experimental condition.[8][9]

ApplicationSpecies ReactivityRecommended Concentration/Dilution
Western Blot (WB)Human, Mouse, Rat0.04 - 0.4 µg/mL
Immunoprecipitation (IP)Human0.5 - 4.0 µg per 1.0-3.0 mg of total protein lysate
Immunohistochemistry (IHC)Human1:500 - 1:1000
Immunofluorescence (IF)Human0.25 - 2 µg/mL

Experimental Protocols

Detailed protocols for the most common applications of RBM10-specific antibodies are provided below.

Western Blotting (WB)

This protocol outlines the detection of RBM10 in protein lysates by Western Blotting.

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
  • Sonicate the lysate on ice to shear DNA and ensure complete lysis.[10]
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[10]
  • Determine the protein concentration using a suitable method (e.g., BCA assay).[10]

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.[10]
  • Separate the proteins on a polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
  • Confirm transfer efficiency by staining the membrane with Ponceau S.[10]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
  • Incubate the membrane with the primary anti-RBM10 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[10]
  • Wash the membrane three times with TBST for 10 minutes each.[10]
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
  • Wash the membrane three times with TBST for 10 minutes each.[10]

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10]
  • Visualize the protein bands using a chemiluminescence imaging system.[10]

Immunoprecipitation (IP)

This protocol describes the immunoprecipitation of endogenous RBM10 from cell lysates.[10]

1. Cell Lysate Preparation:

  • Prepare cell lysates as described in the Western Blotting protocol.

2. Pre-clearing the Lysate:

  • Add protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.[10]
  • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.[10]

3. Immunoprecipitation:

  • Add the primary anti-RBM10 antibody to the pre-cleared lysate and incubate overnight with rotation at 4°C.[10]
  • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.[10]
  • Wash the beads several times with lysis buffer.

4. Elution and Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
  • Analyze the eluted proteins by Western blotting using an anti-RBM10 antibody.[10]

Immunohistochemistry (IHC)

This protocol is for the detection of RBM10 in paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) for 10-20 minutes.[9]

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.[11]
  • Block non-specific binding with a suitable blocking serum.
  • Incubate the sections with the primary anti-RBM10 antibody (at the recommended dilution) overnight at 4°C.
  • Wash with buffer and incubate with a biotinylated secondary antibody.
  • Wash and incubate with a streptavidin-HRP complex.

4. Visualization and Counterstaining:

  • Develop the signal with a chromogen such as DAB.
  • Counterstain with hematoxylin.
  • Dehydrate, clear, and mount the slides.

Immunofluorescence (IF)

This protocol details the detection of RBM10 in cultured cells.

1. Cell Preparation:

  • Grow cells on coverslips to the desired confluency.
  • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[8][9]
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8][9]

2. Staining:

  • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
  • Incubate the cells with the primary anti-RBM10 antibody (at the recommended dilution) for 1 hour at room temperature or overnight at 4°C.
  • Wash the cells three times with PBS.
  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
  • Wash the cells three times with PBS.

3. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
  • Visualize the staining using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving RBM10 and a general workflow for antibody validation.

RBM10_Signaling_Pathway cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Regulation RBM10 RBM10 RAP1A RAP1A RBM10->RAP1A inhibits AKT AKT RAP1A->AKT activates CREB CREB AKT->CREB phosphorylates Proliferation Proliferation CREB->Proliferation promotes RBM10_apoptosis RBM10 MDM2 MDM2 RBM10_apoptosis->MDM2 inhibits p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis induces

Caption: RBM10 signaling pathways in cell proliferation and apoptosis.

Antibody_Validation_Workflow start Start: Obtain RBM10 Antibody wb Western Blot (WB) - Check for specific band at ~104 kDa - Use positive and negative control cell lines start->wb ip Immunoprecipitation (IP) - IP with RBM10 antibody - Detect with the same or different RBM10 antibody start->ip ihc Immunohistochemistry (IHC) - Stain known positive and negative tissues - Observe expected subcellular localization (nuclear) start->ihc if_icc Immunofluorescence (IF/ICC) - Stain cultured cells - Confirm nuclear localization start->if_icc knockdown Knockdown/Knockout Validation - Use siRNA or CRISPR to deplete RBM10 - Confirm signal reduction in WB, IHC, or IF wb->knockdown ip->knockdown ihc->knockdown if_icc->knockdown end Validated Antibody knockdown->end

Caption: General workflow for the validation of RBM10-specific antibodies.

Troubleshooting

High Background in Western Blotting:

  • Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).

  • Adjust the primary and secondary antibody concentrations.

  • Ensure adequate washing steps.[10]

No Signal in Western Blotting:

  • Confirm the integrity and concentration of the protein lysate.

  • Verify the activity of the primary and secondary antibodies.

  • Check the transfer efficiency.[10]

Non-specific Bands in Immunoprecipitation:

  • Increase the stringency of the wash buffers.

  • Pre-clear the lysate with protein A/G beads before adding the primary antibody.[10]

For further troubleshooting, consulting the antibody supplier's technical support is recommended.

References

Application Notes and Protocols for Studying RBM10 Function Using In Vitro Splicing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vitro splicing assays to investigate the function of the RNA-binding protein RBM10, a key regulator of alternative splicing implicated in various diseases, including TARP syndrome and lung adenocarcinoma.

Introduction to RBM10 and In Vitro Splicing Assays

RNA-binding motif protein 10 (RBM10) is a crucial splicing factor that primarily functions to promote the exclusion, or "skipping," of cassette exons in pre-mRNA transcripts.[1][2][3] This regulation is achieved through RBM10's binding to intronic sequences in the vicinity of splice sites, which interferes with the spliceosome's ability to recognize and include the alternative exon.[2][4] Dysregulation of RBM10-mediated splicing has been linked to developmental disorders and cancer.[5][6]

In vitro splicing assays are powerful tools to dissect the molecular mechanisms of splicing regulation.[7][8][9] These cell-free systems utilize splicing-competent nuclear extracts and custom-designed pre-mRNA substrates (often in the form of minigenes) to recapitulate the splicing process in a controlled environment. By manipulating the components of the reaction, such as by adding recombinant RBM10, researchers can directly observe and quantify its impact on splicing outcomes.

Core Concepts and Workflow

The general workflow for an in vitro splicing assay to study RBM10 function involves the preparation of a target pre-mRNA, incubation with a splicing-competent nuclear extract, and subsequent analysis of the resulting spliced mRNA isoforms. Recombinant RBM10 protein can be added to the reaction to assess its direct effect on the splicing of the target pre-mRNA.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Minigene Minigene Construct (Target Exon) Transcription In Vitro Transcription (Radiolabeled UTP) Minigene->Transcription Incubation In Vitro Splicing Reaction: - Pre-mRNA - Nuclear Extract - +/- Recombinant RBM10 Transcription->Incubation NuclearExtract Preparation of Splicing- Competent Nuclear Extract NuclearExtract->Incubation Protein Purification of Recombinant RBM10 Protein->Incubation RNA_Extraction RNA Extraction and Purification Incubation->RNA_Extraction Analysis Analysis of Splicing Products: - Denaturing PAGE - RT-PCR RNA_Extraction->Analysis Quantification Quantification of Splicing Isoforms Analysis->Quantification

Figure 1: General workflow for in vitro splicing assay to study RBM10 function.

RBM10's Mechanism of Action in Splicing Regulation

RBM10-mediated exon skipping is a multi-step process that involves the recognition of specific RNA sequences and interaction with components of the spliceosome. The following diagram illustrates the proposed mechanism.

cluster_0 RBM10-Mediated Exon Skipping PremRNA Pre-mRNA with Cassette Exon Binding RBM10 binds to intronic splicing silencers (ISS) PremRNA->Binding RBM10 RBM10 RBM10->Binding Spliceosome Spliceosome Assembly Binding->Spliceosome Interacts with Inhibition Inhibition of Splice Site Recognition Spliceosome->Inhibition ExonSkipping Exon Skipping Inhibition->ExonSkipping Spliced_mRNA Spliced mRNA (Exon Excluded) ExonSkipping->Spliced_mRNA

References

Application Notes and Protocols for Purifying Recombinant RBM10 Protein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

RNA-binding motif protein 10 (RBM10) is a crucial regulator of alternative splicing, playing a significant role in various cellular processes, including cell proliferation and apoptosis.[1][2] Its dysfunction is associated with several human diseases, such as TARP syndrome and various cancers.[2][3] The availability of highly purified recombinant RBM10 is essential for in-depth biochemical and structural studies, drug screening, and antibody production. This document provides detailed protocols for the expression and purification of recombinant RBM10 protein using common affinity tagging systems.

Two widely used and effective methods for purifying recombinant proteins are the Glutathione S-transferase (GST) tag and the polyhistidine (His) tag systems.[4][5] These methods are based on affinity chromatography, which offers high selectivity and yield.[6][7] The choice between a GST-tag or His-tag system may depend on the downstream application, the expression system, and the biochemical properties of the target protein.

Section 1: Purification of GST-Tagged RBM10

The GST-tag, a 26 kDa protein, can enhance the solubility of the fusion protein and provides a simple purification method using glutathione-immobilized resin.[4][8][9]

Experimental Workflow for GST-RBM10 Purification

GST_Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli with pGEX-RBM10 Inoculation Inoculation and Growth of Culture Transformation->Inoculation Induction IPTG Induction of GST-RBM10 Expression Inoculation->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification Binding Binding to Glutathione Sepharose Resin Clarification->Binding Wash Washing to Remove Non-specific Proteins Binding->Wash Elution Elution with Reduced Glutathione Wash->Elution Analysis SDS-PAGE and Western Blot Analysis Elution->Analysis Dialysis Dialysis and Concentration Analysis->Dialysis Storage Storage at -80°C Dialysis->Storage

Caption: Workflow for GST-tagged RBM10 purification.

Protocol: GST-RBM10 Purification

1. Expression of GST-RBM10 in E. coli

  • Transform E. coli BL21(DE3) cells with a pGEX vector containing the RBM10 coding sequence. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.[10][11]

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Incubate for 4-6 hours at 30°C or overnight at 18°C for better protein folding.[10]

2. Cell Lysis and Lysate Preparation

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[10]

  • Resuspend the cell pellet in 30 mL of ice-cold 1X PBS.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Affinity Purification

  • Equilibrate 1 mL of Glutathione Sepharose resin by washing with 10 column volumes of 1X PBS.

  • Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle agitation to allow binding of the GST-RBM10 protein.

  • Load the lysate-resin slurry into a chromatography column.

  • Wash the resin with 10-15 column volumes of wash buffer (1X PBS) to remove unbound proteins.[8]

  • Elute the GST-RBM10 protein with 5-10 mL of elution buffer (50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).[9] Collect fractions of 1 mL.

4. Analysis and Storage

  • Analyze the collected fractions by SDS-PAGE to check for purity. Confirm the identity of the protein by Western blot using an anti-RBM10 or anti-GST antibody.

  • Pool the fractions containing pure protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.5) to remove glutathione.

  • Measure the protein concentration, aliquot, and store at -80°C.

Data Presentation: GST-RBM10 Purification Summary
Purification StepTotal Protein (mg)RBM10 Protein (mg)Purity (%)
Crude Lysate
Clarified Lysate
Flow-through
Wash
Elution Fractions
Pooled Eluate

Section 2: Purification of His-Tagged RBM10

The polyhistidine (His) tag is a small tag that allows for purification using immobilized metal affinity chromatography (IMAC), typically with nickel (Ni-NTA) or cobalt (Co-Talon) resins.[5][12]

Experimental Workflow for His-RBM10 Purification

His_Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli with pET-RBM10 Inoculation Inoculation and Growth of Culture Transformation->Inoculation Induction IPTG Induction of His-RBM10 Expression Inoculation->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification Binding Binding to Ni-NTA Agarose Clarification->Binding Wash Washing with Low Imidazole Binding->Wash Elution Elution with High Imidazole Wash->Elution Analysis SDS-PAGE and Western Blot Analysis Elution->Analysis Dialysis Dialysis and Concentration Analysis->Dialysis Storage Storage at -80°C Dialysis->Storage

Caption: Workflow for His-tagged RBM10 purification.

Protocol: His-RBM10 Purification

1. Expression of His-RBM10 in E. coli

  • Follow the same procedure as for GST-tagged protein expression, using a pET vector containing the His-tagged RBM10 coding sequence.

2. Cell Lysis and Lysate Preparation

  • Harvest cells and resuspend the pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse cells by sonication and clarify the lysate by centrifugation as described for the GST-tag protocol.

3. Affinity Purification

  • Equilibrate 1 mL of Ni-NTA agarose resin with 10 column volumes of Lysis Buffer.

  • Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1 hour with gentle agitation.

  • Load the lysate-resin slurry into a chromatography column.

  • Wash the resin with 10-15 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[13]

  • Elute the His-RBM10 protein with 5-10 mL of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[14] Collect 1 mL fractions.

4. Analysis and Storage

  • Analyze the fractions by SDS-PAGE and Western blot using an anti-RBM10 or anti-His antibody.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.5) to remove imidazole.

  • Measure protein concentration, aliquot, and store at -80°C.

Data Presentation: His-RBM10 Purification Summary
Purification StepTotal Protein (mg)RBM10 Protein (mg)Purity (%)
Crude Lysate
Clarified Lysate
Flow-through
Wash
Elution Fractions
Pooled Eluate

Section 3: Further Purification Steps (Optional)

For applications requiring exceptionally high purity, additional chromatography steps such as ion-exchange and size-exclusion chromatography can be employed after the initial affinity purification.

Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[15][16][17] Depending on the isoelectric point (pI) of RBM10 and the buffer pH, either anion-exchange (binds negatively charged proteins) or cation-exchange (binds positively charged proteins) chromatography can be used.[18]

Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates proteins based on their size and shape.[19][20] This step is useful for removing aggregates and other impurities of different molecular weights, resulting in a highly homogenous protein sample.

Workflow for Multi-step Purification

MultiStep_Purification_Workflow Affinity Affinity Chromatography (GST or His-tag) IEX Ion-Exchange Chromatography Affinity->IEX Further Purity SEC Size-Exclusion Chromatography IEX->SEC Homogeneity Final Highly Pure RBM10 Protein SEC->Final

Caption: Multi-step purification workflow for RBM10.

By following these detailed protocols, researchers can obtain high-purity recombinant RBM10 protein suitable for a wide range of biochemical and biophysical studies, facilitating further investigation into its biological functions and its role in disease.

References

Animal Models for Studying RBM10 Function In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing, a fundamental process for generating proteomic diversity from a limited number of genes. Dysregulation of RBM10 function has been implicated in various human diseases, including the X-linked developmental disorder TARP (Talipes equinovarus, Atrial septal defect, Robin sequence, and Persistent left superior vena cava) syndrome and several types of cancer, such as lung and thyroid cancer.[1][2][3] Understanding the in vivo functions of RBM10 is therefore crucial for elucidating disease mechanisms and developing novel therapeutic strategies. This document provides a comprehensive overview of the animal models available for studying RBM10, with a primary focus on mouse models, and includes detailed protocols for their generation, characterization, and experimental use.

Animal Models for RBM10 Research

While the mouse remains the most extensively characterized animal model for in vivo studies of RBM10 function, other model organisms offer potential for complementary research.

Mouse Models (Mus musculus)

Constitutive and conditional knockout mouse models have been instrumental in dissecting the physiological and pathological roles of RBM10. Given that RBM10 is located on the X chromosome, male mice (XY) will exhibit a complete loss of function, while heterozygous females (XX) can be used to study the effects of mosaicism due to random X-inactivation.

  • Constitutive Knockout (KO) Models: These models, where the Rbm10 gene is inactivated in all cells, have demonstrated that complete loss of RBM10 is embryonic lethal in males, mirroring the severity of TARP syndrome in humans.[1] This highlights the essential role of RBM10 in embryonic development.

  • Conditional Knockout (cKO) Models: To overcome embryonic lethality and to study the function of RBM10 in specific tissues or at particular developmental stages, conditional knockout models are employed. These models typically utilize the Cre-LoxP system, where the Rbm10 gene is flanked by LoxP sites (Rbm10flox). Crossing these mice with strains expressing Cre recombinase under the control of a tissue-specific or inducible promoter allows for targeted deletion of RBM10.

Other Potential Animal Models
  • Drosophila melanogaster (Fruit Fly): The fruit fly presents a powerful system for genetic studies. The gene CG4896 has been identified as a putative ortholog of human RBM10. While functional studies on this specific gene are currently limited, Drosophila offers a promising avenue for high-throughput genetic screens to identify modifiers of RBM10 function and for studying the fundamental aspects of its role in development.

  • Danio rerio (Zebrafish): The zebrafish model is well-suited for in vivo imaging of developmental processes due to its external fertilization and transparent embryos. Although a direct ortholog of RBM10 with extensive functional characterization has not yet been reported in zebrafish, its utility in modeling developmental disorders makes it a potentially valuable tool for future investigations into the role of RBM10 in embryogenesis.

Data Presentation: Phenotypes of RBM10 Loss-of-Function Mouse Models

The following tables summarize the key phenotypic and molecular changes observed in various RBM10 loss-of-function mouse models.

Table 1: Developmental Phenotypes in RBM10 Knockout Mice

Phenotype CategoryObservation in RBM10 KO/cKO MiceHuman Disease Correlation
Viability Embryonic lethality in constitutive male knockouts.TARP Syndrome (often lethal in males)
Craniofacial Cleft palate, micrognathia (small jaw).Robin sequence in TARP Syndrome[1]
Cardiac Atrial septal defects.Atrial septal defects in TARP Syndrome[1]
Skeletal Limb abnormalities.Talipes equinovarus (clubfoot) in TARP Syndrome.[1]
Cellular Reduced proliferation and altered differentiation of embryonic stem cells.[1][4][5]Developmental delays.

Table 2: Cancer-Related Phenotypes in RBM10 Conditional Knockout Mice

Cancer TypeGenetic ContextPhenotype upon RBM10 Deletion
Thyroid Cancer HrasG12V backgroundIncreased tumor growth and metastasis.[6][7]
Lung Adenocarcinoma EGFR-driven modelsPromotion of tumor development.

Table 3: Molecular Phenotypes of RBM10 Deficiency

Molecular ProcessKey Findings in RBM10 Deficient Models
Alternative Splicing Widespread changes in cassette exon inclusion, particularly affecting genes involved in cell adhesion, cytoskeletal organization, and signaling.[1][7]
Signaling Pathways - Notch Signaling: Upregulation due to altered splicing of Numb.[1][3] - RAC1 Signaling: Increased RAC1-GTP levels, leading to enhanced cell motility and invasion.[6][7] - p53 Pathway: RBM10 can stabilize p53.[2] - AKT/CREB Pathway: RBM10 can inhibit this pro-proliferative pathway.[2]
Key Splicing Targets Numb, Vcl, Tnc, Cd44, Epn1, Lef1[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to study RBM10 function using mouse models.

Protocol 1: Generation of a Conditional Rbm10 Knockout Mouse Line

This protocol outlines the general steps for creating a mouse line with a floxed Rbm10 allele, which can then be bred with Cre-driver lines for conditional knockout studies.

Workflow for Generating Conditional Knockout Mice

G cluster_0 Vector Construction cluster_1 ES Cell Targeting cluster_2 Chimera Generation cluster_3 Germline Transmission a Design Targeting Vector with LoxP sites flanking critical exons of Rbm10 b Incorporate selection markers (e.g., Neomycin resistance) a->b c Electroporate targeting vector into embryonic stem (ES) cells b->c d Select for homologous recombination using selection markers c->d e Screen ES cell clones by PCR and Southern blotting d->e f Inject targeted ES cells into blastocysts e->f g Implant blastocysts into pseudopregnant female mice f->g h Identify chimeric offspring (mixed coat color) g->h i Breed chimeric mice with wild-type mice h->i j Genotype offspring for the floxed Rbm10 allele i->j k Establish Rbm10-floxed mouse line j->k

Caption: Workflow for generating conditional RBM10 knockout mice.

Methodology:

  • Design and Construction of the Targeting Vector:

    • Identify critical exons of the Rbm10 gene. Disruption of these exons should lead to a loss of function.

    • Use recombinant DNA technology to construct a targeting vector containing:

      • Homology arms (5' and 3') corresponding to the genomic sequences flanking the target exons.

      • Two LoxP sites flanking the critical exons.

      • A positive selection cassette (e.g., neomycin resistance gene, neo) for selecting successfully transfected cells. This cassette should also be flanked by FRT sites for later removal by Flp recombinase if desired.

      • A negative selection cassette (e.g., diphtheria toxin A, DTA) outside the homology arms to select against non-homologous recombination events.

  • ES Cell Culture and Transfection:

    • Culture mouse embryonic stem (ES) cells from a suitable background strain (e.g., C57BL/6) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate growth factors.

    • Linearize the targeting vector and introduce it into the ES cells via electroporation.

  • Selection and Screening of Targeted ES Cell Clones:

    • Culture the electroporated ES cells in the presence of the positive selection agent (e.g., G418 for the neo cassette).

    • Expand resistant colonies and screen for homologous recombination by PCR using primers that amplify across the junction of the integrated vector and the genomic DNA.

    • Confirm correct targeting and single integration of the vector by Southern blot analysis using probes external to the targeting construct.

  • Generation of Chimeric Mice:

    • Inject the correctly targeted ES cells into blastocysts from a donor mouse of a different coat color (e.g., inject C57BL/6 ES cells into BALB/c blastocysts).

    • Surgically transfer the injected blastocysts into the uterus of pseudopregnant surrogate mothers.

    • Identify chimeric offspring by their mixed coat color.

  • Germline Transmission and Establishment of the Floxed Line:

    • Breed male chimeras with wild-type females.

    • Genotype the offspring by PCR to identify those that have inherited the floxed Rbm10 allele.

    • Interbreed the heterozygous mice to establish a homozygous Rbm10flox/flox (females) or Rbm10flox/Y (males) mouse line.

Protocol 2: Phenotypic Analysis of Rbm10 Conditional Knockout Mice

Methodology:

  • Breeding and Genotyping:

    • Cross Rbm10flox mice with a Cre-driver line appropriate for the research question (e.g., a ubiquitously expressed Cre for systemic knockout in adults, or a tissue-specific Cre like Pax-Cre for limb and craniofacial development).

    • Set up timed pregnancies to collect embryos at specific developmental stages.

    • Genotype all embryos or pups by PCR using primers specific for the floxed allele, the wild-type allele, and the Cre transgene.

  • Gross Morphological Analysis:

    • Examine embryos and pups for gross developmental abnormalities, including craniofacial defects (cleft palate, micrognathia), limb malformations, and cardiac defects.

    • Measure body weight and size at various time points.

  • Histological Analysis:

    • Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to examine tissue architecture and cellular morphology.

    • Use specific immunohistochemistry (IHC) or immunofluorescence (IF) to detect changes in protein expression and localization (e.g., markers for cell proliferation like Ki67, or apoptosis like cleaved Caspase-3).

  • Behavioral Analysis (for viable models):

    • Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive abilities, which can be indicative of developmental delays or neurological deficits.

Protocol 3: Analysis of Alternative Splicing

Methodology:

  • RNA Isolation and RT-PCR:

    • Isolate total RNA from tissues of interest from Rbm10 cKO and control mice.

    • Perform reverse transcription to generate cDNA.

    • Design primers flanking the alternatively spliced exon of a target gene (e.g., Numb).

    • Amplify the region by PCR and analyze the products on an agarose gel. The relative intensity of the bands corresponding to the inclusion and exclusion isoforms can be quantified.

  • RNA-Sequencing (RNA-Seq):

    • For a global analysis of splicing changes, perform high-throughput RNA sequencing on RNA isolated from cKO and control tissues.

    • Use bioinformatics tools (e.g., rMATS, MAJIQ) to identify and quantify differential alternative splicing events between the two groups.

Protocol 4: iCLIP (individual-nucleotide resolution Cross-Linking and Immunoprecipitation)

This protocol is used to identify the specific RNA sequences that RBM10 binds to in vivo.

iCLIP Experimental Workflow

G a UV cross-linking of cells/tissues to covalently link RBM10 to its target RNAs b Cell lysis and partial RNA fragmentation a->b c Immunoprecipitation of RBM10-RNA complexes with an anti-RBM10 antibody b->c d Ligation of a 3' RNA adapter and radiolabeling of the 5' end c->d e SDS-PAGE and transfer to nitrocellulose membrane d->e f Excision of the RBM10-RNA complexes from the membrane e->f g Protein digestion and RNA isolation f->g h Reverse transcription, which truncates at the cross-link site g->h i Ligation of a 5' DNA adapter to the cDNA h->i j PCR amplification and high-throughput sequencing i->j k Bioinformatic analysis to identify RBM10 binding sites j->k

Caption: iCLIP experimental workflow for identifying RBM10 binding sites.

Methodology:

  • UV Cross-linking and Cell Lysis:

    • Irradiate cultured cells or dissected tissues with UV light to induce covalent cross-links between RBM10 and its bound RNA molecules.

    • Lyse the cells or tissues and treat with a low concentration of RNase to partially fragment the RNA.

  • Immunoprecipitation:

    • Incubate the lysate with an antibody specific for RBM10 to immunoprecipitate the RBM10-RNA complexes.

  • RNA End-Processing and Library Preparation:

    • Ligate an RNA adapter to the 3' end of the RNA fragments.

    • Radioactively label the 5' end of the RNA.

    • Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Excise the membrane region corresponding to the size of the RBM10-RNA complexes.

    • Digest the protein with proteinase K to release the RNA.

    • Perform reverse transcription. The reverse transcriptase will stall and fall off at the site of the cross-linked amino acid, resulting in a cDNA that is truncated at the binding site.

    • Circularize the cDNA and then linearize it to place the cross-link site at the beginning of the sequence.

    • PCR amplify the cDNA library.

  • Sequencing and Analysis:

    • Perform high-throughput sequencing of the cDNA library.

    • Map the sequencing reads to the genome to identify the precise binding sites of RBM10.

Signaling Pathways and Logical Relationships

Loss of RBM10 function impacts several key signaling pathways, primarily through its role in regulating the alternative splicing of pathway components.

RBM10-Mediated Regulation of Alternative Splicing and Downstream Signaling

G cluster_0 Alternative Splicing Regulation cluster_1 Downstream Signaling Pathways RBM10 RBM10 Numb Numb pre-mRNA RBM10->Numb Promotes exon skipping Vcl Vcl pre-mRNA RBM10->Vcl Promotes exon skipping Tnc Tnc pre-mRNA RBM10->Tnc Promotes exon skipping Cd44 Cd44 pre-mRNA RBM10->Cd44 Promotes exon skipping Notch Notch Signaling Numb->Notch Inhibits RAC1 RAC1 Activation Vcl->RAC1 Regulates Tnc->RAC1 Regulates Cd44->RAC1 Regulates Cell_Proliferation Cell Proliferation Notch->Cell_Proliferation Promotes Metastasis Metastasis RAC1->Metastasis Promotes

Caption: RBM10 regulates key signaling pathways through alternative splicing.

This diagram illustrates how RBM10, by promoting the skipping of specific exons in target pre-mRNAs like Numb, Vcl, Tnc, and Cd44, influences downstream signaling pathways such as Notch and RAC1, thereby impacting cellular processes like proliferation and metastasis.[1][3][6][7]

Conclusion

Animal models, particularly genetically engineered mouse models, are indispensable tools for investigating the complex in vivo functions of RBM10. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at further unraveling the roles of RBM10 in development, disease, and as a potential therapeutic target. The continued development and characterization of these models will undoubtedly provide deeper insights into the intricate network of RNA regulation and its impact on human health.

References

Troubleshooting & Optimization

troubleshooting inconsistent RBM10 western blot results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results with RBM10 Western blotting.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple bands for RBM10 on my Western blot?

A1: The presence of multiple bands when probing for RBM10 can be attributed to several factors:

  • Protein Isoforms: The RBM10 gene undergoes alternative splicing, resulting in multiple protein isoforms.[1][2] The two most common variants differ by the inclusion or exclusion of exon 4, leading to proteins of approximately 103.5 kDa and 95 kDa, respectively.[2][3] Ensure your antibody is capable of detecting the specific isoform(s) present in your experimental system.

  • Post-Translational Modifications (PTMs): RBM10 can undergo various PTMs, such as phosphorylation, which can alter its molecular weight and lead to the appearance of multiple bands.[1][4]

  • Protein Degradation: If samples are not handled properly with sufficient protease inhibitors, RBM10 may be susceptible to degradation, resulting in smaller, non-specific bands.[5] Always use fresh samples and lysis buffer containing a protease inhibitor cocktail.[5]

  • Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. To verify specificity, it is recommended to use a positive control lysate from cells known to express RBM10 and a negative control from cells with low or no RBM10 expression (e.g., CAKI-1 or NCI-H929 cells).[6] Additionally, performing a secondary antibody-only control can rule out non-specific binding of the secondary antibody.[7]

Q2: My RBM10 band is very weak or absent. What are the possible causes and solutions?

A2: A weak or non-existent RBM10 signal can be frustrating. Here are some common causes and troubleshooting steps:

  • Low Protein Expression: RBM10 expression levels can vary significantly between different cell types and tissues.[1] It is generally more highly expressed in actively transcribing cells.[1] Confirm that your chosen cell line or tissue expresses RBM10 at a detectable level.[5] Consider using an overexpression lysate as a positive control.[8]

  • Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein per lane, typically 20-30 µg for whole-cell extracts.[5] Use a protein assay like BCA or Bradford to accurately quantify your protein concentration.[9]

  • Inefficient Protein Transfer: Verify successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S after transfer.[7] Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of RBM10 and your transfer system.[7][10] For larger proteins like RBM10, adding a low concentration of SDS (0.01-0.05%) to the transfer buffer may improve transfer efficiency.[10]

  • Suboptimal Antibody Concentration or Incubation: The primary antibody concentration may be too low. Titrate the antibody to find the optimal dilution.[11] Increasing the incubation time (e.g., overnight at 4°C) can also enhance the signal.[8] Ensure the antibody has been stored correctly and has not expired.[10]

  • Inactive Secondary Antibody or Detection Reagent: Confirm the activity of your secondary antibody and detection reagent.[8] Ensure the substrate is not expired and is sensitive enough for your target's abundance.[10]

Q3: I'm observing high background on my RBM10 Western blot, obscuring my bands of interest. How can I reduce it?

A3: High background can be caused by several factors in the Western blotting workflow. Here are some solutions:

  • Inadequate Blocking: Ensure the blocking step is sufficient. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with agitation.[10] You can try different blocking agents, such as 5% non-fat dry milk or bovine serum albumin (BSA), as one may be more effective than the other for your specific antibody.[5]

  • Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding.[12] Try reducing the antibody concentrations.[10]

  • Insufficient Washing: Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[7] Adding a detergent like Tween 20 (typically 0.05-0.1%) to your wash buffer can help reduce background.[13]

  • Membrane Handling: Handle the membrane carefully with forceps to avoid contamination.[7] Do not let the membrane dry out at any stage of the process.[14]

Q4: The band intensities for RBM10 are inconsistent across different lanes and replicates. What could be causing this variability?

A4: Inconsistent band intensity is a common issue that can stem from variability at multiple stages of the experiment.

  • Uneven Sample Loading: This is a primary cause of inconsistent results.[9] Precisely quantify the protein concentration of each sample before loading and ensure equal amounts are loaded into each well.[9] Staining the membrane with Ponceau S after transfer can help visually assess the evenness of protein loading across lanes.[7]

  • Incomplete Cell Lysis: Variable protein extraction due to incomplete cell lysis will lead to inconsistent results.[9] Ensure your lysis buffer is appropriate and consider sonication to aid in complete lysis.[9] Always add fresh protease and phosphatase inhibitors to your lysis buffer.[5]

  • Autoregulation of RBM10: RBM10 can negatively regulate its own expression through an alternative splicing-coupled nonsense-mediated decay (AS-NMD) mechanism.[15] This means that overexpression of RBM10 might lead to a decrease in its own mRNA and protein levels, which could contribute to inconsistencies in certain experimental setups.[16]

  • Variable Transfer Efficiency: Inconsistent contact between the gel and the membrane can lead to uneven transfer.[13] Ensure there are no air bubbles between the gel and the membrane.[7]

Troubleshooting Guides

Table 1: Troubleshooting Weak or No RBM10 Signal
Possible Cause Recommendation Citation
Low Protein Abundance Confirm RBM10 expression in your cell/tissue type. Use a positive control (e.g., overexpression lysate). Increase the amount of protein loaded per lane (up to 30 µg).[5][8]
Inefficient Protein Transfer Verify transfer with Ponceau S staining. Optimize transfer time and voltage. Add 0.01-0.05% SDS to the transfer buffer.[7][10]
Suboptimal Primary Antibody Increase primary antibody concentration (perform a titration). Increase incubation time (e.g., overnight at 4°C). Ensure proper antibody storage and check the expiration date.[8][10][11]
Inactive Reagents Use fresh secondary antibody and detection substrate. Test secondary antibody activity with a dot blot.[8][10]
Incorrect Buffer Composition Avoid sodium azide in buffers when using HRP-conjugated antibodies.[10]
Table 2: Troubleshooting High Background
Possible Cause Recommendation Citation
Insufficient Blocking Increase blocking time (1-2 hours at RT or overnight at 4°C). Try a different blocking agent (e.g., 5% non-fat milk or BSA). Add 0.05% Tween 20 to the blocking buffer.[5][10][14]
High Antibody Concentration Decrease the concentration of the primary and/or secondary antibody.[10][12]
Inadequate Washing Increase the number and duration of wash steps. Use a wash buffer containing 0.05-0.1% Tween 20.[7][13]
Membrane Contamination/Drying Handle the membrane with clean forceps. Ensure the membrane remains hydrated throughout the procedure.[7][14]
Contaminated Buffers Prepare fresh buffers and filter them if necessary.[10]
Table 3: Troubleshooting Non-Specific Bands
Possible Cause Recommendation Citation
Antibody Cross-Reactivity Use a more specific primary antibody; check the manufacturer's validation data. Run a secondary antibody-only control. Include positive and negative control cell lysates.[6][7][12]
Protein Degradation Use fresh samples and add protease inhibitors to the lysis buffer.[5]
Excessive Protein Loading Reduce the amount of protein loaded per lane.[10]
High Antibody Concentration Reduce the concentration of the primary antibody.[10]
Post-Translational Modifications Consult literature for known PTMs of RBM10 that could affect its migration.[1]

Experimental Protocols

Standard Western Blot Protocol for RBM10 Detection
  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • Ensure no air bubbles are trapped between the gel and the membrane.

    • Perform the transfer according to the transfer system's protocol (e.g., wet or semi-dry transfer).

    • After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S stain to confirm transfer efficiency and equal loading.

    • Destain with TBST.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-RBM10 antibody in the blocking buffer at the manufacturer's recommended concentration (or an optimized dilution).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection Cell_Culture Cell Culture Lysis Cell Lysis (with Protease Inhibitors) Cell_Culture->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Ponceau_S Ponceau S Stain (Verify Transfer) Transfer->Ponceau_S Blocking Blocking (5% Milk or BSA) Ponceau_S->Blocking Primary_Ab Primary Antibody (anti-RBM10) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Wash x3 Detection ECL Detection Secondary_Ab->Detection Wash x3 Imaging Imaging Detection->Imaging Signal Capture

Caption: Standard workflow for RBM10 Western blot analysis.

Troubleshooting_Logic cluster_signal Signal Issues cluster_bands Band Issues Start Inconsistent RBM10 Western Blot Results Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background Multiple_Bands Multiple Bands Start->Multiple_Bands Inconsistent_Intensity Inconsistent Intensity Start->Inconsistent_Intensity Low_Expression Low Protein Expression Weak_Signal->Low_Expression Bad_Transfer Inefficient Transfer Weak_Signal->Bad_Transfer Low_Ab_Conc Suboptimal Antibody Weak_Signal->Low_Ab_Conc Bad_Blocking Inadequate Blocking High_Background->Bad_Blocking High_Ab_Conc High Antibody Conc. High_Background->High_Ab_Conc Bad_Washing Insufficient Washing High_Background->Bad_Washing Isoforms Protein Isoforms Multiple_Bands->Isoforms PTMs PTMs Multiple_Bands->PTMs Degradation Protein Degradation Multiple_Bands->Degradation Uneven_Loading Uneven Loading Inconsistent_Intensity->Uneven_Loading Bad_Lysis Incomplete Lysis Inconsistent_Intensity->Bad_Lysis Autoregulation RBM10 Autoregulation Inconsistent_Intensity->Autoregulation

Caption: Troubleshooting logic for inconsistent RBM10 Western blots.

References

RBM10 siRNA Knockdown Optimization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of RBM10 siRNA knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is RBM10 and what are its primary functions?

A1: RBM10 (RNA Binding Motif Protein 10) is a protein that primarily functions as a regulator of alternative splicing, a process that allows a single gene to produce multiple protein isoforms.[1][2] It is involved in various crucial cellular processes, including cell proliferation, apoptosis (programmed cell death), and cell adhesion.[1][3] RBM10 influences the expression of many genes and is implicated in pathways such as the Notch and p53 signaling pathways.[1][4]

Q2: Why is optimizing siRNA knockdown for RBM10 important?

Q3: What are the essential controls for an RBM10 siRNA experiment?

A3: Every RBM10 siRNA experiment should include several key controls to ensure the results are valid and interpretable:

Q4: How long after transfection should I assess RBM10 knockdown?

Q5: How do I verify the efficiency of RBM10 knockdown?

A5: Knockdown efficiency should be verified at both the mRNA and protein levels.

  • mRNA Level: Quantitative real-time PCR (qRT-PCR) is the standard method to measure the reduction in RBM10 mRNA transcripts.

  • Protein Level: Western blotting is used to confirm a corresponding decrease in the RBM10 protein level.[11] Successful mRNA silencing without a change in protein level may indicate a slow protein turnover rate.[11]

Troubleshooting Guide

Issue 1: Low RBM10 Knockdown Efficiency

Possible Cause & Solution

  • Suboptimal siRNA Concentration: The amount of siRNA is critical. Too little may not be effective, while too much can cause toxicity.[15]

  • Inefficient Transfection Reagent: The choice of transfection reagent is highly dependent on the cell type.[5]

    • Solution: Test different transfection reagents (e.g., lipid-based reagents like Lipofectamine RNAiMAX or electroporation) to find the most effective one for your cells.[5][12] Always optimize the ratio of siRNA to transfection reagent.[16]

  • Incorrect Cell Density: Cell confluency at the time of transfection significantly impacts efficiency.[16]

  • Poor siRNA Quality or Design: The siRNA sequence may not be optimal, or the quality of the siRNA may be poor.

    • Solution: Use pre-validated siRNA sequences from a reputable supplier when possible. Test multiple different siRNA sequences targeting different regions of the RBM10 mRNA to identify the most effective one.[11]

Issue 2: High Cell Toxicity or Death After Transfection

Possible Cause & Solution

  • Transfection Reagent Toxicity: Many transfection reagents can be toxic to cells at high concentrations.[15]

    • Solution: Reduce the amount of transfection reagent used. Optimize the concentration by performing a titration to find the lowest amount that provides good knockdown with minimal cytotoxicity.[5]

  • High siRNA Concentration: Excessive siRNA can induce an immune response or lead to off-target effects, causing cell death.[15]

  • Extended Exposure Time: Leaving the transfection complexes on the cells for too long can increase toxicity.

  • Presence of Antibiotics: Antibiotics in the culture medium can exacerbate cell death in cells made permeable by transfection reagents.[5]

    • Solution: Perform transfections in antibiotic-free medium.[5]

Quantitative Data Summary

The optimal conditions for siRNA transfection are highly cell-type specific. The tables below summarize parameters reported in various studies for RBM10 knockdown.

Table 1: Example RBM10 siRNA Sequences

TargetSequence (5' to 3')Reference
RBM10AAGAGCAACTTCTCCACATGT[17]
RBM10AAGGACAGAGTGTTGGATGGC[17]
RBM10siRNA-1: CCGAGAGAAGUGCUUCAAATT[18]
RBM10siRNA-2: CCACACAGCACCAUGGAUUTT[18]
RBM10siRNA-3: GGACAUGGCCUCCAAUGAATT[18]
Negative ControlUUCUCCGAACGUGUCACGUTT[18]

Table 2: Optimized RBM10 siRNA Transfection Parameters from Literature

Cell LineTransfection ReagentsiRNA ConcentrationTime Point for AnalysisReference
A549, H1299Lipofectamine 2000Not specified24h (migration), 48h (apoptosis/protein)[14][18]
BEAS-2B, PC9Lipofectamine RNAiMAX20 nM48h[12]
A549Not specifiedPool of siRNAsNot specified[17]
Jurkat, MCF-7Not specifiedNot specified>70% reduction for clones[19]
HCT116Not specifiedNot specified72h[20]

Experimental Protocols

Protocol: RBM10 siRNA Transfection using a Lipid-Based Reagent

This protocol provides a general framework. All steps, particularly siRNA and reagent concentrations, should be optimized for your specific cell line.

Materials:

  • Target cells (e.g., A549) in logarithmic growth phase

  • Complete culture medium (with and without serum/antibiotics)

  • siRNA stock solutions (e.g., 20 µM RBM10-targeting and negative control siRNA)

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Reduced-serum medium (e.g., Opti-MEM)

  • Multi-well plates (e.g., 6-well or 12-well)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in complete growth medium so they reach the optimal confluency (e.g., 50-70%) at the time of transfection. For a 6-well plate, this is typically 1.5 - 2.5 x 10^5 cells per well.

  • Preparation of siRNA-Lipid Complexes (per well of a 6-well plate):

    • Step A: In an RNase-free tube, dilute your siRNA (e.g., to a final concentration of 20 nM) in reduced-serum medium to a total volume of 125 µL. Mix gently.

    • Step B: In a separate RNase-free tube, dilute the transfection reagent (e.g., 5 µL of RNAiMAX) in reduced-serum medium to a total volume of 125 µL. Mix gently and incubate for 5 minutes at room temperature.

    • Step C: Combine the diluted siRNA (from Step A) and the diluted transfection reagent (from Step B). Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Gently add the 250 µL of siRNA-lipid complexes drop-wise to the cells in the well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours).

  • Post-Transfection Analysis:

    • After the incubation period, harvest the cells.

    • To analyze mRNA knockdown, isolate total RNA and perform qRT-PCR.

    • To analyze protein knockdown, lyse the cells, prepare protein extracts, and perform a Western blot.

Visual Guides and Pathways

The following diagrams illustrate key workflows and pathways related to RBM10 siRNA experiments.

experimental_workflow cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection cluster_analysis Phase 3: Analysis seed Seed Cells (Day 1) Target Confluency: 50-70% prep_reagents Prepare siRNA & Reagent (Day 2) form_complex Form siRNA-Lipid Complexes (20-30 min incubation) prep_reagents->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate Cells (24-72 hours) add_complex->incubate harvest Harvest Cells incubate->harvest qRT_PCR mRNA Analysis (qRT-PCR) harvest->qRT_PCR western Protein Analysis (Western Blot) harvest->western

Caption: General workflow for an RBM10 siRNA knockdown experiment.

troubleshooting_flowchart start Low RBM10 Knockdown q1 Is Positive Control Knockdown >80%? start->q1 a1_yes Transfection is working. Problem is RBM10-specific. q1->a1_yes Yes a1_no Transfection is inefficient. q1->a1_no No opt_sirna Test Multiple RBM10 siRNAs & Optimize Concentration a1_yes->opt_sirna opt_reagent Optimize Transfection Reagent & Cell Density a1_no->opt_reagent check_validation Verify Knockdown at mRNA and Protein Level opt_reagent->check_validation check_time Perform Time-Course (24, 48, 72h) opt_sirna->check_time check_time->check_validation end Successful Knockdown check_validation->end

Caption: Troubleshooting flowchart for low knockdown efficiency.

RBM10_pathway cluster_numb Alternative Splicing Regulation cluster_notch Downstream Signaling RBM10 RBM10 Numb_isoform_suppress Suppressor NUMB Isoform (Exon 9 Skipped) RBM10->Numb_isoform_suppress Promotes Exon Skipping siRNA RBM10 siRNA siRNA->RBM10 Knockdown Numb_pre_mRNA NUMB pre-mRNA Numb_isoform_prolif Proliferative NUMB Isoform (Exon 9 Included) Numb_pre_mRNA->Numb_isoform_prolif Numb_pre_mRNA->Numb_isoform_suppress Notch Notch Signaling Numb_isoform_prolif->Notch Activates Numb_isoform_suppress->Notch Inhibits Proliferation Cell Proliferation Notch->Proliferation

Caption: RBM10's role in regulating the Notch pathway via NUMB splicing.

References

RBM10 Antibody Immunoprecipitation (IP) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RBM10 antibodies in immunoprecipitation (IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known isoforms of RBM10, and can they affect my IP results?

A1: RBM10 has multiple protein isoforms due to alternative splicing of its pre-mRNA. The two main variants are RBM10v1 (930 amino acids) and RBM10v2 (853 amino acids), which differ by the inclusion or exclusion of exon 4.[1] This difference alters the sequence of the first RNA recognition motif (RRM1), which can affect its binding characteristics to target RNAs.[2] It is crucial to be aware of which isoforms are expressed in your experimental system, as different antibodies may have varying affinities for each isoform. Some antibodies are designed to recognize both major isoforms.[1]

Q2: Can the RBM10 antibody cross-react with other proteins?

A2: RBM10 shares approximately 50% amino acid homology with RBM5.[2] While many antibodies are designed to be specific, the possibility of cross-reactivity exists, especially with polyclonal antibodies. It has been noted that in some IP experiments, about 10% of the RNAs immunoprecipitated with an anti-RBM10 antibody were also precipitated with an anti-RBM5 antibody.[3] To ensure specificity, it is recommended to use a well-validated monoclonal antibody and include appropriate controls, such as performing the IP in RBM10 knockout/knockdown cells.

Q3: What are the key negative controls to include in my RBM10 IP experiment?

A3: To ensure that the precipitated protein is specific to your RBM10 antibody, it is essential to include the following negative controls:

  • Isotype-matched IgG control: This control uses a non-specific antibody of the same isotype as your primary RBM10 antibody at the same concentration. This helps to identify non-specific binding of proteins to the immunoglobulin itself.[4]

  • Beads-only control: This control involves incubating the cell lysate with just the protein A/G beads without any primary antibody. This helps to identify proteins that bind non-specifically to the beads.

Troubleshooting Guide

Problem 1: High background or multiple non-specific bands in the IP eluate.

Possible Cause Recommended Solution
Non-specific binding of proteins to beads Pre-clear the cell lysate by incubating it with protein A/G beads for 30-60 minutes at 4°C before adding the primary antibody. This will help to remove proteins that non-specifically bind to the beads.[4]
Non-specific antibody binding Use an isotype-matched IgG antibody as a negative control to determine the level of non-specific binding from the primary antibody itself.[4]
Insufficient washing Increase the number of washes (from 3-5 times) or the stringency of the wash buffer. You can increase the salt concentration (e.g., NaCl from 150 mM to 300 mM) or the detergent concentration in the wash buffer. However, be cautious as overly stringent conditions may disrupt the specific antibody-antigen interaction.[4]
Antibody concentration too high Optimize the antibody concentration by performing a titration experiment to find the lowest concentration that efficiently pulls down RBM10 without increasing background.

Problem 2: No specific RBM10 band is detected in the IP eluate.

Possible Cause Recommended Solution
Antibody not suitable for IP Not all antibodies that work in Western blotting are effective in immunoprecipitation. Always check the manufacturer's datasheet to ensure the antibody is validated for IP applications.[4]
Low expression of RBM10 in the sample Confirm the presence of RBM10 in your input lysate via Western blot. If the expression is low, you may need to increase the amount of starting material (cell lysate).
Inefficient cell lysis Ensure your lysis buffer is appropriate for extracting nuclear proteins like RBM10. Sonication on ice can help to ensure complete lysis.[4] Using a modified RIPA buffer is often recommended.
Disruption of antibody-antigen interaction The lysis buffer composition may be too harsh, disrupting the protein-protein interactions necessary for the antibody to bind its target. Consider using a less stringent lysis buffer.

RBM10 Antibody Comparison

Supplier Product Name/Catalog No. Type Host Validated Applications
Proteintech RBM10 antibody (14423-1-AP)PolyclonalRabbitWB, IHC, IF, IP, CoIP, RIP, ELISA[5]
Cell Signaling Technology RBM10 Antibody #18012PolyclonalRabbitWB, IP[6]
Sigma-Aldrich Anti-RBM10 (HPA034972)PolyclonalRabbitIHC, WB, ICC-IF
Abcam Anti-RBM10 antibody (ab72423)RabbitIP (used in iCLIP)[1]
Santa Cruz Biotechnology RBM10 Antibody (2F12) (sc-517062)MonoclonalMouseWB, IP, ELISA[7]

Detailed Experimental Protocol for RBM10 Immunoprecipitation

This protocol is a general guideline and may require optimization for your specific cell type and antibody.

A. Cell Lysate Preparation

  • Wash cells with ice-cold PBS.

  • Lyse cells in a suitable IP lysis buffer (e.g., modified RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100 or NP-40, 0.5% Sodium deoxycholate, 1 mM EDTA) supplemented with fresh protease and phosphatase inhibitors.

  • For nuclear proteins like RBM10, sonication on ice may be necessary to ensure complete lysis and shear DNA.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

B. Pre-clearing the Lysate

  • To a sufficient volume of cell lysate (typically 500 µg to 1 mg of total protein), add protein A/G magnetic or agarose beads.

  • Incubate with rotation for 1 hour at 4°C.

  • Pellet the beads using a magnetic stand or centrifugation and transfer the supernatant to a new tube.

C. Immunoprecipitation

  • Add the primary anti-RBM10 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 500 µg of lysate is common.

  • Incubate overnight with rotation at 4°C.

  • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

D. Washing and Elution

  • Pellet the beads and discard the supernatant.

  • Wash the beads three to five times with ice-cold wash buffer (this can be the same as the lysis buffer or a less stringent version).

  • After the final wash, carefully remove all supernatant.

  • Elute the immunoprecipitated proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.

E. Analysis

  • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analyze the eluate by SDS-PAGE and Western blotting using an RBM10 antibody.

Signaling Pathways and Experimental Workflows

RBM10_IP_Workflow cluster_lysate_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture Cell Culture lysis Cell Lysis (e.g., RIPA buffer) cell_culture->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant preclear Pre-clearing (with Protein A/G beads) supernatant->preclear add_ab Add RBM10 Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads washing Washing Steps add_beads->washing elution Elution washing->elution sds_page SDS-PAGE & Western Blot elution->sds_page

Caption: General workflow for RBM10 immunoprecipitation.

RBM10_Signaling RBM10 RBM10 RAP1A RAP1A RBM10->RAP1A inhibits activation AKT AKT RAP1A->AKT activates CREB CREB AKT->CREB activates Proliferation Cell Proliferation CREB->Proliferation promotes

Caption: RBM10's role in the RAP1/AKT/CREB signaling pathway.[8]

References

RBM10 Isoform Cloning and Expression: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in cloning and expressing RNA-Binding Motif Protein 10 (RBM10) isoforms. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation with RBM10.

Frequently Asked Questions (FAQs)

Q1: What are the primary isoforms of RBM10 and how do they differ?

A1: RBM10 has several protein isoforms generated through alternative splicing of the RBM10 pre-mRNA. The most studied isoforms are designated as 1 through 4. The main variations arise from the inclusion or exclusion of a 77-amino acid sequence encoded by exon 4 and the selection of an alternative 5'-splice site that results in the presence or absence of a valine (Val) residue at position 354.[1] Human cells typically express isoform 1 as the predominant form.[1]

Q2: What are the known functional differences between RBM10 isoforms?

A2: The functional distinctions between RBM10 isoforms are an active area of research. The presence or absence of the exon 4-encoded region and the valine at position 354 can influence the protein's RNA-binding affinity and its role in regulating alternative splicing of target genes.[1] For example, a mutation at the V354 position has been shown to impact the alternative splicing of NUMB, a key regulator of the Notch signaling pathway.[2] Some studies suggest that different isoforms may have opposing effects on cell proliferation and apoptosis.

Q3: In which cellular compartment is RBM10 typically localized?

A3: RBM10 is primarily a nuclear protein, consistent with its role in regulating pre-mRNA splicing.[1] However, some studies have reported cytoplasmic localization under certain conditions, which could be influenced by post-translational modifications or the specific isoform being expressed.

Q4: What are the major signaling pathways regulated by RBM10?

A4: RBM10 is involved in several critical signaling pathways that control cell fate. It is known to regulate the Notch signaling pathway by controlling the alternative splicing of NUMB, which in turn affects cell proliferation.[3] Additionally, RBM10 can stabilize the tumor suppressor p53 by interacting with and inhibiting its negative regulator, MDM2.[1][4]

Troubleshooting Guides

Cloning Challenges

Problem: Low or no yield of PCR product for a specific RBM10 isoform.

  • Possible Cause: The RBM10 coding sequence has a high GC content, which can impede PCR amplification.

  • Troubleshooting Steps:

    • Optimize PCR Conditions: Use a high-fidelity DNA polymerase with a GC-enhancer solution. Increase the denaturation temperature and/or time.

    • Primer Design: Design primers with a high melting temperature (Tm) and a GC content of 40-60%. Avoid secondary structures and primer-dimers.

    • Template Quality: Ensure you are using high-quality cDNA as a template. The choice of tissue or cell line for RNA extraction is crucial, as isoform expression levels can vary.

Problem: Difficulty in distinguishing and isolating specific RBM10 isoforms.

  • Possible Cause: The high sequence similarity between isoforms makes specific amplification challenging.

  • Troubleshooting Steps:

    • Isoform-Specific Primers: Design primers that span the unique exon-exon junctions of each isoform. For example, to amplify isoform 1, one primer should anneal within exon 4.

    • RT-PCR Analysis: Before cloning, perform a reverse transcription PCR (RT-PCR) with isoform-specific primers to confirm the presence and relative abundance of the desired isoform in your starting material.

    • Sequence Verification: After cloning, always sequence the entire insert to confirm you have cloned the correct isoform without any mutations.

Expression and Purification Challenges

Problem: Low or no expression of recombinant RBM10 protein.

  • Possible Cause: Codon usage of the human RBM10 gene may not be optimal for the expression host (e.g., E. coli). The protein may also be toxic to the host cells.

  • Troubleshooting Steps:

    • Codon Optimization: Synthesize the RBM10 coding sequence with codons optimized for your expression system.

    • Expression System: If expressing in E. coli fails, consider using a mammalian or insect cell expression system, which may provide better protein folding and post-translational modifications.

    • Promoter and Induction: Use a vector with a strong, tightly regulated promoter. Optimize induction conditions (e.g., lower temperature, shorter induction time) to reduce protein toxicity and improve solubility.

Problem: Recombinant RBM10 forms inclusion bodies and is insoluble.

  • Possible Cause: High expression levels, lack of proper chaperones in the expression host, and the intrinsic properties of the RBM10 protein can lead to aggregation.

  • Troubleshooting Steps:

    • Lower Expression Temperature: Reduce the culture temperature (e.g., to 16-25°C) after induction to slow down protein synthesis and promote proper folding.

    • Solubility-Enhancing Tags: Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of RBM10.

    • Lysis Buffer Optimization: Include detergents (e.g., Triton X-100, NP-40) and additives like glycerol or L-arginine in the lysis buffer to improve solubility.

    • Refolding Protocols: If the protein is in inclusion bodies, it may be necessary to denature and then refold the protein using established protocols.

Problem: Inconsistent protein levels in Western Blots.

  • Possible Cause: Issues with sample preparation, protein transfer, or antibody incubation can lead to variability. RBM10 also has an autoregulatory mechanism.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure complete cell lysis using an appropriate buffer with fresh protease inhibitors. Sonication can help shear DNA and improve lysis.

    • Protein Quantification: Accurately quantify protein concentration using a reliable method like the BCA assay to ensure equal loading.

    • Transfer Efficiency: Verify protein transfer by staining the membrane with Ponceau S before antibody incubation.

    • Antibody Optimization: Titrate the primary and secondary antibodies to find the optimal concentrations.

    • Autoregulation: Be aware that RBM10 can regulate its own expression through alternative splicing-coupled nonsense-mediated decay. Overexpression of RBM10 might lead to a decrease in its own mRNA and protein levels.[5]

Data Presentation

Table 1: Overview of RBM10 Isoforms and their Characteristics

IsoformKey FeatureProtein Length (Amino Acids)Common Expression SystemReported Function
Isoform 1 Includes Exon 4 and Val354930Mammalian cells (HEK293, HeLa)Predominantly expressed isoform, involved in splicing regulation of NUMB and p53 stabilization.[1]
Isoform 2 Excludes Exon 4, includes Val at equivalent position853Rodent cellsFunction under investigation, may have different RNA binding specificities compared to isoform 1.
Isoform 3 Includes Exon 4, excludes Val354929Less commonFunctional significance is still being explored.
Isoform 4 Excludes Exon 4 and Val354852Less commonFunctional significance is still being explored.

Experimental Protocols

Protocol 1: Western Blotting for RBM10
  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate on ice to shear DNA and clarify by centrifugation.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against RBM10 (e.g., Cell Signaling Technology #18012) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Immunoprecipitation (IP) of RBM10
  • Lysate Preparation:

    • Prepare cell lysates as described in the Western Blotting protocol.

  • Pre-clearing:

    • To reduce non-specific binding, incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary anti-RBM10 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads and wash three to five times with ice-cold lysis buffer.

    • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting.

Mandatory Visualizations

RBM10_Cloning_Workflow cluster_cloning Cloning Phase cluster_expression Expression & Purification Phase start RNA Isolation (from cell line expressing desired isoform) cDNA cDNA Synthesis (Reverse Transcription) start->cDNA PCR Isoform-Specific PCR (Primers spanning unique exons) cDNA->PCR Gel Gel Electrophoresis & Purification PCR->Gel Ligation Ligation or Gibson Assembly Gel->Ligation Vector Expression Vector (e.g., pcDNA3.1, pGEX) Vector->Ligation Transformation Transformation (into E. coli) Ligation->Transformation Screening Colony Screening & Plasmid Purification Transformation->Screening Sequencing Sequence Verification Screening->Sequencing ExpressionHost Transfection/Transformation (into expression host) Sequencing->ExpressionHost Induction Protein Expression Induction (e.g., IPTG, Doxycycline) ExpressionHost->Induction Lysis Cell Lysis & Sonication Induction->Lysis Purification Affinity Purification (e.g., Ni-NTA, GST beads) Lysis->Purification Analysis SDS-PAGE & Western Blot Purification->Analysis end Purified RBM10 Isoform Analysis->end

Caption: Experimental workflow for cloning and expressing RBM10 isoforms.

RBM10_Signaling_Pathways cluster_p53 p53 Pathway cluster_notch Notch Pathway RBM10_p53 RBM10 MDM2 MDM2 RBM10_p53->MDM2 inhibits p53 p53 MDM2->p53 binds to Ub Ubiquitination MDM2->Ub E3 Ligase p53->Ub Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activates Degradation Proteasomal Degradation Ub->Degradation RBM10_notch RBM10 NUMB_pre_mRNA NUMB pre-mRNA RBM10_notch->NUMB_pre_mRNA regulates splicing NUMB_prolif Proliferative NUMB Isoform (Exon 9 inclusion) NUMB_pre_mRNA->NUMB_prolif inhibits inclusion NUMB_supp Suppressor NUMB Isoform (Exon 9 skipping) NUMB_pre_mRNA->NUMB_supp promotes skipping Notch Notch Receptor NUMB_prolif->Notch less inhibition NUMB_supp->Notch inhibits Notch_Signaling Notch Signaling Notch->Notch_Signaling activates Proliferation Cell Proliferation Notch_Signaling->Proliferation promotes

References

strategies to minimize off-target effects in RBM10 CRISPR editing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CRISPR-Cas9 technology to edit the RNA-binding motif protein 10 (RBM10) gene. The following information is intended for researchers, scientists, and drug development professionals to help minimize off-target effects and ensure successful gene editing outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps to minimize off-target effects when planning an RBM10 CRISPR experiment?

A1: The initial and most crucial step is the meticulous design of the guide RNA (sgRNA). Utilizing validated bioinformatics tools is paramount for selecting sgRNAs with high predicted on-target activity and minimal off-target potential.[1] It is recommended to design multiple sgRNAs for each target region within the RBM10 gene to empirically test and select the most efficient and specific guide.

Q2: Which Cas9 variant is recommended for editing RBM10 to reduce off-target mutations?

A2: For applications requiring high specificity, it is strongly recommended to use a high-fidelity Cas9 variant over the wild-type (WT) SpCas9. Engineered variants such as eSpCas9, SpCas9-HF1, and HiFi Cas9 have been developed to decrease non-specific DNA interactions and have been shown to significantly reduce off-target editing.[2][3][4] While these variants may sometimes exhibit slightly lower on-target activity compared to WT Cas9, the substantial reduction in off-target events is critical for the reliability of experimental results and for therapeutic applications.[3][5]

Q3: What is the best method for delivering CRISPR components into cells to minimize off-target effects?

A3: The delivery of CRISPR-Cas9 components as a pre-assembled ribonucleoprotein (RNP) complex is considered the gold standard for minimizing off-target effects.[1][6] Unlike plasmid DNA delivery, which can lead to prolonged expression of the Cas9 nuclease and sgRNA, the RNP complex is active immediately upon entering the cell and is rapidly degraded within hours.[1][2] This transient activity limits the time window for the Cas9 enzyme to bind and cleave at unintended genomic locations.[1][2][6]

Q4: How can I further enhance the specificity of RBM10 editing, especially if off-target effects are a major concern?

A4: Employing a Cas9 nickase-based double-nicking strategy is an effective method to further increase specificity.[2][7] This approach utilizes a mutated Cas9 that only cleaves a single strand of DNA (a nickase) in combination with two different sgRNAs that target opposite strands in close proximity. A double-strand break (DSB) is only generated when both nickases are recruited to the target site, significantly reducing the probability of off-target DSBs, as two independent off-target nicking events would need to occur at the same locus.[2] This strategy has been successfully used to generate RBM10 knockout cell lines while minimizing off-target concerns.[7]

Q5: What are the recommended methods for detecting off-target mutations after editing RBM10?

A5: A comprehensive off-target analysis involves a two-step process: in silico prediction followed by experimental validation.

  • In Silico Prediction: Use computational tools like CRISPOR or Cas-OFFinder to predict potential off-target sites based on sequence homology.[1]

  • Experimental Validation: It is crucial to experimentally verify the predicted off-target sites and to perform an unbiased search for unexpected off-target mutations. Several next-generation sequencing (NGS)-based methods are available for this purpose, including:

    • GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): Captures and sequences DNA ends from DSBs.

    • Digenome-seq (in vitro Cas9-digested whole-genome sequencing): Involves in vitro digestion of genomic DNA with the Cas9 RNP followed by whole-genome sequencing to identify cleavage sites.[8]

    • CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing): An in vitro method that identifies Cas9 cleavage sites on circularized genomic DNA.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low on-target editing efficiency for RBM10 1. Suboptimal sgRNA design.2. Inefficient delivery of CRISPR components.3. Use of a high-fidelity Cas9 variant with inherently lower activity at the specific target site.1. Design and test at least 2-3 different sgRNAs targeting your region of interest in RBM10.[9]2. Optimize the delivery method (e.g., electroporation parameters for RNP delivery).3. If using a high-fidelity Cas9, consider screening multiple high-fidelity variants or, if specificity is less critical for the application, test wild-type Cas9.
High frequency of off-target mutations detected 1. Use of wild-type Cas9.2. sgRNA with low specificity.3. Prolonged expression of Cas9 and sgRNA (e.g., plasmid delivery).1. Switch to a high-fidelity Cas9 variant (e.g., HiFi Cas9, SpCas9-HF1).2. Redesign sgRNAs using up-to-date prediction tools and select candidates with the highest specificity scores.3. Use the RNP delivery method for transient expression.[1][2][6]4. Consider using the Cas9 nickase double-nicking strategy.[2][7]
Difficulty targeting a specific RBM10 splice variant The sgRNA target site is present in multiple splice variants, or the desired variant-specific exon is difficult to target.1. Carefully design sgRNAs that specifically target the exon unique to your splice variant of interest.2. Double-check the gRNA sequences against the specific transcript sequence you intend to target.[9]
Inconsistent editing results across experiments 1. Variability in cell culture conditions.2. Inconsistent quality or quantity of CRISPR components.3. Cell line heterogeneity.1. Maintain consistent cell passage number, density, and health.2. Ensure high quality and consistent concentrations of Cas9 protein and sgRNA. Perform quality control on each batch.3. Consider single-cell cloning to establish a homogenous cell population for your experiments.

Quantitative Data on Off-Target Mitigation Strategies

The following tables summarize quantitative data from studies comparing different CRISPR-Cas9 strategies. While this data is not specific to the RBM10 gene, it provides a representative overview of the expected improvements in specificity when using high-fidelity Cas9 variants.

Table 1: Comparison of On-Target and Off-Target Activity of Wild-Type SpCas9 vs. High-Fidelity Cas9 Variants

Cas9 VariantTarget GeneOn-Target Indel Frequency (%)Number of Off-Target Sites Detected
Wild-Type SpCas9 VEGFA Site 18320
SpCas9-HF1 VEGFA Site 1790
Wild-Type SpCas9 EMX1759
SpCas9-HF1 EMX1650
Wild-Type SpCas9 HEK293 Site 378145
HiFi Cas9 HEK293 Site 3751

Data is sourced from studies using GUIDE-seq for off-target detection.

Table 2: Reduction in Off-Target Events with High-Fidelity Cas9 Variants

High-Fidelity VariantCompared to Wild-Type SpCas9Fold Reduction in Off-Target Events
eSpCas9(1.1) Across multiple target sites~10-fold
SpCas9-HF1 Across multiple target sites>50-fold
HiFi Cas9 Across multiple target sites>90% reduction in off-target sites

This table provides a summary of the reported reduction in off-target events for different high-fidelity Cas9 variants from various studies.

Experimental Protocols

A detailed experimental protocol for one of the key off-target detection methods is provided below.

Protocol: GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing)

Objective: To identify the genome-wide on- and off-target cleavage sites of a specific CRISPR-Cas9 RNP complex.

Materials:

  • Target cells

  • Cas9 nuclease (high-fidelity recommended)

  • Custom synthesized sgRNA for RBM10

  • Double-stranded oligodeoxynucleotide (dsODN) with a unique tag

  • Transfection reagent (e.g., for electroporation)

  • Genomic DNA extraction kit

  • Reagents for NGS library preparation

  • NGS sequencer

Methodology:

  • RNP Formulation and Transfection:

    • Assemble the Cas9 RNP by incubating the Cas9 protein with the RBM10-targeting sgRNA.

    • Co-transfect the target cells with the Cas9 RNP and the tagged dsODN. The dsODN will be integrated into the DNA at the sites of double-strand breaks.

  • Genomic DNA Extraction:

    • After a suitable incubation period (e.g., 48-72 hours), harvest the cells and extract genomic DNA using a commercial kit.

  • Library Preparation:

    • Fragment the genomic DNA by sonication.

    • Perform end-repair, A-tailing, and ligation of NGS adapters.

    • Use two rounds of nested PCR to amplify the regions containing the integrated dsODN tag.

  • Next-Generation Sequencing:

    • Sequence the prepared library on an appropriate NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify genomic locations with a high concentration of reads corresponding to the integrated dsODN tag. These sites represent the on- and off-target cleavage events.

Visualizations

CRISPR_Off_Target_Mitigation_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Off-Target Analysis cluster_outcome Phase 4: Outcome gRNA_design gRNA Design for RBM10 (e.g., CRISPOR) cas9_selection Select High-Fidelity Cas9 (e.g., HiFi Cas9, SpCas9-HF1) gRNA_design->cas9_selection High Specificity Score delivery Deliver as RNP Complex cas9_selection->delivery editing Perform Gene Editing in Target Cells delivery->editing prediction In Silico Off-Target Prediction editing->prediction validation Experimental Validation (e.g., GUIDE-seq, Digenome-seq) editing->validation prediction->validation Guide for Validation confirmation Confirmation of On-Target Editing & Minimal Off-Target Effects validation->confirmation

Caption: Workflow for minimizing off-target effects in RBM10 CRISPR editing.

Decision_Tree_for_RBM10_Editing_Strategy start Start: RBM10 Editing Project q1 Is high specificity critical? start->q1 strategy1 Use High-Fidelity Cas9 (e.g., HiFi Cas9) + RNP Delivery q1->strategy1 Yes strategy2 Wild-Type Cas9 + RNP Delivery (Higher on-target potential) q1->strategy2 No q2 Are off-targets still a concern? strategy1->q2 analysis Perform Off-Target Analysis (e.g., GUIDE-seq) strategy2->analysis strategy3 Use Cas9 Nickase with Paired gRNAs q2->strategy3 Yes q2->analysis No strategy3->analysis end Proceed with Experiment analysis->end

Caption: Decision tree for selecting an RBM10 CRISPR editing strategy.

References

dealing with RBM10 autoregulation in expression studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of RNA Binding Motif Protein 10 (RBM10) expression studies, with a particular focus on its autoregulatory mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is RBM10 and what is its primary function?

A1: RBM10 is a nuclear RNA-binding protein (RBP) that plays a crucial role in the regulation of alternative splicing of pre-mRNAs.[1][2] It is involved in various cellular processes, including the promotion of apoptosis and the inhibition of cell proliferation, and is generally considered a tumor suppressor.[1][3] RBM10 mutations have been linked to TARP syndrome, an X-linked congenital disorder, as well as various cancers, including lung adenocarcinoma.[1][4][5]

Q2: What is meant by RBM10 autoregulation?

A2: RBM10 autoregulation refers to the protein's ability to control its own expression levels. This is primarily achieved through a negative feedback loop involving alternative splicing-coupled nonsense-mediated decay (AS-NMD).[6][7][8][9] In essence, when RBM10 protein levels are high, it promotes the skipping of specific exons (exon 6 or 12) within its own pre-mRNA.[6][8][9] This alternative splicing event introduces a premature termination codon, leading to the degradation of the RBM10 mRNA transcript and a subsequent reduction in RBM10 protein synthesis.[6][9]

Q3: Are there different isoforms of RBM10?

A3: Yes, RBM10 is alternatively spliced to produce two main mRNA variants, v1 and v2, which differ by the inclusion or exclusion of exon 4.[10] These variants encode for two different protein isoforms.[10] It is important to be aware of which isoforms are expressed in your experimental system, as they may have distinct functions and target specificities.[11]

Q4: How does RBM10 autoregulation impact overexpression studies?

A4: The autoregulatory mechanism of RBM10 can complicate overexpression experiments. Exogenously overexpressing RBM10 can trigger the AS-NMD pathway, leading to the degradation of both the endogenous and exogenous RBM10 mRNA.[6][9][11] This can result in lower-than-expected protein levels and may explain inconsistent results.[11] Therefore, it is crucial to carefully interpret data from RBM10 overexpression studies and, where possible, corroborate findings with knockdown or knockout experiments.[1]

Troubleshooting Guides

Q5: We are observing inconsistent RBM10 protein levels in our Western blots across replicates. What could be the cause?

A5: Inconsistent Western blot results for RBM10 can stem from several factors:

  • Sample Preparation: Ensure complete and consistent cell lysis using an appropriate lysis buffer containing fresh protease and phosphatase inhibitors.[11] Sonication on ice can aid in achieving complete lysis.[11]

  • Protein Loading and Transfer: Inaccurate protein quantification and uneven loading can lead to variability.[11] Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[11]

  • Antibody Incubation: Optimize primary and secondary antibody concentrations and incubation times.[11] Insufficient washing can cause high background, while excessive washing may diminish the signal.[11]

  • Autoregulation: In overexpression experiments, the autoregulatory feedback loop can lead to reduced RBM10 levels, causing inconsistencies.[11]

Q6: Our immunoprecipitation (IP) experiments with an anti-RBM10 antibody show high background or no specific protein band. How can we optimize this?

A6: Challenges in RBM10 immunoprecipitation can often be resolved with the following optimizations:

  • Antibody Specificity: Confirm that your primary antibody is validated for IP applications.[11] Not all antibodies effective in Western blotting are suitable for IP.[11]

  • Pre-clearing Lysate: To minimize non-specific binding, pre-clear your cell lysate by incubating it with protein A/G beads before adding the primary antibody.[11]

  • Washing Stringency: Increase the number of washes or the salt concentration in the wash buffer to reduce background noise.[11] Be mindful that overly stringent conditions could disrupt the specific antibody-antigen interaction.[11]

Q7: We are getting variable results in our RBM10-dependent alternative splicing analysis. What factors could contribute to this inconsistency?

A7: The analysis of alternative splicing is a sensitive process, and variability can be introduced at several stages:

  • Cell Culture Conditions: Splicing patterns can be influenced by factors such as cell density and passage number.[11] Maintain consistent cell culture practices to minimize this variability.

  • RNA Quality: Use high-quality, intact RNA for downstream applications like RT-qPCR or RNA sequencing.[11] RNA degradation can lead to biased and inconsistent results.[11]

  • Primer and Probe Design: For RT-qPCR analysis, design and validate primers that specifically amplify the different splice variants of interest to ensure accurate quantification.[11]

  • RBM10 Isoforms: The presence of different RBM10 isoforms can influence splicing outcomes.[11] Characterize the isoform expression profile in your model system.

Quantitative Data Summary

ParameterCell LineObservationReference
Gene Expression Changes upon RBM10 Knockdown HEK293801 genes upregulated, 1166 genes downregulated[1]
Gene Expression Changes upon RBM10 Overexpression Lung Adenocarcinoma Cells304 genes upregulated, 386 genes downregulated[1]
Splicing Changes upon RBM10 Knockdown HEK293304 significant exon splicing changes[4][12]
Splicing Changes upon RBM10 Overexpression HEK293244 significant exon splicing changes[4][12]
RBM10 Binding Sites (PAR-CLIP) HEK293Thousands of binding sites identified[4][5]
RBM10 Binding Site Location HEK293~51% of binding sites located in introns[12]

Experimental Protocols

Western Blotting for RBM10
  • Cell Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBM10 overnight at 4°C.[11]

  • Washing: Wash the membrane three times with TBST.[11]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Immunoprecipitation (IP) of RBM10
  • Cell Lysate Preparation: Prepare cell lysates as described for Western Blotting.[11]

  • Pre-clearing the Lysate: Add protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.[11]

  • Immunoprecipitation: Add the primary anti-RBM10 antibody to the pre-cleared lysate and incubate overnight with rotation at 4°C.[11]

  • Bead Incubation: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.[11]

  • Washing and Elution: Pellet the beads and wash them three to five times with ice-cold lysis buffer. Elute the immunoprecipitated proteins in Laemmli sample buffer by boiling.[11]

  • Analysis: Analyze the eluted proteins by Western blotting.[11]

Overview of iCLIP (individual-nucleotide resolution cross-linking and immunoprecipitation)

The iCLIP technique is employed to identify the specific RNA binding sites of RBM10 at nucleotide resolution.[10]

  • UV Crosslinking: Cells are irradiated with UV light to create covalent bonds between RBM10 and its target RNAs.[11]

  • Immunoprecipitation: RBM10-RNA complexes are immunoprecipitated using an anti-RBM10 antibody.[10]

  • RNA Fragmentation and Ligation: The RNA is partially digested, and a barcode-containing adapter is ligated to the 3' end.

  • Protein-RNA Complex Purification: The complexes are separated by SDS-PAGE and transferred to a membrane, from which the RBM10-RNA complexes are isolated.[11]

  • RNA Isolation and Reverse Transcription: RNA is isolated from the complexes, and cDNA is synthesized.[11]

  • Sequencing and Analysis: The resulting cDNA library is sequenced, and the reads are mapped to the genome to identify the precise RBM10 binding sites.[11]

Visualizations

RBM10_Autoregulation cluster_0 RBM10 Gene Transcription & Splicing cluster_1 RBM10 Protein & Autoregulatory Feedback RBM10_gene RBM10 Gene RBM10_pre_mRNA RBM10 pre-mRNA (with exons 6 & 12) RBM10_gene->RBM10_pre_mRNA Transcription RBM10_mRNA Mature RBM10 mRNA RBM10_pre_mRNA->RBM10_mRNA Normal Splicing AS_NMD Alternative Splicing & Nonsense-Mediated Decay RBM10_pre_mRNA->AS_NMD Alternative Splicing RBM10_protein RBM10 Protein RBM10_mRNA->RBM10_protein Translation Productive_Splicing Productive Splicing RBM10_protein->RBM10_pre_mRNA Negative Feedback: Promotes exon 6/12 skipping Degradation mRNA Degradation AS_NMD->Degradation

Caption: RBM10 autoregulatory negative feedback loop via AS-NMD.

RBM10_Workflow Start Hypothesis: RBM10 regulates gene X Manipulation RBM10 Knockdown/Overexpression in Cell Line Start->Manipulation RNA_Analysis RNA Extraction & Analysis (RT-qPCR, RNA-seq) Manipulation->RNA_Analysis Protein_Analysis Protein Extraction & Analysis (Western Blot, IP) Manipulation->Protein_Analysis Data_Integration Integrate Splicing, Expression, and Binding Data RNA_Analysis->Data_Integration Protein_Analysis->Data_Integration Binding_Analysis Identify RBM10 Binding Sites (iCLIP/PAR-CLIP) Binding_Analysis->Data_Integration Conclusion Conclusion on RBM10 Regulatory Function Data_Integration->Conclusion

Caption: General experimental workflow for studying RBM10 function.

RBM10_p53_Pathway RBM10 RBM10 MDM2 MDM2 RBM10->MDM2 Inhibits MDM2-p53 interaction p53 p53 MDM2->p53 Inhibits by Ubiquitination Ub Ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Degradation p53 Degradation Ub->Degradation

Caption: RBM10-mediated stabilization of p53.

References

Technical Support Center: Optimizing RT-qPCR Primers for RBM10 Splice Variants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing RT-qPCR primers for the analysis of RBM10 splice variants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when designing RT-qPCR primers for RBM10 splice variants?

A1: Designing specific and efficient primers for RBM10 splice variants requires careful consideration of several factors to distinguish between highly similar transcript isoforms. The primary strategies involve targeting unique exon-exon junctions or exons that are exclusive to a particular splice variant.[1] Key considerations include:

  • Primer Placement: Design primers that span an exon-exon junction unique to the splice variant of interest. This is a common and effective method for isoform-specific amplification.[1][2] Alternatively, if a variant contains a unique exon, one primer can be designed within that exon.

  • Primer Specificity: Use bioinformatics tools like BLAST to check for potential off-target binding to other transcripts or genomic DNA. This is crucial to avoid non-specific amplification.[3]

  • Amplicon Length: Aim for an amplicon length between 70 and 200 base pairs for optimal qPCR efficiency.

  • Melting Temperature (Tm): Primers in a pair should have a similar Tm, ideally between 60-65°C, to ensure efficient annealing.

  • GC Content: Maintain a GC content between 40-60% for stable primer binding.

  • Avoiding Secondary Structures: Check for potential hairpins, self-dimers, and cross-dimers that can interfere with primer annealing and extension.

Q2: How can I validate the specificity of my primers for a particular RBM10 splice variant?

A2: Primer specificity is essential for accurate quantification of splice variants. Validation can be achieved through several methods:

  • Melt Curve Analysis: After the qPCR run, a melt curve analysis should be performed. A single, sharp peak indicates the amplification of a single product, suggesting primer specificity. Multiple peaks suggest non-specific amplification or primer-dimers.[2]

  • Agarose Gel Electrophoresis: Run the PCR product on an agarose gel. A single band of the expected size confirms the specificity of the amplification.

  • Sanger Sequencing: For definitive confirmation, the PCR product can be sequenced to verify that it corresponds to the target RBM10 splice variant.

  • Testing Against Other Isoforms: If possible, test the primers against templates of other known RBM10 isoforms to ensure they do not cross-react.

Q3: My RT-qPCR results for RBM10 splice variants are inconsistent. What are the potential causes?

A3: Inconsistent results in RT-qPCR for splice variants can stem from various factors, from sample quality to experimental setup.[4] Common causes include:

  • RNA Quality: Degraded or impure RNA can lead to variable reverse transcription efficiency and subsequent qPCR results. Always assess RNA integrity (e.g., using a Bioanalyzer) before starting.

  • Reverse Transcription (RT) Variability: The efficiency of the RT step can vary between samples. Ensure consistent input RNA amounts and use a high-quality reverse transcriptase.

  • Primer-dimer Formation: If primers are not optimally designed, they can anneal to each other and form primer-dimers, which compete with the target amplification.

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability between replicates.

  • Genomic DNA Contamination: Contamination with genomic DNA can lead to false-positive results. Treat RNA samples with DNase I to remove any contaminating gDNA. Designing primers that span exon-exon junctions also helps to mitigate this issue.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your RT-qPCR experiments for RBM10 splice variants.

Problem Possible Cause Recommended Solution
No amplification or very late amplification (high Cq value) Poor primer efficiencyRedesign primers following best practices (see FAQ 1). Optimize the annealing temperature using a gradient PCR.[5][6] Increase primer concentration in increments.
Degraded RNA templateAssess RNA integrity. Use fresh, high-quality RNA for reverse transcription.
Inefficient reverse transcriptionUse a different reverse transcriptase or optimize the RT protocol (e.g., incubation time, temperature).
PCR inhibitors in the samplePurify the RNA sample to remove potential inhibitors.
Multiple peaks in the melt curve analysis Non-specific amplificationIncrease the annealing temperature to enhance primer binding specificity. Redesign primers to be more specific to the target splice variant.
Primer-dimer formationRedesign primers to minimize self-dimerization and cross-dimerization. Lower the primer concentration.
High variability between technical replicates Pipetting errorsUse calibrated pipettes and be meticulous with pipetting technique. Prepare a master mix to minimize pipetting variations.
Inconsistent sample qualityEnsure all RNA samples have similar quality and purity.
Amplification in the no-template control (NTC) ContaminationUse sterile, nuclease-free water and filter tips. Prepare reactions in a PCR hood. Decontaminate work surfaces and equipment.

Experimental Protocols

Detailed Methodology for Primer Design and Validation
  • Sequence Retrieval: Obtain the mRNA sequences of the RBM10 splice variants of interest from a public database such as NCBI GenBank.

  • Primer Design:

    • Identify unique exon-exon junctions or unique exons for each splice variant.

    • Use a primer design software (e.g., Primer3Plus, IDT PrimerQuest) to design primers targeting these unique regions.[3]

    • Set parameters for primer length (18-24 nucleotides), melting temperature (60-65°C), GC content (40-60%), and amplicon size (70-200 bp).

    • Perform an in silico specificity check using BLAST against the relevant transcriptome to ensure primers do not have significant homology to other transcripts.

  • Primer Synthesis and Preparation:

    • Order HPLC-purified primers.

    • Resuspend primers in nuclease-free water or TE buffer to a stock concentration of 100 µM.

    • Prepare working solutions of 10 µM.

  • Initial Validation by Conventional PCR:

    • Perform a standard PCR using cDNA synthesized from a sample known to express the target RBM10 splice variant.

    • Run the PCR product on a 2% agarose gel to verify a single band of the expected size.

  • Optimization of Annealing Temperature (Gradient PCR):

    • Set up a gradient PCR with a range of annealing temperatures (e.g., 55-65°C).

    • Analyze the products on an agarose gel to determine the optimal annealing temperature that yields a specific product with the highest intensity and minimal non-specific bands.[5]

  • RT-qPCR and Melt Curve Analysis:

    • Perform RT-qPCR using the optimized annealing temperature.

    • Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.

    • At the end of the run, perform a melt curve analysis to confirm the amplification of a single, specific product.

  • Standard Curve and Efficiency Calculation:

    • Prepare a serial dilution of a template (e.g., purified PCR product or plasmid containing the target sequence).

    • Run the serial dilutions in the RT-qPCR assay to generate a standard curve.

    • Calculate the PCR efficiency from the slope of the standard curve using the formula: Efficiency = (10^(-1/slope) - 1) * 100. An acceptable efficiency is between 90% and 110%.[7]

Quantitative Data Summary

While specific optimal conditions are highly dependent on the primer sequences and the qPCR platform used, the following table provides a general range of parameters that can be used as a starting point for optimization.

ParameterRecommended Range
Primer Concentration 100 - 500 nM
Annealing Temperature 60 - 65 °C
PCR Efficiency 90 - 110%
R² of Standard Curve > 0.990

Visualizations

Experimental Workflow for Primer Optimization

G cluster_design Primer Design cluster_validation Experimental Validation seq Sequence Retrieval design Primer Design (Primer3Plus) seq->design blast In Silico Specificity Check (BLAST) design->blast synth Primer Synthesis blast->synth Order Primers pcr Conventional PCR & Gel Electrophoresis synth->pcr gradient Gradient PCR for Ta Optimization pcr->gradient qpcr RT-qPCR & Melt Curve gradient->qpcr std_curve Standard Curve & Efficiency Calculation qpcr->std_curve final_primers final_primers std_curve->final_primers Validated Primers

Caption: Workflow for designing and validating RT-qPCR primers for RBM10 splice variants.

Troubleshooting Logic for Poor RT-qPCR Results

G cluster_template Template Issues cluster_primers Primer Issues cluster_reaction Reaction Conditions start Poor RT-qPCR Results (e.g., no/late amplification, multiple peaks) rna_quality Check RNA Integrity start->rna_quality gdna_contam Check for gDNA Contamination (-RT control) start->gdna_contam primer_design Review Primer Design start->primer_design primer_conc Optimize Primer Concentration start->primer_conc annealing_temp Optimize Annealing Temperature (Gradient PCR) start->annealing_temp rt_efficiency Check RT Efficiency start->rt_efficiency pcr_inhibitors Check for PCR Inhibitors start->pcr_inhibitors solution1 solution1 rna_quality->solution1 Solution: Use High-Quality RNA solution2 solution2 gdna_contam->solution2 Solution: DNase Treat RNA solution3 solution3 primer_design->solution3 Solution: Redesign Primers solution4 solution4 primer_conc->solution4 Solution: Titrate Primer Concentration solution5 solution5 annealing_temp->solution5 Solution: Run Gradient PCR solution6 solution6 rt_efficiency->solution6 Solution: Optimize RT Step solution7 solution7 pcr_inhibitors->solution7 Solution: Re-purify RNA

Caption: A logical flowchart for troubleshooting common issues in RT-qPCR for RBM10 splice variants.

References

troubleshooting high background in RBM10 immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RBM10 immunofluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly high background staining, during their RBM10 immunofluorescence experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during RBM10 immunofluorescence staining, with a focus on resolving high background signals.

Q1: What are the most common causes of high background in immunofluorescence?

High background fluorescence can obscure the specific signal from your target protein, RBM10. The most common culprits include:

  • Inappropriate Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[1][2][3]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample can cause antibodies to adhere to unintended targets.[1][2]

  • Problems with the Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or binding non-specifically.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[1][2]

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a specific signal.[4]

  • Fixation Issues: Over-fixation can alter protein epitopes, leading to non-specific antibody binding.[1]

Q2: I am observing high background with my RBM10 staining. Where should I start troubleshooting?

A systematic approach is key to identifying the source of high background. Here is a suggested workflow:

TroubleshootingWorkflow cluster_0 Start Troubleshooting cluster_1 Primary Antibody Optimization cluster_2 Secondary Antibody & Blocking cluster_3 Protocol Steps cluster_4 Resolution Start High Background Observed TitratePrimary Titrate Primary Antibody (Lower Concentration) Start->TitratePrimary PrimaryControl Run No-Primary Control Start->PrimaryControl SecondaryControl Run Secondary-Only Control TitratePrimary->SecondaryControl If background persists Resolved Problem Resolved TitratePrimary->Resolved If background is reduced PrimaryControl->SecondaryControl If background in no-primary is high OptimizeBlocking Optimize Blocking (Time, Reagent) SecondaryControl->OptimizeBlocking If secondary-only control is clean SecondaryControl->Resolved If secondary is the issue Washing Increase Washing Steps (Duration, Volume, Detergent) OptimizeBlocking->Washing If background persists OptimizeBlocking->Resolved If blocking was insufficient Autofluorescence Check for Autofluorescence (Unstained Sample) Washing->Autofluorescence If background persists Washing->Resolved If washing was inadequate Autofluorescence->Resolved Address autofluorescence or consult further

Q3: How do I optimize the concentration of my RBM10 primary antibody?

The optimal antibody concentration provides a strong, specific signal with low background. It is crucial to perform a titration experiment to determine the ideal dilution for your specific antibody and experimental conditions.

  • Start with the manufacturer's recommended dilution range. Antibody datasheets often provide a starting point for immunofluorescence applications.[5][6][7]

  • Perform a dilution series. Prepare a series of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) and test them on your samples.

  • Evaluate the signal-to-noise ratio. The best dilution will yield a bright, specific signal for RBM10 with minimal background staining.

Q4: What is the best blocking buffer to use for RBM10 immunofluorescence?

The choice of blocking buffer can significantly impact background levels.

  • Normal Serum: A common and effective blocking agent is normal serum from the same species as the secondary antibody host. For example, if you are using a goat anti-rabbit secondary antibody, you would use normal goat serum.

  • Bovine Serum Albumin (BSA): A 1-5% solution of BSA in your wash buffer is another widely used blocking agent.

  • Non-fat Dry Milk: While effective for Western blotting, milk is generally not recommended for immunofluorescence as it can contain phosphoproteins that may interfere with staining and increase background.

Q5: How can I be sure my secondary antibody is not the source of the high background?

To check for non-specific binding of your secondary antibody, run a "secondary antibody only" control. In this control, you perform the entire staining protocol but omit the primary antibody incubation step. If you observe fluorescence in this control, it indicates that your secondary antibody is binding non-specifically.

Solutions for secondary antibody issues:

  • Use a highly cross-adsorbed secondary antibody. These antibodies have been pre-adsorbed against immunoglobulins from other species to reduce cross-reactivity.

  • Ensure compatibility. The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary antibody).[4]

  • Titer your secondary antibody. Just like the primary antibody, the secondary antibody concentration should be optimized.

Quantitative Data Summary

The following table provides recommended starting dilutions for commercially available RBM10 antibodies that have been validated for immunofluorescence. Note that optimal dilutions may vary depending on the specific experimental conditions.

Antibody Name/IDHost SpeciesRecommended Dilution for IFSource
Anti-RBM10 (HPA057372)Rabbit0.25-2 µg/ml[5]
Anti-RBM10 (HPA034972)Rabbit0.25-2 µg/mL[7]
RBM10 (H-4)Not SpecifiedNot Specified[8]
RBM10 Antibody (#18012)Not SpecifiedNot Specified[9]

Key Experimental Protocol: Immunofluorescence Staining of RBM10

This protocol provides a general workflow for immunofluorescent staining of RBM10 in cultured cells. Optimization of incubation times, concentrations, and buffers may be required for specific antibodies and samples.

  • Sample Preparation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Wash cells briefly with Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding sites by incubating in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-RBM10 antibody to its optimal concentration in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature in the dark.

  • Washing:

    • Wash three times with PBS for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters.

IF_Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (Anti-RBM10) Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Counterstain Counterstain (Optional) (e.g., DAPI) Wash2->Counterstain Mount Mounting Counterstain->Mount Image Imaging Mount->Image

References

Technical Support Center: RBM10 Plasmid Transfection in Difficult-to-Transfect Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for RBM10 plasmid transfection, with a special focus on overcoming challenges in difficult-to-transfect cell lines.

Frequently Asked Questions (FAQs)

Q1: What is RBM10 and why is its transfection sometimes challenging?

A1: RBM10 (RNA-binding motif protein 10) is a crucial regulator of alternative splicing, influencing a variety of cellular processes including cell proliferation and apoptosis.[1][2] Transfection of RBM10 can be challenging due to several factors. Firstly, overexpression of RBM10 can induce apoptosis or inhibit cell proliferation in certain cell types, leading to low yields of transfected cells.[3] Secondly, RBM10 has been shown to autoregulate its own expression through a negative feedback loop, where its overexpression can lead to the degradation of its own mRNA, complicating efforts to achieve high expression levels.[3][4]

Q2: Which RBM10 isoform should I use for my experiments?

A2: The RBM10 gene can be alternatively spliced to produce different variants, with RBM10v1 and RBM10v2 being the most studied.[5][6] These variants can have opposing effects on cellular processes like cell proliferation.[5] It is crucial to select the isoform that is relevant to your specific research question and the cell type you are using. Be sure to clearly state which isoform is being used in your experimental documentation.[4]

Q3: What are "difficult-to-transfect" cell lines?

A3: Difficult-to-transfect cell lines are those that are resistant to the introduction of foreign nucleic acids using standard transfection methods. This category often includes primary cells (e.g., neurons, fibroblasts), suspension cells (e.g., lymphocytes, Jurkat cells), and certain adherent cell lines known for their low transfection efficiency.[7][8][9]

Q4: What are the main methods for transfecting difficult cell lines?

A4: The two primary methods for transfecting difficult cell lines are chemical-based methods (lipofection) and physical methods (electroporation). Lipofection uses cationic lipids to form complexes with DNA that can fuse with the cell membrane. Electroporation applies an electrical pulse to transiently create pores in the cell membrane, allowing DNA to enter. Viral-mediated transduction is another effective but more complex method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal DNA:reagent ratioPerform a titration experiment to determine the optimal ratio for your specific cell line and RBM10 plasmid.
Low quality or quantity of plasmid DNAEnsure your plasmid DNA is of high purity (A260/A280 ratio of 1.8-2.0) and free of endotoxins.[1] Verify the plasmid integrity on an agarose gel.
Cell confluency is too high or too lowAim for a cell confluency of 70-90% at the time of transfection for most adherent cell lines.[1] For suspension cells, ensure they are in the logarithmic growth phase.
Presence of serum or antibiotics in the transfection mediumSome transfection reagents are inhibited by serum and antibiotics. Try performing the transfection in serum-free and antibiotic-free media.[10]
Incorrect choice of transfection reagentNot all reagents work equally well for all cell lines. Consider trying a reagent specifically designed for difficult-to-transfect cells or switching to electroporation.
High Cell Death/Toxicity Transfection reagent is toxic to the cellsReduce the concentration of the transfection reagent and the incubation time of the transfection complex with the cells.
Overexpression of RBM10 is inducing apoptosisMonitor for signs of apoptosis (e.g., cell rounding, detachment). Consider using a weaker promoter in your expression vector or reducing the amount of plasmid DNA used.
Harsh electroporation conditionsOptimize electroporation parameters (voltage, pulse duration, number of pulses) to find a balance between transfection efficiency and cell viability.
High cell density leading to nutrient depletionEnsure proper cell seeding density to avoid overcrowding and nutrient depletion post-transfection.
Inconsistent or No RBM10 Expression RBM10 autoregulationBe aware that RBM10 can downregulate its own expression.[3][4] Verify expression at both the mRNA and protein level. Consider using a tetracycline-inducible expression system for controlled expression.[11]
Incorrect RBM10 isoform for the cell typeThe cellular context can influence the effect of RBM10 isoforms.[4] Ensure you are using the appropriate isoform for your experimental system.
Inefficient nuclear import of the plasmidFor DNA plasmids, nuclear entry is required for transcription. Transfecting actively dividing cells can improve nuclear uptake. For non-dividing cells like primary neurons, mRNA transfection or electroporation might be more effective.[7]
Post-transfection analysis timing is offThe optimal time to assay for gene expression varies depending on the cell type and the plasmid used. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak expression time.

Quantitative Data on Transfection Methods

The following tables provide a summary of generally expected transfection efficiencies and cell viabilities for different methods in difficult-to-transfect cell lines. Please note that these are general guidelines, and optimal conditions for RBM10 plasmid transfection should be determined empirically.

Table 1: Comparison of Transfection Methods in Difficult-to-Transfect Cell Lines (General Plasmids)

Cell Type Method Transfection Efficiency (%) Cell Viability (%) Key Considerations
Primary Neurons Lipofection (mRNA)~25%HighmRNA transfection bypasses the need for nuclear entry, which is a major barrier in post-mitotic neurons.[7]
Electroporation (Nucleofection)HighModerate to HighCan be highly efficient but requires optimization to minimize cytotoxicity.[2][12]
Suspension Cells (e.g., Jurkat) Lipofection5-30%Moderate to HighOften requires reagents specifically formulated for suspension cells.[13]
Electroporation~45%Low to ModerateGenerally more efficient than lipofection for suspension cells but can cause significant cell death.[14]
Primary Fibroblasts Lipofection10-20%HighEfficiency can be highly variable between different primary isolates.
Electroporation>30%ModerateA viable alternative when lipofection yields low efficiency.[15]

Experimental Protocols

Protocol 1: Lipid-Mediated Transfection of pcDNA3.1-RBM10 into A549 Cells

This protocol is a starting point for transfecting the adherent lung carcinoma cell line A549, which can be challenging to transfect efficiently.

Materials:

  • A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • pcDNA3.1-RBM10 plasmid (high purity, endotoxin-free)

  • Lipofectamine™ 3000 Transfection Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed A549 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation (per well):

    • In a sterile tube, dilute 2.5 µg of pcDNA3.1-RBM10 plasmid in 125 µL of Opti-MEM™. Add 5 µL of P3000™ Reagent and mix gently.

    • In a separate sterile tube, dilute 3.75 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™.

  • Complex Formation: Combine the diluted DNA and the diluted Lipofectamine™ 3000 Reagent. Mix gently and incubate at room temperature for 15 minutes.

  • Transfection: Add the 250 µL of the transfection complex dropwise to the well containing the A549 cells in complete growth medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with your downstream analysis.

Protocol 2: Electroporation of pcDNA3.1-RBM10 into Jurkat Cells

This protocol provides a general guideline for transfecting the suspension T lymphocyte cell line, Jurkat, using electroporation.

Materials:

  • Jurkat cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • pcDNA3.1-RBM10 plasmid (high purity, endotoxin-free)

  • Electroporation buffer (e.g., Opti-MEM™ I)

  • Electroporation cuvettes (0.4 cm gap)

  • Electroporator (e.g., Bio-Rad Gene Pulser)

Procedure:

  • Cell Preparation: Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL. Ensure the cells are in the logarithmic growth phase.

  • Electroporation Sample Preparation:

    • Centrifuge the required number of cells (e.g., 5 x 10^6 cells per electroporation) and resuspend the cell pellet in cold electroporation buffer.

    • Add 5-10 µg of pcDNA3.1-RBM10 plasmid DNA to the cell suspension.

  • Electroporation:

    • Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.

    • Apply an electrical pulse using optimized settings for Jurkat cells (a starting point could be 250 V and 950 µF). These settings will need to be optimized for your specific electroporator.

  • Recovery: Immediately after the pulse, transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analysis.

Signaling Pathways and Experimental Workflows

RBM10 Signaling Pathways

RBM10 is involved in several key signaling pathways that regulate cell fate. Understanding these pathways can help in interpreting the results of RBM10 overexpression or knockdown experiments.

RBM10_Signaling_Pathways cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_metastasis Metastasis RBM10 RBM10 Numb Numb RBM10->Numb regulates alternative splicing of RAP1/AKT/CREB Pathway RAP1/AKT/CREB Pathway RBM10->RAP1/AKT/CREB Pathway activates MDM2-p53 loop MDM2-p53 loop RBM10->MDM2-p53 loop affects Bax Bax RBM10->Bax upregulates FilGAP FilGAP RBM10->FilGAP regulates Notch Signaling Notch Signaling Numb->Notch Signaling inhibits Cell Proliferation Cell Proliferation Notch Signaling->Cell Proliferation RAP1/AKT/CREB Pathway->Cell Proliferation inhibits Apoptosis Apoptosis MDM2-p53 loop->Apoptosis Mitochondrial Apoptosis Mitochondrial Apoptosis Bax->Mitochondrial Apoptosis Mitochondrial Apoptosis->Apoptosis c-SRC c-SRC c-SRC->RBM10 phosphorylates EMT & Metastasis EMT & Metastasis FilGAP->EMT & Metastasis

RBM10's role in key cellular signaling pathways.
Experimental Workflow for Transfection Optimization

A systematic approach is crucial for optimizing transfection conditions for your specific RBM10 plasmid and difficult-to-transfect cell line.

Transfection_Optimization_Workflow start Start: Select RBM10 Plasmid and Difficult Cell Line prepare_cells Prepare Healthy, Low-Passage Cells at Optimal Density start->prepare_cells choose_method Choose Transfection Method (Lipofection vs. Electroporation) prepare_cells->choose_method lipo_optimize Optimize Lipofection: - DNA:Reagent Ratio - Incubation Time - Media Conditions choose_method->lipo_optimize Lipofection electro_optimize Optimize Electroporation: - Voltage - Pulse Duration - Buffer Composition choose_method->electro_optimize Electroporation transfect Perform Transfection lipo_optimize->transfect electro_optimize->transfect analyze Analyze Results (24-72h): - Transfection Efficiency (e.g., GFP) - Cell Viability (e.g., Trypan Blue) - RBM10 Expression (qPCR, Western Blot) transfect->analyze troubleshoot Troubleshoot based on outcome (low efficiency, high toxicity) analyze->troubleshoot troubleshoot->lipo_optimize Re-optimize troubleshoot->electro_optimize Re-optimize optimal Optimal Conditions Achieved troubleshoot->optimal Successful

A logical workflow for optimizing RBM10 plasmid transfection.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with RBM10-related sequencing libraries. The information is tailored for researchers, scientists, and drug development professionals to help ensure high-quality and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the initial quality control (QC) checkpoints for RNA before starting an RBM10 CLIP-seq/iCLIP-seq experiment?

A1: Before proceeding with complex protocols like CLIP-seq (Cross-Linking and Immunoprecipitation followed by Sequencing), it is crucial to assess the quality of your starting RNA. Key QC steps include:

  • RNA Integrity: Assessed using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). While a RIN score of >7 is generally recommended for standard RNA-seq, CLIP-seq can sometimes be performed on samples with lower RIN values due to the nature of the experiment, though higher integrity is always preferable.[1][2][3][4]

  • Purity: Measured using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0-2.2, indicating minimal protein and chemical contamination.[2]

  • Quantity: Accurately quantify your RNA using a fluorometric method (e.g., Qubit), which is more accurate than spectrophotometry.

Q2: We are observing inconsistent RBM10 protein levels in our Western blots across replicates. What could be the cause?

A2: Inconsistent RBM10 protein levels can stem from several factors:

  • Sample Preparation and Lysis: Incomplete cell lysis can lead to variable protein extraction. Ensure you are using an appropriate lysis buffer with fresh protease and phosphatase inhibitors. Sonication on ice can aid in complete lysis.

  • Protein Quantification: Inaccurate protein quantification can lead to uneven loading on the gel.

  • Western Blot Transfer: Inefficient or uneven transfer of proteins from the gel to the membrane can cause variability. You can check transfer efficiency with a Ponceau S stain.

  • Antibody Incubation: The concentration and incubation times for both primary and secondary antibodies are critical and may require optimization.

  • Autoregulation of RBM10: RBM10 can regulate its own expression through alternative splicing-coupled nonsense-mediated decay. Overexpression of RBM10 may lead to a decrease in its endogenous levels.[5]

Q3: Our RBM10 immunoprecipitation (IP) for CLIP-seq shows high background. How can we optimize this?

A3: High background in IP experiments is a common issue. Here are some optimization strategies:

  • Antibody Specificity: Validate that your anti-RBM10 antibody is suitable for immunoprecipitation. Not all antibodies that work for Western blotting are effective for IP.

  • Pre-clearing the Lysate: To reduce non-specific binding, incubate your cell lysate with protein A/G beads before adding the primary antibody.[5]

  • Washing Stringency: Increase the number of washes or the salt concentration in your wash buffers to remove non-specifically bound proteins. However, be cautious as overly stringent conditions can disrupt the specific RBM10-RNA interaction.[5]

Q4: We are getting variable results in our RBM10-dependent alternative splicing analysis. What could be contributing to this?

A4: The regulation of alternative splicing is a complex process, and variability can be introduced at several stages:

  • Cell Culture Conditions: Splicing patterns can be influenced by factors such as cell density, passage number, and exposure to external stimuli.[5]

  • RNA Quality: Degraded RNA can lead to biased results in splicing analysis.

  • Primer and Probe Design: For RT-qPCR validation, ensure that your primers are specific to the splice variants of interest and have been validated for efficiency.

Troubleshooting Guides

Issue 1: Low Yield of Final Sequencing Library

Possible Causes:

  • Inefficient immunoprecipitation of RBM10.

  • Low amount or poor quality of starting RNA.

  • Loss of material during library preparation steps, such as during bead clean-ups.[6]

Troubleshooting Steps:

  • Optimize IP: Ensure your anti-RBM10 antibody is validated for IP. Optimize antibody concentration and incubation times.

  • Check RNA Quality: Start with high-quality RNA with a good RIN score whenever possible.

  • Careful Handling: Be meticulous during bead clean-up steps. Ensure beads are not aspirated, and use freshly prepared 80% ethanol for washes.

Issue 2: Presence of Adapter Dimers in the Final Library

Possible Causes:

  • Suboptimal adapter-to-insert ratio during ligation.

  • Inefficient size selection to remove smaller fragments.[7]

Troubleshooting Steps:

  • Optimize Adapter Concentration: Perform a titration of adapter concentration to find the optimal ratio for your input amount.

  • Improve Size Selection: Ensure that the size selection steps (e.g., using AMPure beads) are performed correctly to effectively remove fragments in the size range of adapter dimers (~120-150 bp).[7][8] A second round of bead-based clean-up may be necessary.

Issue 3: High PCR Duplication Rate in Sequencing Data

Possible Causes:

  • Low complexity of the starting library, leading to over-amplification of a limited number of fragments.

  • Too many cycles of PCR amplification.

Troubleshooting Steps:

  • Optimize Input Amount: Starting with a sufficient amount of immunoprecipitated RNA can increase library complexity.

  • Reduce PCR Cycles: Perform a qPCR titration to determine the optimal number of PCR cycles needed to amplify your library to the desired concentration without over-amplification.

  • Use Unique Molecular Identifiers (UMIs): Incorporating UMIs in your library preparation can help to computationally identify and remove PCR duplicates.[9]

Data Presentation: QC Metrics for RBM10 Sequencing Libraries

The following tables provide a summary of key quantitative QC metrics at different stages of an RBM10-related sequencing experiment.

Table 1: Initial RNA Sample QC

QC MetricRecommended ValuePoor Quality IndicatorTroubleshooting
RIN Score > 7.0 for RNA-seq; as high as possible for CLIP-seq< 6.0Re-extract RNA from a fresh sample.
A260/A280 Ratio 1.8 - 2.1< 1.8 or > 2.1Re-purify RNA sample.
A260/A230 Ratio > 1.8< 1.8Re-purify RNA sample.
RNA Concentration Sufficient for library prep kit (e.g., > 100 ng)Insufficient materialConcentrate RNA or start with more material.

Table 2: Final Library QC

QC MetricRecommended ValuePoor Quality IndicatorTroubleshooting
Library Concentration > 2 nM< 1 nMOptimize PCR cycles; re-amplify if necessary.
Average Fragment Size As expected for the protocol (e.g., 200-500 bp)Unexpected size distributionCheck for adapter dimers; optimize fragmentation.
Adapter Dimers < 5% of total library> 10%Perform an additional size selection/clean-up step.[8]
Sequencing Depth (Alternative Splicing) 100-200 million reads< 50 million readsSequence the library deeper.[5][7][10][11][12]

Experimental Protocols

Detailed Protocol: Individual-Nucleotide Resolution UV Cross-Linking and Immunoprecipitation (iCLIP) for RBM10

This protocol is a generalized workflow and may require optimization for specific cell types and experimental conditions.

  • UV Cross-linking:

    • Grow cells to ~80% confluency.

    • Wash cells with ice-cold PBS.

    • Irradiate cells with UV light (254 nm) to covalently cross-link RBM10 to its bound RNA.

  • Cell Lysis and RNA Fragmentation:

    • Lyse cells in a suitable lysis buffer containing protease and RNase inhibitors.

    • Partially digest the RNA using RNase I to obtain short RNA fragments bound by RBM10. The concentration of RNase I needs to be optimized for your specific experiment.

  • Immunoprecipitation:

    • Incubate the lysate with an anti-RBM10 antibody coupled to magnetic beads to immunoprecipitate the RBM10-RNA complexes.

    • Wash the beads extensively to remove non-specific binding proteins and RNA.

  • Ligation and Labeling:

    • Ligate an RNA adapter to the 3' end of the RNA fragments.

    • Radioactively label the 5' end of the RNA fragments.

  • Protein-RNA Complex Purification:

    • Separate the complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Isolate the RBM10-RNA complexes from the membrane.

  • RNA Isolation and Reverse Transcription:

    • Isolate the RNA from the complexes.

    • Perform reverse transcription with a primer containing a unique molecular identifier (UMI) to generate cDNA.

  • Library Preparation and Sequencing:

    • Circularize the cDNA and perform PCR amplification.

    • Sequence the resulting cDNA library on a high-throughput sequencing platform.

Mandatory Visualizations

Workflow for RBM10 iCLIP-seq Quality Control

RBM10_iCLIP_QC_Workflow cluster_pre_library Pre-Library Preparation QC cluster_library_prep Library Preparation and QC cluster_sequencing Sequencing and Data Analysis RNA_Extraction RNA Extraction RNA_QC RNA Quality Control (RIN, A260/280, A260/230) RNA_Extraction->RNA_QC IP_Validation RBM10 IP Validation (Western Blot) RNA_QC->IP_Validation iCLIP iCLIP Protocol (Crosslinking, IP, Ligation) IP_Validation->iCLIP Library_Amp Library Amplification (qPCR for cycle number) iCLIP->Library_Amp Final_Library_QC Final Library QC (Bioanalyzer, Qubit) Library_Amp->Final_Library_QC Sequencing High-Throughput Sequencing Final_Library_QC->Sequencing Data_QC Sequencing Data QC (FastQC) Sequencing->Data_QC Data_Analysis Data Analysis (Mapping, Peak Calling) Data_QC->Data_Analysis

Caption: Workflow illustrating the key quality control checkpoints in an RBM10 iCLIP-seq experiment.

Troubleshooting Logic for Low-Quality Sequencing Data

Troubleshooting_Low_Quality_Data Start Low-Quality Sequencing Data (e.g., low mapping rate, high duplication) Check_FastQC Review FastQC Report Start->Check_FastQC Adapter_Content High Adapter Content? Check_FastQC->Adapter_Content Low_Quality_Reads Poor Per-Base Quality? Adapter_Content->Low_Quality_Reads No Trim_Adapters Action: Trim Adapters and Re-align Adapter_Content->Trim_Adapters Yes High_Duplication High Duplication Rate? Low_Quality_Reads->High_Duplication No Filter_Reads Action: Trim Low-Quality Bases and Re-align Low_Quality_Reads->Filter_Reads Yes Check_Library_Complexity Problem: Low Library Complexity High_Duplication->Check_Library_Complexity Yes Optimize_Input Action: Optimize RNA Input and PCR Cycles in Future Exps. Check_Library_Complexity->Optimize_Input

Caption: A decision tree for troubleshooting common issues identified in sequencing data quality control.

References

avoiding RNA degradation during RBM10 CLIP experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with RNA degradation during RBM10 Cross-Linking and Immunoprecipitation (CLIP) experiments.

Troubleshooting Guide: Preventing RNA Degradation

RNA degradation is a critical issue that can lead to failed or unreliable RBM10 CLIP experiments. Below are common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low RNA Yield After Immunoprecipitation (IP) 1. Endogenous RNase Activity: RNases present in the cell lysate degraded the RNA.[1][2] 2. Suboptimal Lysis Buffer: The lysis buffer did not effectively inactivate endogenous RNases.[3][4] 3. RNase Contamination: Introduction of RNases from external sources (e.g., tips, tubes, reagents).[1]1. Work Quickly and on Ice: Keep samples cold at all times to minimize enzymatic activity.[5] 2. Use RNase Inhibitors: Add a potent RNase inhibitor cocktail to the lysis buffer immediately before use.[3][6] 3. Maintain an RNase-Free Environment: Use certified RNase-free labware and reagents. Regularly decontaminate work surfaces and pipettes.[2]
Smeared or Degraded RNA on Gel Analysis 1. Inefficient UV Cross-linking: Insufficient cross-linking leaves RNA unprotected from RNase digestion.[7][8] 2. Over-digestion with RNase: The concentration of RNase used for partial digestion was too high or the incubation time was too long.[5][9] 3. Improper Sample Storage: Samples were not stored at -80°C or were subjected to multiple freeze-thaw cycles.[2]1. Optimize UV Cross-linking: Perform a titration of UV energy to find the optimal dose for your specific cells and RBP.[5] A typical starting point is 150-400 mJ/cm² at 254 nm.[10] 2. Titrate RNase Concentration: Perform a pilot experiment with a range of RNase I concentrations to determine the optimal level for partial digestion without complete degradation.[5] 3. Proper Sample Handling: Flash-freeze cell pellets in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[2]
No or Low Signal in Autoradiography (for radiolabeling steps) 1. Complete RNA Degradation: RNA was completely degraded at an early step. 2. Inefficient Dephosphorylation/Ligation: The 3' ends of the RNA fragments were not properly dephosphorylated, preventing adapter ligation.[11][12]1. Review All RNase-Free Practices: Meticulously check every step of the protocol for potential RNase contamination. 2. Optimize Enzymatic Reactions: Ensure the buffers and conditions for T4 Polynucleotide Kinase (PNK) and T4 RNA Ligase are optimal. Consider a two-step dephosphorylation protocol.[11]
High Background or Non-specific Bands 1. Co-purification of other RBPs: Insufficiently stringent washing steps can lead to the pull-down of other RNA-binding proteins and their associated RNAs.[8][13] 2. Genomic DNA Contamination: Incomplete DNase treatment can lead to the presence of genomic DNA in the final library.[2]1. Use High-Salt Washes: Employ stringent wash buffers, such as those containing high salt concentrations (e.g., 1M NaCl), to disrupt non-specific protein-protein and protein-RNA interactions.[7][12] 2. Thorough DNase Treatment: Incorporate a robust DNase I treatment step and verify its effectiveness.[2][10]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in an RBM10 CLIP protocol to prevent RNA degradation?

A1: The most critical steps are:

  • Cell Harvesting and Lysis: This is where endogenous RNases are released. It is crucial to work quickly, keep samples on ice, and use a lysis buffer containing potent RNase inhibitors.[3][5]

  • Partial RNase Digestion: The concentration of RNase must be carefully optimized. Too much will destroy the RNA fragments of interest, while too little will result in fragments that are too long for high-resolution mapping.[5][9]

  • Immunoprecipitation Washes: Stringent washing is necessary to remove non-specifically bound proteins and RNAs, but overly harsh conditions can also lead to the loss of specific complexes. High-salt buffers are generally effective.[7][12]

  • Maintaining an RNase-Free Environment: Strict adherence to RNase-free techniques throughout the entire protocol is paramount.[1]

Q2: Which RNase inhibitors are recommended for RBM10 CLIP experiments?

A2: Commercially available RNase inhibitor cocktails are highly recommended as they target a broad spectrum of RNases. It is advisable to add them fresh to the lysis and wash buffers just before use.

Q3: How can I assess the quality of my RNA at different stages of the CLIP protocol?

A3: Assessing RNA quality mid-protocol is challenging due to the low amounts of material. However, you can incorporate control steps:

  • Input Control: Before immunoprecipitation, take a small aliquot of the cell lysate, extract the RNA, and run it on a Bioanalyzer or a denaturing gel to check the initial quality of the total RNA.

  • Post-IP, Pre-Ligation: After IP and before adapter ligation, a portion of the sample can be radiolabeled and run on a denaturing polyacrylamide gel to visualize the size range and integrity of the co-immunoprecipitated RNA fragments.

Q4: What are the optimal UV cross-linking conditions for RBM10?

A4: The optimal UV cross-linking energy can vary between cell types and the specific RBP. A good starting point for RBM10 is 254 nm UV-C radiation at an energy of 150-400 mJ/cm².[10] It is highly recommended to perform a titration experiment to determine the optimal energy that maximizes the yield of cross-linked RBM10-RNA complexes without causing excessive RNA damage.

Q5: My RBM10 CLIP experiment failed. What are the first troubleshooting steps I should take?

A5:

  • Review Your RNase-Free Technique: This is the most common source of failure. Re-evaluate your handling procedures, reagents, and labware for potential RNase contamination.[1]

  • Check the Antibody: Ensure your anti-RBM10 antibody is of high quality and validated for immunoprecipitation.[7]

  • Analyze Negative Controls: Examine your negative controls (e.g., non-cross-linked sample, mock IP with IgG) to determine if the issue is specific to the RBM10 IP or a more general problem with the protocol.[10]

  • Re-optimize RNase Digestion: If you are getting no RNA, you may be over-digesting. If your fragments are too large, you may be under-digesting. Perform an RNase titration.[5]

Experimental Protocols

A detailed, step-by-step iCLIP (individual-nucleotide resolution CLIP) protocol is provided below, as it is a common method used for studying RBM10.[14][15]

iCLIP Protocol for RBM10

  • UV Cross-linking of Cells

    • Grow cells to the desired confluency.

    • Wash cells with ice-cold PBS.

    • Irradiate cells with 150 mJ/cm² of 254 nm UV light on ice.[10]

    • Harvest the cells by scraping and pellet by centrifugation. The pellet can be stored at -80°C.

  • Cell Lysis and Partial RNA Digestion

    • Resuspend the cell pellet in iCLIP lysis buffer supplemented with protease and RNase inhibitors.

    • Sonicate the lysate to shear genomic DNA.

    • Treat the lysate with a titrated, low concentration of RNase I for a short period (e.g., 3 minutes at 37°C) to partially digest the RNA.[10] Immediately stop the reaction by placing the tubes on ice.

  • Immunoprecipitation

    • Pre-couple anti-RBM10 antibody to Protein G Dynabeads.

    • Add the cleared cell lysate to the antibody-bead mixture and incubate for 2 hours at 4°C with rotation.

    • Wash the beads stringently, including washes with high-salt buffer (e.g., 1 M NaCl) to remove non-specific binders.[12]

  • RNA 3' End Dephosphorylation and 3' Adapter Ligation

    • Perform a two-step dephosphorylation of the RNA 3' ends using T4 Polynucleotide Kinase (PNK) to ensure efficient adapter ligation.[11]

    • Ligate a pre-adenylated RNA adapter to the 3' ends of the RNA fragments using T4 RNA Ligase.

  • 5' End Radiolabeling and Protein-RNA Complex Purification

    • Radiolabel the 5' ends of the RNA with γ-³²P-ATP using T4 PNK.

    • Elute the protein-RNA complexes from the beads and separate them on an SDS-PAGE gel.

    • Transfer the complexes to a nitrocellulose membrane.

    • Visualize the RBM10-RNA complexes by autoradiography and excise the corresponding region of the membrane.

  • RNA Isolation

    • Treat the membrane piece with Proteinase K to digest the RBM10 protein, leaving a small peptide at the cross-link site.

    • Extract the RNA using phenol/chloroform extraction and precipitate with ethanol.

  • Reverse Transcription and cDNA Circularization

    • Reverse transcribe the RNA using a primer that contains a barcode and sequences complementary to the 3' adapter. The reverse transcriptase will truncate at the peptide adduct.[16]

    • Circularize the resulting cDNA using an RNA ligase.

  • PCR Amplification and Sequencing

    • Linearize the cDNA and perform PCR amplification using primers specific to the adapter sequences.

    • Purify the PCR products and submit for high-throughput sequencing.

Visualizations

RBM10_CLIP_Workflow Figure 1: RBM10 iCLIP Experimental Workflow cluster_cell_prep In Vivo Steps cluster_ip Immunoprecipitation cluster_library_prep Library Preparation uv_crosslink 1. UV Cross-linking (254nm) cell_lysis 2. Cell Lysis with RNase Inhibitors uv_crosslink->cell_lysis rnase_digest 3. Partial RNA Digestion (RNase I) cell_lysis->rnase_digest ip 4. Immunoprecipitation (anti-RBM10) rnase_digest->ip washes 5. Stringent Washes ip->washes ligation 6. 3' Adapter Ligation washes->ligation labeling 7. 5' Radiolabeling ligation->labeling sds_page 8. SDS-PAGE & Membrane Transfer labeling->sds_page proteinase_k 9. Proteinase K Digestion sds_page->proteinase_k rt 10. Reverse Transcription proteinase_k->rt pcr 11. PCR Amplification rt->pcr sequencing 12. High-Throughput Sequencing pcr->sequencing RNA_Degradation_Troubleshooting Figure 2: Troubleshooting RNA Degradation cluster_causes Potential Causes cluster_solutions Solutions start Low RNA Yield or Degraded RNA Detected rnase_contam RNase Contamination? start->rnase_contam over_digestion RNase Over-digestion? start->over_digestion bad_storage Improper Sample Handling/Storage? start->bad_storage rnase_free Strict RNase-Free Technique rnase_contam->rnase_free Yes add_inhibitors Add Fresh RNase Inhibitors rnase_contam->add_inhibitors Yes titrate_rnase Titrate RNase Concentration over_digestion->titrate_rnase Yes optimize_uv Optimize UV Cross-linking over_digestion->optimize_uv Yes, insufficient cross-linking proper_storage Flash Freeze & Store at -80°C bad_storage->proper_storage Yes

References

selecting the appropriate controls for RBM10 functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNA Binding Motif Protein 10 (RBM10). The following information is designed to help you select appropriate controls and troubleshoot common issues encountered during functional assays.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing inconsistent RBM10 protein levels in our Western blots across replicates. What could be the cause?

A1: Inconsistent RBM10 protein levels in Western blotting can stem from several factors. Here’s a troubleshooting guide:

  • Sample Preparation and Lysis: Incomplete cell lysis can lead to variable protein extraction. Ensure your lysis buffer is appropriate for nuclear proteins (RBM10 is predominantly nuclear) and contains fresh protease and phosphatase inhibitors. Consider sonication on ice to ensure complete lysis.

  • Protein Quantification: Inaccurate protein quantification is a common source of loading inconsistencies. Use a reliable protein assay (e.g., BCA) and ensure your samples fall within the linear range of the assay.

  • Loading and Transfer: Ensure equal loading of protein amounts across all wells. Verify transfer efficiency by using a reversible protein stain like Ponceau S on the membrane after transfer.

  • Antibody Performance: The specificity and optimal dilution of your primary anti-RBM10 antibody are critical. Validate your antibody by including positive and negative controls. A cell line known to express RBM10 can serve as a positive control, while a cell line with RBM10 knocked down or out can serve as a negative control.

Q2: Our RBM10 knockdown/knockout experiments show variable efficiency or off-target effects. How can we improve our results?

A2: Proper controls are essential for interpreting knockdown or knockout experiments.

  • Negative Controls:

    • Scrambled/Non-targeting siRNA/shRNA: Use a sequence that does not target any known gene in your model system. This controls for the effects of the delivery vehicle (e.g., lipid nanoparticles, viral particles) and the introduction of foreign RNA.

    • Parental/Wild-type Cells: Untreated cells from the same line serve as a baseline for normal RBM10 expression and phenotype.

  • Positive Controls:

    • Validated siRNA/shRNA/gRNA: Use a sequence that has been previously published and shown to effectively reduce RBM10 expression.

    • Rescue Experiment: Re-introduce a form of RBM10 that is resistant to your knockdown construct (e.g., by silent mutations in the target sequence) to see if it reverses the observed phenotype. This confirms that the phenotype is specifically due to the loss of RBM10.

  • Validation: Always validate your knockdown/knockout at both the mRNA (RT-qPCR) and protein (Western blot) levels.

Q3: We are performing an alternative splicing assay to assess RBM10's function. What are the critical controls to include?

A3: When analyzing RBM10-mediated alternative splicing, it's crucial to differentiate between direct and indirect effects.

  • Negative Controls:

    • Vector Control: For overexpression studies, use an empty vector control to account for any effects of the plasmid backbone or transfection reagent.

    • Non-targeting siRNA/shRNA Control: For knockdown studies, as described above.

  • Positive Controls:

    • Known RBM10 Target: Analyze the splicing of a well-established RBM10 target, such as NUMB exon 9.[1][2] RBM10 typically promotes the skipping of this exon.[1][2]

    • Splicing Reporter Minigene: Use a minigene construct containing the target exon and flanking intronic sequences. This allows you to study splicing in a more controlled system.

  • Experimental Considerations:

    • Analyze multiple RBM10 target genes to understand the breadth of its splicing activity.

    • Treat cells with a transcription inhibitor (e.g., actinomycin D) to distinguish between effects on splicing and transcription.

Q4: Our co-immunoprecipitation (Co-IP) experiment to identify RBM10-interacting proteins has high background. How can we optimize this?

A4: High background in Co-IP is often due to non-specific binding.

  • Negative Controls:

    • Isotype Control Antibody: Use an antibody of the same isotype (e.g., rabbit IgG) as your anti-RBM10 antibody but with no specificity for any protein in your lysate. This will reveal proteins that bind non-specifically to the antibody or the beads.

    • Beads Only Control: Incubate your cell lysate with just the protein A/G beads to identify proteins that bind directly to the beads.

  • Optimization Steps:

    • Lysis Buffer: Use a lysis buffer with appropriate salt and detergent concentrations to minimize non-specific interactions while preserving true interactions.

    • Washing: Increase the number and stringency of washes after immunoprecipitation to remove non-specifically bound proteins.

    • Pre-clearing: Incubate the cell lysate with beads prior to adding the primary antibody to remove proteins that non-specifically bind to the beads.

Quantitative Data Summary

The following tables summarize key quantitative data from representative RBM10 functional assays. These values can serve as a reference for expected outcomes.

Table 1: Effect of RBM10 Overexpression and Knockdown on Cell Proliferation

Cell LineExperimentAssayResultReference
A549RBM10 OverexpressionCCK-8Significant decrease in cell proliferation[3]
H1299RBM10 OverexpressionCCK-8Significant decrease in cell proliferation[3]
A549RBM10 KnockdownCCK-8Marked enhancement of cell proliferation[3]
H1299RBM10 KnockdownCCK-8Marked enhancement of cell proliferation[3]

Table 2: RBM10 Regulation of Alternative Splicing

Target GeneCell LineRBM10 PerturbationSplicing OutcomeReference
NUMB exon 9HeLaKnockdownIncreased inclusion[4]
Fas exon 6-OverexpressionIncreased skipping[5]
BCL-X-OverexpressionPromotes internal 5' splice site selection[6]

Experimental Protocols

Western Blotting for RBM10 Detection
  • Sample Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per well onto a 4-20% Tris-glycine gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBM10 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

RT-qPCR for Alternative Splicing Analysis
  • RNA Extraction: Isolate total RNA from cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR: Perform qPCR using primers that specifically amplify the inclusion and exclusion isoforms of the target exon.

  • Analysis: Calculate the Percent Spliced In (PSI) value using the formula: PSI = [Inclusion isoform] / ([Inclusion isoform] + [Exclusion isoform]) * 100.

Co-Immunoprecipitation (Co-IP) of RBM10
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-RBM10 antibody or an isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C.

  • Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Signaling Pathways and Experimental Workflows

RBM10_Signaling_Pathways cluster_p53 p53 Pathway cluster_Notch Notch Pathway cluster_RAP1 RAP1/AKT/CREB Pathway RBM10_p53 RBM10 MDM2 MDM2 RBM10_p53->MDM2 inhibits p53 p53 MDM2->p53 inhibits (ubiquitination) Apoptosis Apoptosis p53->Apoptosis promotes RBM10_Notch RBM10 NUMB_pre_mRNA NUMB pre-mRNA RBM10_Notch->NUMB_pre_mRNA promotes exon 9 skipping NUMB_isoform NUMB (exon 9 skipped) Notch Notch Signaling NUMB_isoform->Notch inhibits Proliferation_Notch Cell Proliferation Notch->Proliferation_Notch promotes RBM10_RAP1 RBM10 RAP1 RAP1 RBM10_RAP1->RAP1 inhibits AKT AKT RAP1->AKT activates CREB CREB AKT->CREB activates Proliferation_RAP1 Cell Proliferation CREB->Proliferation_RAP1 promotes

Caption: RBM10 is involved in multiple signaling pathways regulating apoptosis and cell proliferation.[3][5][6][7]

RBM10_Knockdown_Workflow start Start: Cell Culture transfection Transfection with: - siRBM10 - siControl (scrambled) start->transfection incubation Incubate for 48-72 hours transfection->incubation harvest Harvest Cells incubation->harvest split harvest->split rna_extraction RNA Extraction split->rna_extraction Aliquot 1 protein_extraction Protein Extraction split->protein_extraction Aliquot 2 phenotype_assay Functional Assay (e.g., Proliferation, Splicing) split->phenotype_assay Aliquot 3 rt_qpcr RT-qPCR for RBM10 mRNA levels rna_extraction->rt_qpcr western_blot Western Blot for RBM10 protein levels protein_extraction->western_blot analysis Data Analysis and Interpretation rt_qpcr->analysis western_blot->analysis phenotype_assay->analysis end End analysis->end

Caption: A typical experimental workflow for RBM10 knockdown followed by functional analysis.

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G beads start->preclear ip Immunoprecipitation with: - anti-RBM10 antibody - Isotype control IgG preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis end End analysis->end

Caption: A generalized workflow for co-immunoprecipitation to identify RBM10-interacting proteins.

References

Validation & Comparative

confirming RBM10 protein interactions with co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to confirming RBM10 protein interactions using co-immunoprecipitation (Co-IP), with a comparative look at alternative methods. This guide is tailored for researchers, scientists, and drug development professionals.

Confirming RBM10 Protein Interactions: A Comparative Guide

The RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing and is implicated in various cellular processes and diseases, including cancer.[1][2][3] Understanding its protein-protein interactions is crucial for elucidating its molecular functions. Co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying and validating these interactions. This guide provides an overview of RBM10 protein interactions confirmed by Co-IP, a detailed experimental protocol, and a comparison with alternative methods.

RBM10 Protein Interactions Identified by Co-Immunoprecipitation

Co-immunoprecipitation experiments have been instrumental in identifying several key interacting partners of RBM10. These interactions shed light on RBM10's role in various signaling pathways and cellular functions.

Interacting ProteinCellular Context/FunctionMethod of ConfirmationQuantitative DataReference
CTNNBIP1 Lung adenocarcinoma; Wnt/β-catenin pathwayCo-immunoprecipitationInteraction confirmed by immunoblotting of immunoprecipitated complexes.[4]
MDM2 Tumor suppression; p53 pathwayProtein-protein interaction leading to p53 stabilization.RBM10 binding interferes with the p53-MDM2 interaction.[3]
Splicing Factors Pre-mRNA splicingRBM10 is a component of pre-spliceosomal complexes.Interacts with SF1 and U2AF.[3][5]
DHX15/PRP43 Spliceosomal RNA helicase activityProtein-protein interactionThe G-patch domain of RBM10 likely interacts with DHX15.[3]
FilGAP Regulation of cell structure and spreadingProtein-protein interactionInteraction is influenced by c-Src phosphorylation of RBM10.[6]
Vpu (HIV-1) HIV-1 infectionCo-immunoprecipitation and Mass SpectrometryVpu interacts with and promotes the degradation of RBM10.[7]

Experimental Protocols

Co-Immunoprecipitation Protocol for RBM10

This protocol provides a general framework for performing Co-IP to validate the interaction between RBM10 and a putative partner protein. Optimization may be required depending on the cell type and antibodies used.

1. Cell Lysis

  • Culture cells (e.g., HEK293T, A549) to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer: 150mM NaCl, 50mM Tris pH 7.4, 1% NP40, 0.5% deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[8]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA assay).

2. Immunoprecipitation

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the supernatant.

  • To 1-2 mg of pre-cleared protein lysate, add 2-5 µg of the primary antibody (e.g., anti-RBM10 antibody or an antibody against the putative interacting protein). As a negative control, use a non-specific IgG antibody.

  • Incubate overnight at 4°C on a rotator.

  • Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

3. Elution and Western Blot Analysis

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Probe the membrane with primary antibodies against RBM10 and the putative interacting protein overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Alternative Methods for Interaction Validation

While Co-IP is a powerful technique, other methods can be used to confirm protein-protein interactions.

MethodPrincipleAdvantagesDisadvantages
Yeast Two-Hybrid (Y2H) Interaction of two proteins in yeast activates a reporter gene.High-throughput screening of libraries; detects transient or weak interactions.High rate of false positives; non-physiological context (yeast nucleus).
Pull-down Assays A "bait" protein (e.g., GST-tagged) is immobilized on beads and used to "pull down" interacting "prey" proteins from a lysate.Can be performed in vitro with purified proteins; good for confirming direct interactions.Tagging may interfere with protein folding or interaction; potential for non-specific binding.
Proximity Ligation Assay (PLA) Antibodies against two proteins of interest are used. If the proteins are in close proximity, a signal is generated, which can be visualized by microscopy.In situ detection of interactions in fixed cells; provides spatial information.Requires specific antibodies; semi-quantitative.
Mass Spectrometry (MS) Proteins that co-immunoprecipitate with the protein of interest are identified by mass spectrometry.Unbiased identification of novel interacting partners.Can be complex and expensive; may identify indirect interactors.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Involving RBM10

RBM10 is involved in several key signaling pathways that regulate cell proliferation, apoptosis, and migration.

RBM10_Signaling_Pathways cluster_rap1 RAP1/AKT/CREB Pathway cluster_wnt Wnt/β-catenin Pathway RBM10_rap RBM10 RAP1 RAP1 RBM10_rap->RAP1 AKT AKT RAP1->AKT CREB CREB AKT->CREB Proliferation_rap Cell Proliferation CREB->Proliferation_rap RBM10_wnt RBM10 CTNNBIP1 CTNNBIP1 RBM10_wnt->CTNNBIP1 beta_catenin β-catenin CTNNBIP1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proliferation_wnt Cell Proliferation & Migration TCF_LEF->Proliferation_wnt

Caption: RBM10's role in the RAP1/AKT/CREB and Wnt/β-catenin pathways.

RBM10 has been shown to inhibit cell proliferation through the RAP1/AKT/CREB signaling pathway.[9] In the Wnt/β-catenin pathway, RBM10 interacts with CTNNBIP1, which is an inhibitor of β-catenin, thereby suppressing tumor progression in lung adenocarcinoma.[4]

Experimental Workflow: Co-Immunoprecipitation

The following diagram illustrates the key steps in a co-immunoprecipitation experiment to confirm the interaction between RBM10 and a protein of interest.

CoIP_Workflow start Cell Lysate Preparation preclear Pre-clearing with Protein A/G Beads start->preclear 1 ip Immunoprecipitation with Anti-RBM10 Antibody preclear->ip 2 capture Capture of Immune Complexes with Protein A/G Beads ip->capture 3 wash Wash to Remove Non-specific Binders capture->wash 4 elute Elution of Protein Complexes wash->elute 5 analysis Western Blot Analysis elute->analysis 6

Caption: Workflow of a co-immunoprecipitation experiment for RBM10.

This guide provides a foundational understanding for researchers aiming to investigate the protein interaction network of RBM10. By employing co-immunoprecipitation and complementary techniques, a more comprehensive picture of RBM10's function in health and disease can be achieved.

References

A Comparative Guide to the Functions of RBM10 and its Paralog RBM5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the RNA-binding proteins RBM10 and RBM5, two paralogs with significant, yet often contrasting, roles in fundamental cellular processes. Understanding their distinct and overlapping functions is crucial for research in cancer biology, developmental disorders, and for the development of targeted therapeutics. This document summarizes key functional differences, presents supporting quantitative experimental data, details relevant experimental protocols, and visualizes the molecular pathways they influence.

At a Glance: Key Functional Distinctions

FeatureRBM10RBM5
Primary Role in Cancer Context-dependent: Can act as a tumor suppressor or an oncogene.[1][2][3]Generally considered a tumor suppressor.[2]
Effect on Cell Proliferation Often promotes proliferation, particularly in the absence of RBM5.[3][4] Can also inhibit proliferation in certain contexts.[5][6]Generally inhibits cell proliferation.
Effect on Apoptosis Can promote apoptosis, but some studies show it can have anti-apoptotic effects.[2][7][8]Generally promotes apoptosis.[2][7]
Regulation of NUMB Splicing Promotes skipping of exon 9, leading to a pro-proliferative isoform.Promotes inclusion of exon 9, leading to an anti-proliferative isoform.
Regulation of Fas Splicing Promotes skipping of exon 6, producing a soluble, anti-apoptotic isoform.[9][10]Also implicated in the regulation of Fas splicing to produce anti-apoptotic isoforms.[11]
Regulation of Bcl-xL Splicing Regulates the alternative splicing of Bcl-x to influence the ratio of pro-apoptotic Bcl-xS and anti-apoptotic Bcl-xL.[12][13]Less characterized in Bcl-xL splicing regulation compared to RBM10.
Reciprocal Regulation Downregulates RBM5 expression via alternative splicing-coupled nonsense-mediated decay (AS-NMD).[4][14]Can regulate the expression of specific RBM10 splice variants.[2]

Quantitative Data Summary

RNA Binding Affinity
ProteinRNA TargetBinding Affinity (Kd)Experimental MethodReference
RBM5RAN-BP2 type ZF binding to small RNAs~82 μMCell-free system[15]
RBM10RRM1-ZnF1 and ZnF1 binding to a 22-nucleotide sequence from Fas pre-mRNA412 nM and 845 nM, respectivelyMembrane filter binding assays[1]

Note: Direct comparative studies of RBM10 and RBM5 binding to the same RNA target are limited, and affinities can vary based on the specific RNA sequence and experimental conditions.

Regulation of Alternative Splicing
Gene TargetProteinEffect on SplicingCell LineQuantitative ChangeExperimental MethodReference
NUMB RBM10Promotes exon 9 skippingLung Adenocarcinoma (A549)Significant increase in exon 9 skipping upon RBM10 overexpressionRT-qPCR[5]
RBM5Promotes exon 9 inclusionLung Adenocarcinoma (A549)Significant increase in exon 9 inclusion upon RBM5 overexpressionRT-qPCR[5]
Fas RBM10Promotes exon 6 skippingHuman liver cancer (HLE) & HeLa68-75% decrease in exon 6 skipping upon RBM10 knockdown; 3.7-fold increase upon overexpressionRT-PCR & PAGE[10]
RBM5 RBM10Promotes skipping of exon 6 and 16 (leading to NMD)HEK293Significant increase in skipped variants upon RBM10 overexpressionRT-PCR[4][14]
RBM10 RBM10Promotes skipping of exon 6 and 12 (autoregulation via NMD)HEK293Significant increase in skipped variants upon RBM10 overexpressionRT-PCR[14]
Effects on Cell Proliferation and Apoptosis
ProcessProteinCell LineEffectQuantitative MeasureExperimental MethodReference
Proliferation RBM10Lung Adenocarcinoma (A549, H1299)Knockdown enhances proliferationSignificant increase in cell viabilityCCK-8 assay[6]
Apoptosis RBM10Lung Adenocarcinoma (A549, H1299)Knockdown increases apoptosisSignificant increase in apoptotic rateFlow Cytometry (Annexin V/PI)[8]
Apoptosis RBM10Lung Adenocarcinoma (A549)Overexpression increases cleaved caspase-3, -9 and PARP; decreases Bcl-2Significant changes in protein levelsWestern Blot[7]

Signaling Pathways and Molecular Interactions

The opposing roles of RBM10 and RBM5 in cell fate decisions are often mediated through their differential regulation of key signaling pathways, most notably the Notch signaling pathway via the alternative splicing of its regulator, NUMB.

RBM_Signaling cluster_RBM Splicing Regulation cluster_NUMB NUMB pre-mRNA cluster_Notch Notch Signaling RBM10 RBM10 NUMB_pre_mRNA NUMB pre-mRNA RBM10->NUMB_pre_mRNA Promotes Exon 9 Skipping RBM5 RBM5 RBM5->NUMB_pre_mRNA Promotes Exon 9 Inclusion Exon9_included NUMB mRNA (Exon 9 included) NUMB_pre_mRNA->Exon9_included Exon9_skipped NUMB mRNA (Exon 9 skipped) NUMB_pre_mRNA->Exon9_skipped Notch_active Active Notch Signaling Exon9_included->Notch_active Inhibits Exon9_skipped->Notch_active Leads to Proliferation Cell Proliferation Notch_active->Proliferation Promotes Apoptosis_inhibited Apoptosis Inhibition Notch_active->Apoptosis_inhibited Promotes

Figure 1. Antagonistic regulation of Notch signaling by RBM10 and RBM5.

Experimental Protocols

RNA Immunoprecipitation (RIP)

This protocol is used to identify the specific RNA molecules that are physically associated with RBM10 or RBM5 in vivo.

RIP_Workflow start Start: Crosslink cells with formaldehyde lysis Lyse cells and shear chromatin start->lysis immunoprecipitation Immunoprecipitate with anti-RBM10 or anti-RBM5 antibody lysis->immunoprecipitation beads Capture with Protein A/G beads immunoprecipitation->beads washes Wash beads to remove non-specific binding beads->washes elution Elute RNA-protein complexes washes->elution reverse_crosslink Reverse crosslinks elution->reverse_crosslink rna_extraction Purify RNA reverse_crosslink->rna_extraction analysis Analyze RNA by RT-qPCR or sequencing rna_extraction->analysis Apoptosis_Assay_Workflow start Start: Induce apoptosis in cells harvest Harvest and wash cells start->harvest staining Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and PI harvest->staining incubation Incubate in the dark staining->incubation analysis Analyze by flow cytometry incubation->analysis

References

A Comparative Guide to the Functional Differences of RBM10 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between the major isoforms of the RNA-binding motif protein 10 (RBM10). RBM10 is a critical regulator of alternative splicing, and its various isoforms play distinct and sometimes opposing roles in fundamental cellular processes, including cell proliferation, apoptosis, and development. Dysregulation of RBM10 isoform expression is implicated in various diseases, including TARP syndrome and multiple cancers, making it a protein of significant interest for therapeutic development.

Isoform Overview and Structural Differences

The two most predominantly studied isoforms of RBM10 are isoform 1 (RBM10v1) and isoform 2 (RBM10v2). These isoforms arise from the alternative splicing of the RBM10 pre-mRNA, specifically the inclusion or exclusion of exon 4.[1][2]

  • RBM10 Isoform 1 (v1): This is the full-length isoform, containing the protein domain encoded by exon 4. In humans, this isoform is typically the predominant form expressed.[3]

  • RBM10 Isoform 2 (v2): This isoform lacks the domain encoded by exon 4. Interestingly, rodent cells tend to express more of isoform 2 than isoform 1.[3]

The presence or absence of the exon 4-encoded domain is the primary structural distinction and is thought to be a key determinant of the functional differences between these two isoforms.[3] This domain is located within the first RNA Recognition Motif (RRM1), suggesting that its presence in isoform 1 may alter RNA binding specificity and affinity.[3][4]

Functional Differences: A Head-to-Head Comparison

The differential functions of RBM10 isoforms are most evident in their regulation of alternative splicing and their impact on cell fate decisions.

Alternative Splicing Regulation

RBM10 isoforms exhibit distinct activities in regulating the alternative splicing of target pre-mRNAs. This differential regulation can lead to the production of protein isoforms with antagonistic functions.

Table 1: Comparison of Splicing Regulation by RBM10 Isoforms

Target GeneEffect of RBM10v1Effect of RBM10v2Functional Consequence
NUMB Promotes skipping of exon 9[3]Promotes inclusion of exon 9[3]Regulates the Notch signaling pathway, impacting cell proliferation.[3][5]
RBM10 (self-regulation) Promotes inclusion of its own exon 4Promotes skipping of its own exon 4Creates a feedback loop that can modulate the ratio of RBM10 isoforms.[4]
Cellular Processes: Proliferation and Apoptosis

Emerging evidence suggests that RBM10 isoforms have opposing roles in the regulation of cell proliferation and apoptosis, positioning them as potential therapeutic targets in cancer.

Table 2: Opposing Roles of RBM10 Isoforms in Cellular Processes

Cellular ProcessRole of RBM10v1Role of RBM10v2Supporting Evidence
Cell Proliferation May act as a tumor suppressor by inhibiting proliferation.May act as a tumor promoter by increasing proliferation.[6]Overexpression of RBM10v2 has been linked to increased proliferation in some cancer cell lines.[6]
Apoptosis Can promote apoptosis.[7][8]May have anti-apoptotic functions.[3]RBM10v1 expression has been positively correlated with pro-apoptotic factors like BAX and caspase-3.[7][8]

Signaling Pathways

RBM10 isoforms influence key signaling pathways that are central to cell growth, survival, and development.

The Notch Signaling Pathway

RBM10 is a critical regulator of the Notch signaling pathway through its control of NUMB alternative splicing.[5] The NUMB protein is an inhibitor of the Notch receptor. Different NUMB isoforms have varying abilities to suppress Notch signaling. By differentially regulating NUMB splicing, RBM10 isoforms can either enhance or suppress Notch activity, thereby influencing cell proliferation and differentiation.[3]

RBM10_Notch_Pathway cluster_RBM10 RBM10 Isoforms cluster_splicing NUMB Splicing cluster_Notch Notch Signaling cluster_proliferation Cellular Outcome RBM10v1 RBM10v1 NUMB_exon9_skip NUMB (exon 9 skipped) RBM10v1->NUMB_exon9_skip promotes RBM10v2 RBM10v2 NUMB_exon9_include NUMB (exon 9 included) RBM10v2->NUMB_exon9_include promotes Notch_inhibition Inhibition of Notch Signaling NUMB_exon9_skip->Notch_inhibition Notch_activation Activation of Notch Signaling NUMB_exon9_include->Notch_activation Proliferation_inhibition Decreased Proliferation Notch_inhibition->Proliferation_inhibition Proliferation_promotion Increased Proliferation Notch_activation->Proliferation_promotion

RBM10 isoforms differentially regulate Notch signaling.
The p53 Pathway

RBM10 has been shown to interact with MDM2, a key negative regulator of the tumor suppressor p53. By interfering with the MDM2-p53 interaction, RBM10 can stabilize p53, leading to increased apoptosis and cell cycle arrest.[8] While the specific roles of each isoform in this pathway are still under investigation, it represents another crucial mechanism through which RBM10 influences cell fate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the functional differences between RBM10 isoforms.

Minigene Splicing Assay

This assay is used to determine the effect of RBM10 isoforms on the alternative splicing of a specific target exon.

Experimental Workflow:

Workflow for a minigene splicing assay.

Protocol:

  • Minigene Construction:

    • Design primers to amplify the genomic region of the target gene containing the alternative exon and at least 150-200 bp of the flanking introns.

    • Clone the amplified fragment into a splicing reporter vector, such as pET01, between the two constitutive exons.

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with the minigene construct and an expression vector for either FLAG-tagged RBM10v1 or FLAG-tagged RBM10v2. Use an empty vector as a control.

  • RNA Isolation and RT-PCR:

    • After 24-48 hours, harvest the cells and isolate total RNA using a standard method (e.g., TRIzol).

    • Synthesize cDNA from the total RNA using a reverse transcriptase.

    • Perform PCR using primers that anneal to the constitutive exons of the splicing reporter vector.

  • Analysis:

    • Separate the PCR products on an agarose gel. The two bands will correspond to the mRNA isoforms with and without the alternative exon.

    • Quantify the intensity of the bands to calculate the Percent Spliced-In (PSI) value: PSI = [Inclusion isoform / (Inclusion isoform + Exclusion isoform)] * 100.[1]

Immunofluorescence

This technique is used to visualize the subcellular localization of the RBM10 isoforms.

Protocol:

  • Cell Culture and Transfection:

    • Grow cells on glass coverslips and transfect with expression vectors for FLAG-tagged RBM10v1 or RBM10v2.

  • Fixation and Permeabilization:

    • After 24 hours, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against the FLAG tag (or an isoform-specific RBM10 antibody if available) for 1 hour at room temperature.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

    • Visualize the cells using a fluorescence microscope.

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

This method is used to identify the protein interaction partners of specific RBM10 isoforms.

Experimental Workflow:

Workflow for Co-IP/MS.

Protocol:

  • Cell Lysis:

    • Transfect cells with expression vectors for FLAG-tagged RBM10v1 or FLAG-tagged RBM10v2. Use cells transfected with an empty FLAG vector as a control.

    • Lyse the cells in a gentle lysis buffer to maintain protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with anti-FLAG antibody-conjugated magnetic beads or agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound protein complexes from the beads.

  • Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Conclusion

The functional differences between RBM10 isoforms, particularly RBM10v1 and RBM10v2, are critical for understanding the complex regulatory networks that govern gene expression and cell fate. Their opposing roles in alternative splicing, cell proliferation, and apoptosis highlight their importance in both normal physiology and disease. Further research into the isoform-specific functions and protein-protein interactions of RBM10 will be crucial for the development of targeted therapies for diseases in which RBM10 is implicated. This guide provides a foundational understanding and practical methodologies for researchers to further explore the intricate biology of these important RNA-binding proteins.

References

RBM10's Role in Splicing: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of alternative splicing regulation is critical for deciphering disease mechanisms and developing targeted therapies. This guide provides a detailed comparison of the RNA-binding protein RBM10 with other key splicing factors, supported by experimental data and detailed methodologies.

RBM10: An Auxiliary Spliceosome Component with a Decisive Role in Exon Skipping

RNA Binding Motif Protein 10 (RBM10) is a crucial regulator of alternative splicing (AS), a fundamental process for generating proteomic diversity from a limited number of genes.[1][2] RBM10 functions as an auxiliary component of the spliceosome, the cellular machinery responsible for intron removal and exon ligation.[1] Its primary role is to modulate the selection of splice sites, predominantly leading to the exclusion, or "skipping," of cassette exons.[3] This activity is critical in various cellular processes, and its dysregulation is implicated in several human diseases, including the X-linked developmental disorder TARP syndrome and various cancers, most notably lung adenocarcinoma.[1][2]

RBM10 exerts its regulatory function by binding to pre-messenger RNA (pre-mRNA), typically within intronic regions flanking the cassette exons it controls.[4] Through its RNA recognition motifs (RRMs) and other domains, RBM10 interacts with the core spliceosomal machinery, including both the major (U2-type) and minor (U12-type) spliceosomes, thereby influencing the recognition of splice sites.[4]

RBM10 in the Landscape of Splicing Regulation: A Comparison with Other Key Factors

While RBM10 is a significant player, it is part of a larger network of splicing factors that collectively ensure the fidelity and flexibility of the splicing process. Understanding how RBM10's function compares to other splicing regulators provides a broader context for its biological importance.

Core Spliceosome Components vs. Auxiliary Factors

The spliceosome is composed of core components, such as the small nuclear ribonucleoproteins (snRNPs) and associated proteins, that are essential for the basic mechanics of splicing. In contrast, auxiliary factors like RBM10 are not strictly required for all splicing events but provide a layer of regulation that allows for the differential processing of transcripts.

  • SF3B1 (Splicing Factor 3b Subunit 1): A core component of the U2 snRNP, SF3B1 is essential for the recognition of the branch point sequence (BPS) during the early stages of spliceosome assembly.[5] Mutations in SF3B1, frequently observed in myelodysplastic syndromes and other cancers, lead to the use of cryptic 3' splice sites.[5] This differs from the primary function of RBM10, which typically influences the inclusion or exclusion of entire exons rather than altering the precise location of splice sites.

  • U2AF1 (U2 Small Nuclear RNA Auxiliary Factor 1): This factor is a key component of the U2AF heterodimer, which recognizes the 3' splice site.[5] Similar to SF3B1, mutations in U2AF1, also common in hematological malignancies, alter the recognition of the 3' splice site consensus sequence.[5] This leads to changes in splicing patterns that are distinct from the exon skipping events predominantly mediated by RBM10. The mutations in U2AF1 often result in a change of function, altering its preferred binding sequence.[5]

Other Auxiliary Splicing Factors

Numerous other auxiliary factors work in concert with or in opposition to RBM10 to fine-tune splicing outcomes.

  • SR Proteins (Serine/Arginine-rich proteins), e.g., SRSF2: This family of proteins generally acts as splicing enhancers. They bind to exonic splicing enhancer (ESE) sequences and recruit core spliceosomal components to nearby splice sites, promoting exon inclusion. This function is often antagonistic to that of RBM10. Mutations in SRSF2 are also frequently found in myeloid neoplasms.

  • hnRNPs (heterogeneous nuclear ribonucleoproteins), e.g., hnRNP A1: These proteins often act as splicing repressors. They bind to exonic or intronic splicing silencer (ESS or ISS) sequences and can antagonize the function of SR proteins, leading to exon skipping. In this regard, their function can be similar to that of RBM10.

  • RBM5 and RBM6: These proteins are paralogs of RBM10 and share structural similarities.[4] They can have both overlapping and antagonistic roles in splicing regulation. For instance, RBM5 and RBM10 have been shown to have opposing effects on the splicing of the NUMB gene, a key regulator of the Notch signaling pathway.[4] RBM10 can also regulate the expression of RBM5 through alternative splicing-coupled nonsense-mediated decay.

Quantitative Comparison of Splicing Factor Activity

The functional consequences of these splicing factors can be quantified by measuring the "percent spliced in" (PSI) or "percent spliced out" (PSO) of a particular exon under different conditions. High-throughput methods like RNA sequencing (RNA-seq) allow for a global assessment of these changes.

Splicing FactorPrimary MechanismCommon Splicing OutcomeExample Target GenesAssociated Diseases
RBM10 Binds to intronic regions flanking cassette exonsExon Skipping NUMB, EIF4H, Fas, Bcl-x[6][7][8]TARP Syndrome, Lung Adenocarcinoma[1][2]
SF3B1 Core U2 snRNP component, recognizes branch pointUse of cryptic 3' splice sitesABCB7, BRD9Myelodysplastic Syndromes, Uveal Melanoma
U2AF1 Recognizes the 3' splice site AG dinucleotideAltered 3' splice site recognitionDNMT3B, H2AFY[5]Myelodysplastic Syndromes, Acute Myeloid Leukemia
SRSF2 Binds to exonic splicing enhancers (ESEs)Exon Inclusion VariousMyelodysplastic Syndromes
hnRNP A1 Binds to exonic/intronic splicing silencers (ESSs/ISSs)Exon Skipping SMN2Spinal Muscular Atrophy (related to SMN2)

Experimental Protocols for Studying Splicing Regulation

Investigating the function of RBM10 and other splicing factors requires a combination of molecular and computational biology techniques. Below are detailed methodologies for key experiments.

Individual-Nucleotide Resolution UV Crosslinking and Immunoprecipitation (iCLIP)

iCLIP is a powerful technique to identify the precise RNA binding sites of a protein of interest in vivo.

Experimental Workflow:

iCLIP_Workflow cluster_cell In Vivo cluster_ip Immunoprecipitation cluster_purification Purification & Sequencing UV_Crosslinking 1. UV Crosslinking of Cells Cell_Lysis 2. Cell Lysis UV_Crosslinking->Cell_Lysis RNA_Fragmentation 3. Partial RNA Fragmentation Cell_Lysis->RNA_Fragmentation Immunoprecipitation 4. Immunoprecipitation of RBP-RNA complexes RNA_Fragmentation->Immunoprecipitation Linker_Ligation 5. 3' RNA Linker Ligation Immunoprecipitation->Linker_Ligation Radiolabeling 6. 5' Radiolabeling Linker_Ligation->Radiolabeling SDS_PAGE 7. SDS-PAGE & Membrane Transfer Radiolabeling->SDS_PAGE Proteinase_K 8. Proteinase K Digestion SDS_PAGE->Proteinase_K RT 9. Reverse Transcription Proteinase_K->RT Library_Prep 10. Library Preparation RT->Library_Prep Sequencing 11. High-Throughput Sequencing Library_Prep->Sequencing

Figure 1. iCLIP Experimental Workflow

Detailed Methodology:

  • UV Crosslinking: Cells are irradiated with UV light (254 nm) to induce covalent crosslinks between proteins and directly bound RNA molecules.[9][10]

  • Cell Lysis and RNA Fragmentation: Cells are lysed, and the lysate is treated with a low concentration of RNase to partially fragment the RNA.

  • Immunoprecipitation: The protein of interest (e.g., RBM10) is immunoprecipitated using a specific antibody coupled to magnetic beads.

  • 3' RNA Linker Ligation: An RNA adapter is ligated to the 3' end of the co-immunoprecipitated RNA fragments.[10]

  • 5' Radiolabeling: The 5' ends of the RNA fragments are radiolabeled with 32P-ATP using T4 polynucleotide kinase.[10]

  • SDS-PAGE and Membrane Transfer: The protein-RNA complexes are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • RNA Isolation: The RNA is recovered from the membrane by digesting the protein with proteinase K, which leaves a small peptide at the crosslink site.[9]

  • Reverse Transcription: The isolated RNA is reverse transcribed into cDNA. The reverse transcriptase stalls at the peptide adduct, resulting in cDNAs that terminate one nucleotide upstream of the crosslink site.

  • Library Preparation and Sequencing: The cDNAs are circularized, linearized, PCR amplified, and subjected to high-throughput sequencing.

  • Data Analysis: Sequencing reads are mapped to the genome, and the start sites of the reads identify the precise protein-RNA interaction sites.

Splicing Reporter Minigene Assay

This assay is used to validate the effect of a splicing factor on a specific alternative splicing event in a controlled cellular context.

Experimental Workflow:

Minigene_Workflow cluster_construct Plasmid Construction cluster_transfection Cellular Assay cluster_analysis Analysis Genomic_Fragment 1. Amplify Genomic Fragment (Exon + Flanking Introns) Cloning 2. Clone into Minigene Vector Genomic_Fragment->Cloning Transfection 3. Co-transfect Cells with Minigene and Splicing Factor Cloning->Transfection RNA_Extraction 4. RNA Extraction Transfection->RNA_Extraction RT_PCR 5. RT-PCR with Vector-Specific Primers RNA_Extraction->RT_PCR Gel_Electrophoresis 6. Agarose Gel Electrophoresis RT_PCR->Gel_Electrophoresis Quantification 7. Quantify Spliced Isoforms Gel_Electrophoresis->Quantification

Figure 2. Splicing Reporter Minigene Assay Workflow

Detailed Methodology:

  • Minigene Construct Preparation: A genomic fragment containing the alternative exon of interest and its flanking intronic sequences is cloned into a splicing reporter vector (e.g., pSPL3).[11][12] This vector typically contains two constitutive exons separated by an intron, into which the genomic fragment is inserted.

  • Cell Transfection: The minigene construct is co-transfected into cultured cells along with a plasmid expressing the splicing factor of interest (e.g., RBM10) or a control vector.[11]

  • RNA Isolation and RT-PCR: After 24-48 hours, total RNA is extracted from the cells. The spliced products from the minigene are specifically amplified by RT-PCR using primers that anneal to the constitutive exons of the vector.[11]

  • Analysis of Spliced Products: The RT-PCR products, representing the different spliced isoforms (exon inclusion and exclusion), are separated by agarose gel electrophoresis and quantified.[11]

RNA-Seq for Alternative Splicing Analysis

RNA-seq provides a global view of alternative splicing changes upon perturbation of a splicing factor.

Data Analysis Workflow:

RNASeq_Workflow cluster_data Sequencing Data cluster_processing Data Processing cluster_analysis Splicing Analysis Raw_Reads 1. Raw Sequencing Reads QC 2. Quality Control (e.g., FastQC) Raw_Reads->QC Trimming 3. Adapter & Quality Trimming QC->Trimming Alignment 4. Alignment to Reference Genome (e.g., STAR) Trimming->Alignment Quantification 5. Quantification of Splicing Events (e.g., rMATS, SUPPA2) Alignment->Quantification Differential_Splicing 6. Differential Splicing Analysis Quantification->Differential_Splicing Visualization 7. Visualization (e.g., Sashimi plots) Differential_Splicing->Visualization

Figure 3. RNA-Seq Data Analysis Workflow for Alternative Splicing

Detailed Methodology:

  • RNA Extraction and Library Preparation: Total RNA is extracted from cells with altered levels of the splicing factor (e.g., via knockdown or overexpression) and control cells. RNA-seq libraries are then prepared.

  • Sequencing: The libraries are sequenced on a high-throughput sequencing platform.

  • Data Processing: Raw sequencing reads undergo quality control, and adapters are trimmed. The cleaned reads are then aligned to a reference genome using a splice-aware aligner like STAR.[13]

  • Alternative Splicing Analysis: Specialized software (e.g., rMATS, SUPPA2) is used to identify and quantify different types of alternative splicing events (e.g., skipped exon, mutually exclusive exons, alternative 5'/3' splice sites) from the aligned reads.

  • Differential Splicing Analysis: Statistical methods are applied to identify significant differences in splicing patterns between the experimental and control samples.

  • Visualization: The results can be visualized using tools like Sashimi plots, which provide a quantitative and intuitive representation of alternative splicing events.

Signaling Pathways and Logical Relationships

The function of RBM10 is often situated within broader cellular signaling pathways. For instance, its regulation of NUMB splicing directly impacts the Notch signaling pathway, which is critical for cell proliferation and differentiation.

Notch_Pathway RBM10 RBM10 NUMB_long NUMB (long isoform) (Promotes Notch signaling) RBM10->NUMB_long inhibits exon inclusion NUMB_short NUMB (short isoform) (Inhibits Notch signaling) RBM10->NUMB_short promotes exon skipping Notch_Signaling Notch Signaling NUMB_long->Notch_Signaling promotes NUMB_short->Notch_Signaling inhibits Cell_Proliferation Cell Proliferation Notch_Signaling->Cell_Proliferation activates

Figure 4. RBM10's Regulation of the Notch Signaling Pathway via NUMB Splicing

Conclusion

RBM10 is a key regulator of alternative splicing, primarily acting to promote exon skipping. Its function is distinct from core spliceosome components like SF3B1 and U2AF1, which are more involved in the fundamental recognition of splice sites. The activity of RBM10 is context-dependent and is part of a complex network of protein-RNA interactions that fine-tune gene expression. A thorough understanding of RBM10's comparative role in splicing is essential for developing therapeutic strategies that target splicing dysregulation in diseases such as cancer. The experimental protocols outlined in this guide provide a robust framework for further investigation into the function of RBM10 and other splicing factors.

References

Unraveling the Intricate Dance of Gene Expression: A Comparative Guide to RBM10 and RBM5 Cross-Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 21, 2025 – In the complex world of gene expression, the precise control of protein levels is paramount for cellular function. This guide delves into the fascinating and intricate cross-regulatory relationship between two key RNA-binding proteins, RBM10 and RBM5. Both are crucial players in the regulation of alternative splicing and have been implicated in various diseases, including cancer. Understanding their interplay is critical for researchers, scientists, and drug development professionals seeking to unravel the complexities of gene regulation and identify novel therapeutic targets.

Recent studies have illuminated a multi-layered regulatory network where RBM10 and RBM5 mutually influence each other's expression, primarily through a sophisticated mechanism involving alternative splicing-coupled nonsense-mediated mRNA decay (AS-NMD). This guide provides a comprehensive comparison of their regulatory interactions, supported by experimental data and detailed protocols.

The Core Regulatory Mechanism: A Tale of Two Splicing Factors

The primary mode of cross-regulation involves the ability of RBM10 to negatively regulate both its own expression and that of its paralog, RBM5.[1][2][3][4] This is achieved by RBM10 promoting the skipping of specific exons within the pre-mRNAs of both genes. This alternative splicing event leads to the generation of mRNA transcripts containing premature termination codons, which are subsequently targeted for degradation by the nonsense-mediated mRNA decay (NMD) pathway.[1][2]

Conversely, there is evidence suggesting a reciprocal regulation where RBM5 can also influence the expression of RBM10.[3][5][6] This reciprocal control adds another layer of complexity to their interaction, highlighting a finely tuned balancing act that governs their cellular levels. The functional consequences of this interplay are context-dependent, with studies reporting both positive and negative correlations in their expression levels and sometimes opposing roles in the context of cancer.[3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the cross-regulation of RBM10 and RBM5 expression.

Experiment Cell Line Condition Effect on RBM5 mRNA Effect on RBM5 Protein Reference
RBM10 OverexpressionHEK293Overexpression of RBM10-EGFPDecreasedDecreased[4]
RBM10 KnockdownHEK293shRNA-mediated knockdown of RBM10IncreasedIncreased[4]
Experiment Cell Line Condition Effect on RBM10 mRNA Effect on RBM10 Protein Reference
RBM10 OverexpressionHEK293Overexpression of RBM10-EGFPDecreasedDecreased[1]
RBM5 Expression in RBM5-null cellsGLC20 (SCLC)Stable expression of RBM5No significant change in total mRNAIncreased expression of specific RBM10 splice variants[5]

Visualizing the Regulatory Network

To better illustrate the complex interplay between RBM10 and RBM5, the following diagrams depict the key signaling pathways and experimental workflows.

RBM10_RBM5_Regulation cluster_RBM10 RBM10 Regulation cluster_RBM5 RBM5 Regulation RBM10_gene RBM10 Gene RBM10_pre_mRNA RBM10 pre-mRNA RBM10_gene->RBM10_pre_mRNA Transcription RBM10_protein RBM10 Protein RBM10_pre_mRNA->RBM10_protein Splicing & Translation RBM10_NMD NMD Pathway RBM10_pre_mRNA->RBM10_NMD AS-NMD RBM10_protein->RBM10_pre_mRNA Promotes Exon 6/12 Skipping RBM5_pre_mRNA RBM5 pre-mRNA RBM10_protein->RBM5_pre_mRNA Promotes Exon 6/16 Skipping RBM5_gene RBM5 Gene RBM5_gene->RBM5_pre_mRNA Transcription RBM5_protein RBM5 Protein RBM5_pre_mRNA->RBM5_protein Splicing & Translation RBM5_NMD NMD Pathway RBM5_pre_mRNA->RBM5_NMD AS-NMD RBM5_protein->RBM10_pre_mRNA Post-transcriptional Regulation (Splice Variant Specific) Western_Blot_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transfection with RBM10-EGFP or Control Vector cell_culture->transfection protein_extraction Protein Extraction transfection->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blotting sds_page->western_blot primary_ab Incubation with Primary Antibodies (RBM5, GAPDH) western_blot->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Densitometry and Statistical Analysis detection->analysis end End analysis->end

References

Decoding the Enigma of RBM10: A Comparative Guide to Validating its Oncogenic and Tumor-Suppressive Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RBM10 Mutations and Supporting Experimental Data

The RNA-binding motif protein 10 (RBM10) presents a fascinating duality in cancer biology, exhibiting both tumor-suppressive and potential oncogenic functions depending on the cellular context and the nature of its mutations. This guide provides a comprehensive comparison of various RBM10 mutations, summarizing key experimental findings and offering detailed protocols to empower researchers in validating the functional roles of these mutations.

RBM10 Mutations: A Tale of Two opposing functions

RBM10's primary role as a splicing factor places it at a critical juncture of gene regulation. Its mutations, frequently observed in lung adenocarcinoma and other cancers, can lead to aberrant alternative splicing of key cancer-related genes, impacting cellular processes like proliferation, apoptosis, and signaling pathways. While many mutations are classified as loss-of-function and contribute to a tumor-suppressive role, certain missense mutations may confer gain-of-function or altered function, potentially driving oncogenesis.[1][2][3][4][5]

Comparative Analysis of RBM10 Mutations

To facilitate a clear understanding of the differential effects of RBM10 mutations, the following tables summarize quantitative data from various studies.

RBM10 Mutation Type Cancer Type(s) Effect on Cell Proliferation Effect on Apoptosis Key Splicing Targets Affected References
Wild-Type (WT) -Generally inhibitoryGenerally inductivePromotes skipping of NUMB exon 9; Regulates EIF4H splicing[4][6][7]
Loss-of-Function (Frameshift, Nonsense) Lung AdenocarcinomaIncreasedDecreasedInclusion of NUMB exon 9; Altered EIF4H splicing[1][3][4][7]
V354E (Missense) Lung AdenocarcinomaIncreased-Promotes inclusion of NUMB exon 9[4]
S781L (Missense) Lung AdenocarcinomaNo significant change (Loss-of-function)-Loss of splicing regulation[7]
G896V (Missense) Lung AdenocarcinomaDecreased (similar to WT)-Retained splicing regulation[7]
I316F (Missense) Lung AdenocarcinomaIncreased-Fails to inactivate c-Myc[8][9]

Key Signaling Pathways Modulated by RBM10 Mutations

The functional consequences of RBM10 mutations are often mediated through their impact on critical cancer signaling pathways. Understanding these interactions is crucial for elucidating the oncogenic or tumor-suppressive nature of a given mutation.

RBM10 and the p53 Pathway

Wild-type RBM10 has been shown to act as a positive regulator of the p53 tumor suppressor pathway. It can directly interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby stabilizing p53 and promoting apoptosis.[10][11] Loss-of-function mutations in RBM10 can disrupt this interaction, leading to decreased p53 stability and a subsequent reduction in apoptosis.

RBM10_p53_Pathway RBM10_WT Wild-Type RBM10 MDM2 MDM2 RBM10_WT->MDM2 Inhibits p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis p53->Apoptosis Induces RBM10_mut Loss-of-Function RBM10 Mutant

RBM10 regulation of the p53 pathway.
RBM10 and the c-Myc Pathway

Recent studies have revealed a role for RBM10 in suppressing the oncogenic activity of c-Myc. Wild-type RBM10 can promote the ubiquitin-dependent degradation of c-Myc.[8][9] Certain mutations, such as I316F, have been shown to disrupt this function, leading to increased c-Myc levels and enhanced cell proliferation.[8][9]

RBM10_cMyc_Pathway RBM10_WT Wild-Type RBM10 cMyc c-Myc RBM10_WT->cMyc Promotes Degradation Proliferation Cell Proliferation cMyc->Proliferation Promotes RBM10_I316F RBM10 I316F Mutant

RBM10's role in c-Myc degradation.
RBM10 and the Notch Signaling Pathway

RBM10 is a key regulator of the Notch signaling pathway through its control of the alternative splicing of NUMB, a negative regulator of Notch. Wild-type RBM10 promotes the skipping of NUMB exon 9, leading to a NUMB isoform that inhibits Notch signaling and suppresses cell proliferation.[4][12] Conversely, loss-of-function mutations or specific missense mutations like V354E result in the inclusion of NUMB exon 9, which inactivates NUMB's inhibitory function and leads to the activation of the pro-proliferative Notch pathway.[4][13]

RBM10_Notch_Pathway cluster_splicing Alternative Splicing of NUMB cluster_signaling Notch Signaling RBM10_WT Wild-Type RBM10 NUMB_exon9_skip NUMB (exon 9 skipped) RBM10_WT->NUMB_exon9_skip Promotes Notch Notch Signaling NUMB_exon9_skip->Notch Inhibits RBM10_mut RBM10 Mutant (e.g., V354E) NUMB_exon9_include NUMB (exon 9 included) RBM10_mut->NUMB_exon9_include Promotes Proliferation Cell Proliferation Notch->Proliferation Promotes

RBM10's regulation of Notch signaling via NUMB splicing.

Experimental Protocols for Functional Validation

To aid researchers in their investigation of RBM10 mutations, this section provides detailed protocols for key experiments.

Experimental Workflow for Validating RBM10 Mutation Function

experimental_workflow start Start with cell line expressing RBM10 mutation proliferation Cell Proliferation Assay (MTT / Colony Formation) start->proliferation apoptosis Apoptosis Assay (Annexin V) start->apoptosis splicing Alternative Splicing Analysis (RT-qPCR for NUMB, EIF4H) start->splicing interaction Protein Interaction Analysis (Co-IP for p53/MDM2) start->interaction pathway Signaling Pathway Analysis (Luciferase Reporter for Notch) start->pathway data Analyze and Compare Quantitative Data proliferation->data apoptosis->data splicing->data interaction->data pathway->data

Workflow for RBM10 mutation validation.
Cell Proliferation Assays

a) MTT Assay

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.

  • Materials:

    • Cells expressing wild-type or mutant RBM10

    • 96-well plates

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Seed 1,000-5,000 cells per well in a 96-well plate and incubate overnight.

    • Treat cells as required (e.g., with a drug or stimulus).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of MTT solvent to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

b) Colony Formation Assay

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.

  • Materials:

    • Cells expressing wild-type or mutant RBM10

    • 6-well plates

    • Complete culture medium

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

    • PBS

  • Protocol:

    • Seed a low density of cells (e.g., 500 cells) per well in a 6-well plate.

    • Incubate for 10-14 days, allowing colonies to form.

    • Wash the wells with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Materials:

    • Cells expressing wild-type or mutant RBM10

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Protocol:

    • Harvest approximately 1-5 x 10^5 cells.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Alternative Splicing Analysis (RT-qPCR)

This method quantifies the relative abundance of different splice isoforms of a target gene.

  • Materials:

    • RNA extracted from cells expressing wild-type or mutant RBM10

    • Reverse transcriptase kit

    • qPCR master mix

    • Primers specific for the different splice isoforms of the target gene (e.g., NUMB exon 9 inclusion and exclusion isoforms) and a housekeeping gene.

  • Protocol:

    • Synthesize cDNA from total RNA using a reverse transcriptase kit.

    • Set up qPCR reactions with isoform-specific primers and a housekeeping gene primer set for normalization.

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative expression of each splice isoform.

Protein Interaction Analysis (Co-Immunoprecipitation)

This technique is used to identify and validate protein-protein interactions.

  • Materials:

    • Cell lysate from cells expressing tagged versions of RBM10 (or using an antibody against endogenous RBM10)

    • Antibody against the protein of interest (e.g., MDM2)

    • Protein A/G agarose or magnetic beads

    • Lysis buffer

    • Wash buffer

    • Elution buffer

    • SDS-PAGE and Western blotting reagents

  • Protocol:

    • Lyse cells to obtain total protein extract.

    • Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complex.

    • Wash the beads several times with wash buffer to remove non-specific proteins.

    • Elute the bound proteins from the beads using elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (e.g., RBM10).

Signaling Pathway Analysis (Luciferase Reporter Assay for Notch)

This assay measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) driven by a pathway-responsive promoter.

  • Materials:

    • Cells expressing wild-type or mutant RBM10

    • A luciferase reporter plasmid containing a Notch-responsive element (e.g., CSL/RBP-Jκ binding sites) upstream of the luciferase gene.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

    • Transfection reagent

    • Luciferase assay system

  • Protocol:

    • Co-transfect cells with the Notch-responsive luciferase reporter plasmid and the control plasmid.

    • After 24-48 hours, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

By employing these methodologies and comparative data, researchers can systematically dissect the complex roles of RBM10 mutations in cancer, paving the way for the development of novel diagnostic and therapeutic strategies.

References

Unraveling RBM10's Binding Preferences: A Comparative Guide Across Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cell-type-specific binding patterns of RNA-binding proteins (RBPs) is crucial for deciphering gene regulatory networks and developing targeted therapeutics. This guide provides a comparative analysis of the RNA binding motifs of RBM10, a key regulator of alternative splicing implicated in various developmental processes and diseases, across different cell types. The information is supported by experimental data from Cross-Linking and Immunoprecipitation (CLIP) sequencing studies.

This report synthesizes findings from studies in human embryonic kidney (HEK293) cells, human cervical cancer (HeLa) cells, and mouse embryonic mandibular (MEPA) cells to highlight both conserved and potentially cell-type-specific features of RBM10's RNA recognition.

Comparative Analysis of RBM10 Binding Motifs

The RNA-binding protein RBM10 exhibits a preference for C-rich and G-rich sequences, although the specific consensus motifs identified vary across different cell lines and experimental methodologies. This variability may reflect the influence of cellular context on RBM10's binding specificity or the different computational approaches used for motif discovery. A summary of the experimentally determined RBM10 binding motifs is presented below.

Cell TypeExperimental MethodIdentified Binding Motif(s)Reference
HEK293 PAR-CLIPUGUGGACA (identified by HOMER software re-analysis) Exonic: GAAGA, UGGA, UCUUCA Intronic: UUUCU, CACCGUGG (identified by Discover computational tool re-analysis)[1]
HeLa CLIP-SeqCUCUGAACUC GAUCCC(U/A)[2]
Mouse Embryonic Mandibular (MEPA) iCLIPTop enriched pentamers: TCCAA, CCAAA, CCCCA (General preference for motifs with at least two consecutive C's followed by a T or an A)[3]

In general, the RRM1–C4-type zinc finger di-domain of RBM10 is known to recognize a GGA-centered motif, while the RRM2 domain shows a preference for C-rich sequences[2]. This underlying domain-specific recognition likely contributes to the diversity of motifs observed in vivo.

Experimental Protocols

The identification of RBM10 binding sites has been primarily achieved through variants of the Cross-Linking and Immunoprecipitation (CLIP) methodology, including PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) and iCLIP (individual-nucleotide resolution CLIP).

Generalized CLIP-Seq Workflow

The CLIP-based methods share a common workflow aimed at isolating and sequencing the RNA fragments directly bound by a target protein in vivo.

CLIP_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Steps UV_Crosslinking 1. UV Cross-linking of Cells Cell_Lysis 2. Cell Lysis UV_Crosslinking->Cell_Lysis Covalent bonds form between RBM10 and bound RNA RNA_Fragmentation 3. Partial RNA Fragmentation Cell_Lysis->RNA_Fragmentation Release of cellular contents Immunoprecipitation 4. Immunoprecipitation of RBM10-RNA Complexes RNA_Fragmentation->Immunoprecipitation RNase treatment Ligation 5. 3' RNA Adapter Ligation Immunoprecipitation->Ligation Capture with RBM10-specific antibody Labeling_PAGE 6. 5' End Labeling & SDS-PAGE Ligation->Labeling_PAGE Membrane_Transfer 7. Transfer to Membrane Labeling_PAGE->Membrane_Transfer RNA_Isolation 8. RNA Isolation Membrane_Transfer->RNA_Isolation Proteinase K digestion RT_PCR 9. Reverse Transcription & PCR Amplification RNA_Isolation->RT_PCR Sequencing 10. High-Throughput Sequencing RT_PCR->Sequencing

A generalized workflow for identifying RBM10-RNA interaction sites using CLIP-based methods.

Detailed Methodologies:

  • PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): This method involves the incorporation of photoreactive ribonucleoside analogs, such as 4-thiouridine (4SU), into nascent RNA transcripts in living cells[4][5]. Upon exposure to 365 nm UV light, the 4SU forms covalent cross-links with interacting proteins. Following cell lysis and immunoprecipitation of the RBP of interest, the cross-linked RNA is isolated, converted to a cDNA library, and sequenced. A key feature of PAR-CLIP is the introduction of a characteristic T-to-C mutation at the cross-linking site during reverse transcription, which allows for precise identification of the binding site[5].

  • iCLIP (individual-nucleotide resolution Cross-Linking and Immunoprecipitation): In the iCLIP protocol, cells are irradiated with 254 nm UV light to induce protein-RNA cross-links[6][7]. After cell lysis, partial RNA fragmentation, and immunoprecipitation, an adapter is ligated to the 3' end of the RNA fragments. The reverse transcription step is crucial, as it truncates at the polypeptide remnant left at the cross-link site after proteinase K digestion. The resulting cDNAs are circularized and then linearized to place the adapter sequence at the 5' end, allowing for PCR amplification and sequencing. This process enables the identification of the protein-RNA interaction site at single-nucleotide resolution[6][8].

RBM10-Mediated Regulation of the Notch Signaling Pathway

A well-documented function of RBM10 is its role in regulating the Notch signaling pathway through the alternative splicing of the NUMB pre-mRNA[9]. RBM10 binding to the intronic sequences flanking exon 9 of NUMB promotes the exclusion of this exon. The resulting NUMB isoform is a more potent inhibitor of Notch signaling, which has significant implications for cell proliferation and is a key area of investigation in cancer research[9].

Notch_Pathway_Regulation cluster_splicing Alternative Splicing of NUMB cluster_signaling Notch Signaling Pathway RBM10 RBM10 NUMB_exon9_skipped NUMB mRNA (exon 9 skipped) RBM10->NUMB_exon9_skipped promotes NUMB_pre_mRNA NUMB pre-mRNA (with exon 9) NUMB_pre_mRNA->NUMB_exon9_skipped NUMB_exon9_included NUMB mRNA (exon 9 included) NUMB_pre_mRNA->NUMB_exon9_included NUMB_protein_isoform NUMB Protein (inhibits Notch) NUMB_exon9_skipped->NUMB_protein_isoform translates to Notch_Signaling Notch Signaling NUMB_protein_isoform->Notch_Signaling inhibits Cell_Proliferation Cell Proliferation Notch_Signaling->Cell_Proliferation promotes

RBM10 promotes skipping of NUMB exon 9, leading to inhibition of Notch signaling and cell proliferation.

References

A Comparative Guide to RBM10 Knockdown Strategies for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal strategy to modulate the expression of RNA-binding motif protein 10 (RBM10) is a critical step in elucidating its complex roles in cellular processes and disease. This guide provides an objective comparison of the leading RBM10 knockdown technologies: siRNA, shRNA, and CRISPR-Cas9, supported by experimental data and detailed protocols to aid in your experimental design.

Introduction to RBM10

RNA-binding motif protein 10 (RBM10) is a crucial regulator of alternative splicing, a fundamental process for generating proteomic diversity from a single gene.[1][2] RBM10's influence extends to various cellular functions, including cell proliferation and apoptosis, and it is implicated in numerous signaling pathways.[2][3] Notably, RBM10 can act as a tumor suppressor in some cancers, while in others, it may have oncogenic functions.[3][4] Its dysregulation is associated with several diseases, making it a significant target for investigation.[1]

This guide will delve into the efficacy and methodologies of three primary techniques used to reduce or eliminate RBM10 expression: short interfering RNA (siRNA), short hairpin RNA (shRNA), and the CRISPR-Cas9 system.

Comparison of RBM10 Knockdown and Knockout Strategies

The choice of a knockdown or knockout strategy depends on the desired duration of gene silencing, the required efficiency, and the experimental context. Below is a comparative overview of siRNA, shRNA, and CRISPR-Cas9 for targeting RBM10.

FeaturesiRNA (Short-interfering RNA)shRNA (Short-hairpin RNA)CRISPR-Cas9
Mechanism Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave target mRNA.[5]Similar to siRNA, but the shRNA is processed within the cell from a vector, allowing for stable, long-term expression.[5]Gene editing at the genomic level by creating a double-strand break (DSB) at a specific locus, leading to gene knockout through error-prone repair.[6]
Effect Transient knockdown of gene expression.Stable and long-term knockdown of gene expression.[7]Permanent gene knockout.[6]
Delivery Transfection of synthetic oligonucleotides.[5]Transfection of a plasmid vector or transduction with a viral vector (e.g., lentivirus).[7]Transfection of plasmids encoding Cas9 and guide RNA, or delivery of Cas9 protein and guide RNA as a ribonucleoprotein (RNP) complex.[8]
Efficiency Variable, typically achieving 70-95% knockdown of mRNA.[5]High, can achieve over 90% stable knockdown.[9]High efficiency in generating knockout cell lines, often leading to complete loss of protein expression.[6]
Off-Target Effects Can occur through partial complementarity to unintended mRNAs, known as miRNA-like off-target effects.[5]Similar potential for off-target effects as siRNA, with the added risk of insertional mutagenesis if using integrating viral vectors.Off-target DNA cleavage can occur at sites with sequence similarity to the target. This can be minimized by careful guide RNA design and using high-fidelity Cas9 variants.
Validation qRT-PCR to quantify mRNA levels and Western blot for protein levels.[10]qRT-PCR and Western blot for stable cell lines.[10]DNA sequencing to confirm mutations at the target site and Western blot to confirm loss of protein expression.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each RBM10 knockdown strategy, which should be optimized for your specific cell type and experimental conditions.

siRNA-Mediated RBM10 Knockdown

This protocol outlines a transient knockdown of RBM10 using siRNA.

Materials:

  • RBM10-specific siRNA oligonucleotides and a non-targeting control siRNA.

  • Lipofectamine RNAiMAX transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • Appropriate cell culture plates and media.

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.

  • siRNA Preparation: In a sterile microfuge tube, dilute the RBM10 siRNA or control siRNA in Opti-MEM to the desired final concentration (typically 20-100 nM).

  • Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for analysis will depend on the stability of the RBM10 protein.

shRNA-Mediated Stable RBM10 Knockdown

This protocol describes the generation of a stable cell line with continuous RBM10 knockdown using a lentiviral vector.

Materials:

  • Lentiviral vector encoding an shRNA targeting RBM10 and a non-targeting control shRNA.

  • Packaging and envelope plasmids (for lentivirus production).

  • HEK293T cells (for virus production).

  • Target cells for knockdown.

  • Polybrene.

  • Puromycin (or other selection antibiotic).

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector, packaging plasmid, and envelope plasmid. Harvest the viral supernatant 48-72 hours post-transfection.

  • Transduction: Seed the target cells and allow them to adhere. On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL). Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).

  • Incubation: Incubate the cells with the virus for 18-24 hours.

  • Selection: After incubation, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin). The optimal concentration of the antibiotic should be determined beforehand with a kill curve.

  • Expansion: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until resistant colonies appear.

  • Clonal Isolation: Isolate and expand individual resistant colonies to establish stable cell lines.

CRISPR-Cas9-Mediated RBM10 Knockout

This protocol details the generation of an RBM10 knockout cell line using the CRISPR-Cas9 system.

Materials:

  • A plasmid expressing Cas9 nuclease and a guide RNA (gRNA) targeting an early exon of RBM10.

  • Transfection reagent suitable for plasmids.

  • 96-well plates for single-cell cloning.

Procedure:

  • gRNA Design: Design a gRNA specific to a coding region in an early exon of the RBM10 gene to maximize the likelihood of a frameshift mutation.

  • Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates to isolate individual clones.

  • Colony Expansion: Allow the single cells to grow into colonies.

  • Genomic DNA Extraction and PCR: Once colonies are established, extract genomic DNA from each clone. Amplify the targeted region of the RBM10 gene by PCR.

  • Mutation Analysis: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

  • Validation: Confirm the absence of RBM10 protein expression in the knockout clones by Western blot.[6]

RBM10 Signaling Pathways and Knockdown Workflow

To visualize the cellular context of RBM10 and the experimental process of comparing knockdown strategies, the following diagrams are provided in the DOT language for Graphviz.

RBM10 Signaling Pathways

RBM10 is involved in several key signaling pathways that regulate cell fate. Understanding these pathways is essential for interpreting the phenotypic outcomes of RBM10 knockdown.

RBM10_Signaling_Pathways cluster_Notch Notch Signaling cluster_p53 p53 Pathway cluster_RAP1 RAP1/AKT/CREB Pathway RBM10 RBM10 NUMB NUMB RBM10->NUMB regulates alternative splicing of MDM2 MDM2 RBM10->MDM2 inhibits RAP1A RAP1A RBM10->RAP1A inhibits activation of Notch_Receptor Notch Receptor Notch_Signaling Notch Signaling (Cell Proliferation) Notch_Receptor->Notch_Signaling NUMB->Notch_Receptor inhibits p53 p53 MDM2->p53 inhibits Apoptosis_p53 Apoptosis p53->Apoptosis_p53 AKT AKT RAP1A->AKT activates CREB CREB AKT->CREB phosphorylates Cell_Proliferation_AKT Cell Proliferation CREB->Cell_Proliferation_AKT

Key signaling pathways regulated by RBM10.
Experimental Workflow for Comparing RBM10 Knockdown Strategies

This workflow outlines the key steps for a comprehensive comparison of siRNA, shRNA, and CRISPR-Cas9 for RBM10 knockdown.

Knockdown_Comparison_Workflow Start Start: Select Target Cell Line siRNA siRNA Transfection (Transient Knockdown) Start->siRNA shRNA shRNA Lentiviral Transduction (Stable Knockdown) Start->shRNA CRISPR CRISPR-Cas9 Transfection (Knockout) Start->CRISPR Validation_siRNA qRT-PCR & Western Blot (24-72h post-transfection) siRNA->Validation_siRNA Validation_shRNA Puromycin Selection & Clonal Expansion qRT-PCR & Western Blot shRNA->Validation_shRNA Validation_CRISPR Single-Cell Cloning & Genomic DNA Sequencing Western Blot CRISPR->Validation_CRISPR Phenotypic_Analysis Phenotypic Analysis (e.g., Proliferation, Apoptosis, Splicing) Validation_siRNA->Phenotypic_Analysis Validation_shRNA->Phenotypic_Analysis Validation_CRISPR->Phenotypic_Analysis Data_Comparison Compare Efficacy, Specificity, & Phenotypic Outcomes Phenotypic_Analysis->Data_Comparison

Workflow for comparing RBM10 knockdown strategies.

Conclusion

The selection of an appropriate RBM10 knockdown strategy is contingent on the specific research question and experimental design. For short-term studies investigating the immediate effects of RBM10 depletion, siRNA offers a rapid and straightforward approach. For long-term functional studies or the generation of disease models, shRNA-mediated stable knockdown or CRISPR-Cas9-mediated knockout are more suitable. While CRISPR provides a complete and permanent loss of function, shRNA allows for tunable and potentially reversible knockdown. Careful validation of knockdown or knockout efficiency and assessment of off-target effects are paramount for the robust interpretation of experimental results. This guide provides a framework to assist researchers in making an informed decision for their RBM10-focused investigations.

References

Unraveling the Dichotomous Role of RBM10 in Lung Adenocarcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of RBM10's Function in Lung Adenocarcinoma Versus Normal Lung Tissue for Researchers and Drug Development Professionals.

The RNA-binding protein 10 (RBM10) has emerged as a critical, yet enigmatic, player in the landscape of lung adenocarcinoma (LUAD). While its fundamental role in regulating RNA splicing is established, its specific impact on tumorigenesis is a subject of intense and sometimes contradictory research. This guide provides a comprehensive comparison of RBM10's documented roles in LUAD compared to normal lung tissue, supported by experimental data and detailed methodologies to aid researchers in navigating this complex field.

Quantitative Data Summary

The expression and functional impact of RBM10 in LUAD present a conflicting picture, with some studies pointing towards a tumor-suppressive role and others suggesting oncogenic functions. The following tables summarize the key quantitative findings from various studies.

Table 1: RBM10 Expression in Lung Adenocarcinoma vs. Normal Tissue

Tissue TypeExpression Level Compared to Normal TissueMethod of DetectionReference
Lung AdenocarcinomaSignificantly downregulatedOncomine database (Bhattacharjee lung, Landi Lung cohort), Western Blot[1]
Lung AdenocarcinomaUpregulatedWestern Blot, Immunohistochemistry, Immunofluorescence[2]
Lung AdenocarcinomaDownregulated in LUAD cell lines (A549, H1299, H1993) compared to normal lung epithelial cellsWestern Blot[3]
Lung AdenocarcinomaDownregulated in LUAD tissues compared to adjacent normal tissuesWestern Blot[3]
Early-Stage LUAD (GGNs)Higher mutation rate (leading to reduced expression)Whole Exome Sequencing[4][5]
Lung AdenocarcinomaHigher expression associated with poor survivalTCGA analysis[6]
Lung AdenocarcinomaLow expression associated with poor outcomeOncomine, TCGA, GTEx databases[1]

Table 2: Functional Effects of Altered RBM10 Expression in Lung Adenocarcinoma Cells

Experimental ConditionEffect on Cell ProliferationEffect on ApoptosisEffect on Cell Migration/MetastasisReference
RBM10 OverexpressionInhibitionInductionInhibition[1][7][8]
RBM10 OverexpressionPromotionInhibitionPromotion[2]
RBM10 Knockdown/SilencingEnhancementInhibitionEnhancement[1][9][10]
RBM10 Knockdown/SilencingDecreasedIncreasedDecreased[2]

Table 3: RBM10 Mutation Frequency in Lung Adenocarcinoma

Cohort/StudyMutation FrequencyAssociated Clinical FeaturesReference
TCGA6%Poorer survival[6][11]
Invasive LUADUp to 21%-[2][12]
Early-Stage LUAD (GGNs)28%Early molecular event[5]
Chinese LUAD patients7% to 22%-[13]

Signaling Pathways and Molecular Mechanisms

The dual role of RBM10 in LUAD can be attributed to its involvement in multiple, context-dependent signaling pathways.

One line of evidence supports a tumor-suppressive role for RBM10. Studies have shown that RBM10 can inhibit the Wnt/β-catenin pathway by interacting with and positively regulating β-catenin interacting protein 1 (CTNNBIP1)[1]. This disrupts the formation of the β-catenin/TCF/LEF transcription complex, thereby downregulating target genes involved in cell proliferation and metastasis[1]. Furthermore, RBM10 has been reported to activate the p53 tumor suppressor pathway by disrupting the MDM2-p53 interaction, leading to p53 stabilization, increased apoptosis, and cell cycle arrest[9][14]. It can also promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax and caspases while decreasing the anti-apoptotic protein Bcl-2[7].

dot

RBM10_Tumor_Suppressor_Pathway RBM10 RBM10 CTNNBIP1 CTNNBIP1 RBM10->CTNNBIP1 interacts with & positively regulates MDM2 MDM2 RBM10->MDM2 disrupts interaction with p53 Bcl2 Bcl-2 RBM10->Bcl2 decreases beta_catenin β-catenin CTNNBIP1->beta_catenin inhibits binding to TCF/LEF TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt_Targets Wnt Target Genes (Proliferation, Metastasis) TCF_LEF->Wnt_Targets activates p53 p53 MDM2->p53 ubiquitinates & degrades Apoptosis_Genes Apoptotic Genes (Bax, Caspases) p53->Apoptosis_Genes activates caption RBM10's tumor-suppressive signaling pathways.

Caption: RBM10's tumor-suppressive signaling pathways.

Conversely, other studies describe an oncogenic role for RBM10 in LUAD. In this context, RBM10 is shown to be overexpressed and to activate key proliferative signaling pathways, including the EGFR, MAPK, and PI3K-AKT pathways[2]. Overexpression of RBM10 was found to decrease the expression of pro-apoptotic proteins like Bax and caspase-8, while increasing the anti-apoptotic protein Bcl-2[2][9][10]. It has also been reported to reduce the expression of the tumor suppressor p53, thereby inhibiting apoptosis and promoting cell growth[2].

dot

RBM10_Oncogenic_Pathway RBM10 RBM10 (Overexpressed) EGFR EGFR RBM10->EGFR activates p53 p53 RBM10->p53 reduces expression Bcl2 Bcl-2 RBM10->Bcl2 increases Bax_Casp8 Bax, Caspase-8 RBM10->Bax_Casp8 decreases MAPK_pathway MAPK Pathway (p-MEK, p-Erk) EGFR->MAPK_pathway PI3K_AKT_pathway PI3K-AKT Pathway (p-Akt) EGFR->PI3K_AKT_pathway Proliferation Cell Proliferation & Growth MAPK_pathway->Proliferation PI3K_AKT_pathway->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis p53->Apoptosis_Inhibition Bcl2->Apoptosis_Inhibition Bax_Casp8->Apoptosis_Inhibition caption RBM10's oncogenic signaling pathways.

Caption: RBM10's oncogenic signaling pathways.

Experimental Protocols

Accurate and reproducible experimental design is paramount in elucidating the true function of RBM10. Below are detailed methodologies for key experiments cited in the literature.

Western Blotting for RBM10 Protein Expression

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: BCA protein assay kit.

  • SDS-PAGE: 20-50 µg of total protein per lane resolved on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Proteins transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody: Incubate with anti-RBM10 antibody (e.g., rabbit monoclonal[15]) diluted 1:1000 in blocking buffer overnight at 4°C.

  • Secondary Antibody: Incubate with HRP-conjugated anti-rabbit IgG diluted 1:5000 in blocking buffer for 1 hour at room temperature.

  • Detection: Enhanced chemiluminescence (ECL) substrate and imaging system.

  • Loading Control: Anti-GAPDH or anti-β-actin antibody.

Immunohistochemistry (IHC) for RBM10 in Tissue Samples

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm).

  • Deparaffinization and Rehydration: Xylene and graded ethanol series.

  • Antigen Retrieval: Heat-induced epitope retrieval in 10 mM sodium citrate buffer (pH 6.0) for 20 minutes.

  • Blocking: 3% hydrogen peroxide to block endogenous peroxidases, followed by blocking with 5% normal goat serum.

  • Primary Antibody: Incubate with anti-RBM10 antibody (1:100 to 1:500 dilution) overnight at 4°C.

  • Secondary Antibody: Incubate with a biotinylated secondary antibody followed by streptavidin-horseradish peroxidase (HRP) conjugate.

  • Detection: Diaminobenzidine (DAB) substrate, followed by counterstaining with hematoxylin.

  • Analysis: Slides are scanned and scored based on staining intensity and the percentage of positive cells.

RT-qPCR for RBM10 mRNA Expression

  • RNA Extraction: Total RNA extracted from cells or tissues using TRIzol reagent or a commercial kit.

  • Reverse Transcription: 1 µg of total RNA reverse transcribed to cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR: Performed using a SYBR Green-based qPCR master mix on a real-time PCR system.

  • Primers:

    • RBM10 Forward: (Sequence to be obtained from specific cited papers)

    • RBM10 Reverse: (Sequence to be obtained from specific cited papers)

    • GAPDH Forward: (Sequence to be obtained from specific cited papers)

    • GAPDH Reverse: (Sequence to be obtained from specific cited papers)

  • Analysis: Relative gene expression calculated using the 2-ΔΔCt method, normalized to GAPDH as an internal control.

Cell Proliferation Assay (CCK-8)

  • Cell Seeding: Cells (e.g., A549, H1299) are seeded in 96-well plates at a density of 2-5 x 103 cells/well.

  • Treatment: Cells are transfected with RBM10 overexpression plasmids, siRNAs, or respective controls.

  • Assay: At specified time points (e.g., 24, 48, 72 hours), 10 µL of CCK-8 solution is added to each well and incubated for 1-4 hours.

  • Measurement: The absorbance at 450 nm is measured using a microplate reader.

Apoptosis Assay (Flow Cytometry)

  • Cell Preparation: Cells are harvested after treatment/transfection.

  • Staining: Cells are washed with PBS and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

dot

Experimental_Workflow cluster_tissue Tissue/Cell Samples cluster_expression Expression Analysis cluster_functional Functional Assays cluster_molecular Molecular Mechanism Normal_Tissue Normal Lung Tissue IHC Immunohistochemistry (Protein Localization) Normal_Tissue->IHC Western_Blot Western Blot (Protein Quantification) Normal_Tissue->Western_Blot RT_qPCR RT-qPCR (mRNA Quantification) Normal_Tissue->RT_qPCR LUAD_Tissue LUAD Tissue LUAD_Tissue->IHC LUAD_Tissue->Western_Blot LUAD_Tissue->RT_qPCR Pathway_Analysis Signaling Pathway Analysis (Western Blot) Western_Blot->Pathway_Analysis Proliferation Proliferation Assay (CCK-8) RT_qPCR->Proliferation Transfection Apoptosis Apoptosis Assay (Flow Cytometry) RT_qPCR->Apoptosis Transfection Migration Migration/Invasion Assay RT_qPCR->Migration Transfection Co_IP Co-Immunoprecipitation (Protein Interactions) Pathway_Analysis->Co_IP caption Experimental workflow for validating RBM10's role.

Caption: Experimental workflow for validating RBM10's role.

Conclusion

The role of RNA-binding motif protein 10 in lung adenocarcinoma is multifaceted and appears to be highly dependent on the specific cellular context and the molecular landscape of the tumor. The conflicting reports of both tumor-suppressive and oncogenic functions underscore the complexity of RBM10's regulatory networks. For researchers and drug development professionals, this duality highlights the need for careful and comprehensive validation of RBM10's role in specific LUAD subtypes. A deeper understanding of the upstream factors that dictate RBM10 expression and the downstream pathways it modulates will be crucial for determining its potential as a therapeutic target or a prognostic biomarker in lung adenocarcinoma. Future studies should aim to reconcile these opposing findings, perhaps by investigating the roles of different RBM10 isoforms or the impact of post-translational modifications in different stages of LUAD.

References

comparative analysis of RBM10 expression in different species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of RBM10 Expression Across Species

The RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing, a fundamental process in gene expression that allows for the production of multiple protein isoforms from a single gene.[1][2] RBM10's influence extends to numerous cellular processes, including proliferation and apoptosis, and its dysregulation is implicated in various human diseases, such as TARP syndrome and several types of cancer.[1][2] This guide provides a , supported by experimental data and detailed methodologies.

Gene and Protein Conservation

The RBM10 gene and its protein product are highly conserved among mammals, indicating essential biological functions. The human RBM10 protein (isoform 1) shares a 96% and 97% amino acid sequence homology with its orthologs in mice and rats, respectively.[3] This high degree of conservation suggests that the molecular functions of RBM10 are largely the same in these species.[3] The protein contains several key functional domains, including two RNA recognition motifs (RRMs), two zinc fingers, and a G-patch domain, which are involved in RNA binding and splicing regulation.[2][3]

Comparative Expression of RBM10

RBM10 is ubiquitously expressed across a wide range of tissues in the species studied, although expression levels can vary significantly between different tissues and developmental stages.[3][4][5] Generally, RBM10 expression is more pronounced in actively transcribing cells.[3]

Quantitative Expression Data

The following tables summarize the available quantitative data on RBM10 mRNA and protein expression in various tissues of humans and mice. Data for other species remains limited.

Table 1: Relative RBM10 mRNA Expression in Human Tissues

TissueRelative Expression Level
Bone Marrow Stromal CellsHigh (15.1)
Peripheral Blood Mononuclear CellsHigh (15.0)
PancreasModerate (6.7)
Other TissuesLow to Moderate

Data sourced from GeneCards, based on GTEx analysis.[6] The values represent normalized expression levels.

Table 2: RBM10 mRNA and Protein Expression in Mouse Tissues

TissuemRNA ExpressionProtein Expression
BrainHigher than skinDetected
Skeletal MuscleRBM10v1 higher than cardiac muscleDetected
Cardiac MuscleRBM10v3 higher than skeletal muscleDetected
SkinLower than brainNot specified

Qualitative and semi-quantitative data synthesized from a study by Loiselle et al. (2016).[5]

Expression in Other Species:

  • Rat: RBM10 expression is regulated during skeletal and cardiac muscle cell differentiation.[4] The amino acid sequence of rat RBM10 is 97% homologous to human RBM10, suggesting similar expression patterns and functions.[3][4]

Signaling Pathways Involving RBM10

RBM10 is a key player in several signaling pathways that control cell fate and function. Its primary role as a splicing factor allows it to influence the output of these pathways by modulating the expression of key regulatory proteins.

One of the most well-characterized functions of RBM10 is its role in the Notch signaling pathway . RBM10 promotes the skipping of exon 9 in the NUMB pre-mRNA.[2] The resulting NUMB isoform leads to the degradation of the Notch receptor, thereby inhibiting the Notch pathway, which is crucial for cell proliferation.[2]

Notch_Signaling_Pathway RBM10 RBM10 NUMB_pre_mRNA NUMB pre-mRNA RBM10->NUMB_pre_mRNA promotes exon skipping NUMB_isoform NUMB isoform (exon 9 skipped) NUMB_pre_mRNA->NUMB_isoform Notch_receptor Notch Receptor NUMB_isoform->Notch_receptor promotes ubiquitination Degradation Degradation Notch_receptor->Degradation Cell_Proliferation Cell Proliferation Notch_receptor->Cell_Proliferation activates Degradation->Cell_Proliferation inhibits

RBM10's role in the Notch signaling pathway.

RBM10 also interacts with the p53 pathway , a critical tumor suppressor pathway. RBM10 can stabilize p53 by binding to MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[3][7] By inhibiting MDM2-mediated ubiquitination, RBM10 enhances p53-dependent apoptosis and cell cycle arrest.[3][7]

p53_Signaling_Pathway RBM10 RBM10 MDM2 MDM2 RBM10->MDM2 binds to p53 p53 RBM10->p53 stabilizes MDM2->p53 promotes ubiquitination Ubiquitination Ubiquitination p53->Ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activates Degradation Degradation Ubiquitination->Degradation

RBM10's interaction with the p53 pathway.

Furthermore, RBM10 has been shown to inhibit cell proliferation through the RAP1/AKT/CREB signaling pathway .[8] It achieves this by reducing the activation of RAP1A and subsequently decreasing the phosphorylation of AKT and CREB.[1][8]

Experimental Protocols

Accurate quantification of RBM10 expression is crucial for understanding its biological roles. The following are detailed methodologies for key experiments used to analyze RBM10 expression.

Quantitative Real-Time PCR (qPCR) for RBM10 mRNA Expression

This protocol outlines the steps for measuring the relative abundance of RBM10 mRNA transcripts.

qPCR_Workflow cluster_0 RNA Preparation cluster_1 cDNA Synthesis cluster_2 qPCR cluster_3 Data Analysis RNA_Extraction 1. Total RNA Extraction (e.g., TRIzol) DNase_Treatment 2. DNase Treatment (to remove genomic DNA) RNA_Extraction->DNase_Treatment RNA_Quantification 3. RNA Quantification & Quality Check (e.g., NanoDrop) DNase_Treatment->RNA_Quantification Reverse_Transcription 4. Reverse Transcription (using reverse transcriptase and random hexamers or oligo(dT) primers) RNA_Quantification->Reverse_Transcription qPCR_Reaction 5. qPCR Reaction Setup (cDNA, primers, SYBR Green Master Mix) Reverse_Transcription->qPCR_Reaction qPCR_Amplification 6. Amplification & Data Acquisition (Real-Time PCR System) qPCR_Reaction->qPCR_Amplification Data_Analysis 7. Relative Quantification (e.g., 2^-ΔΔCt method using a housekeeping gene for normalization) qPCR_Amplification->Data_Analysis

Workflow for qPCR analysis of RBM10 mRNA.

Detailed Steps:

  • RNA Extraction: Isolate total RNA from cells or tissues using a reagent like TRIzol, following the manufacturer's instructions.[9][10]

  • DNase Treatment: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.[9]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[9]

  • qPCR: Perform the qPCR reaction using a SYBR Green-based master mix, specific primers for RBM10, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[9][11]

  • Data Analysis: Calculate the relative expression of RBM10 mRNA using the 2-ΔΔCt method.[11]

Western Blotting for RBM10 Protein Detection

This protocol describes the detection and quantification of RBM10 protein levels.

Western_Blot_Workflow cluster_0 Protein Extraction & Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Lysis 1. Cell/Tissue Lysis (RIPA buffer with protease inhibitors) Quantification 2. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 5. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-RBM10 antibody) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis 9. Imaging & Densitometry Analysis Detection->Analysis

Workflow for Western blot analysis of RBM10.

Detailed Steps:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12][13]

  • SDS-PAGE: Separate 20-50 µg of protein per sample on a polyacrylamide gel.[12][13]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][15]

  • Antibody Incubation: Incubate the membrane with a primary antibody against RBM10 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[12][15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Immunohistochemistry (IHC) for RBM10 Localization

This protocol allows for the visualization of RBM10 protein expression and localization within tissue sections.

IHC_Workflow cluster_0 Tissue Preparation cluster_1 Antigen Retrieval & Staining cluster_2 Visualization & Analysis Fixation 1. Fixation & Embedding (e.g., Formalin-fixed, paraffin-embedded) Sectioning 2. Sectioning (4 µm) Fixation->Sectioning Deparaffinization 3. Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval 4. Antigen Retrieval (e.g., Heat-induced epitope retrieval) Deparaffinization->Antigen_Retrieval Blocking 5. Blocking (e.g., 3% Hydrogen peroxide, serum blocking) Antigen_Retrieval->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-RBM10 antibody, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Chromogen 8. Chromogen Development (e.g., DAB) Secondary_Ab->Chromogen Counterstain 9. Counterstaining (e.g., Hematoxylin) Chromogen->Counterstain Dehydration_Mounting 10. Dehydration & Mounting Counterstain->Dehydration_Mounting Microscopy 11. Microscopic Analysis Dehydration_Mounting->Microscopy

Workflow for Immunohistochemistry of RBM10.

Detailed Steps:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections (4 µm thick).[15][16]

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.[15]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer.[15]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.[15]

  • Antibody Incubation: Incubate the sections with a primary anti-RBM10 antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[15][17]

  • Visualization: Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.[15]

  • Analysis: Dehydrate, mount, and examine the slides under a microscope to assess the intensity and localization of RBM10 staining.[15]

Conclusion

RBM10 is a highly conserved and ubiquitously expressed RNA-binding protein with crucial roles in regulating alternative splicing and various cellular signaling pathways. While its expression has been characterized in human, mouse, and to a lesser extent, rat tissues, there is a notable lack of quantitative comparative data across a broader range of species. The provided experimental protocols offer a robust framework for researchers to investigate RBM10 expression and function in diverse biological contexts, which will be essential for a more comprehensive understanding of its evolutionary conservation and species-specific roles.

References

Unraveling the Functional Consequences of RBM10 Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise functional impact of specific mutations in the RNA-binding protein RBM10 is critical for advancing cancer biology research and developing targeted therapies. This guide provides a comparative analysis of key RBM10 mutations, their effects on cellular processes, and the experimental data supporting these findings.

Mutations in the RNA Binding Motif Protein 10 (RBM10) are frequently observed in various cancers, most notably in lung adenocarcinoma.[1][2] RBM10 is a crucial regulator of alternative splicing, a process that allows for the production of multiple protein variants from a single gene.[2][3] Consequently, mutations in RBM10 can lead to dysregulated splicing of key cancer-related genes, impacting cell proliferation, apoptosis, and overall tumor progression.[2][4] This guide offers a detailed comparison of the functional consequences of specific RBM10 mutations, supported by experimental data and detailed methodologies.

Comparative Analysis of RBM10 Mutant Function

To facilitate a clear comparison, the functional effects of various RBM10 mutations are summarized below. The data is compiled from multiple studies investigating the impact of these mutations on alternative splicing, cell proliferation, and apoptosis.

Quantitative Data Summary
RBM10 Mutation Mutation Type Effect on NUMB Exon 9 Splicing Effect on Cell Proliferation Effect on Apoptosis Key Findings & References
Wild-Type (WT) -Promotes exon skippingSuppresses proliferationPromotes apoptosisEstablishes baseline for RBM10 tumor suppressor function.[1][4][5]
V354E MissenseAbolishes regulation, leading to increased exon 9 inclusionPromotes proliferation-This mutation disrupts RBM10's ability to regulate NUMB alternative splicing, promoting a pro-proliferative isoform.[1][5]
S781L MissenseLoss-of-functionNo significant change-This mutation leads to a loss of RBM10's normal splicing regulatory function.[2]
G896V MissenseNo alteration of functionDecreases proliferation (similar to WT)-This mutation does not appear to significantly alter RBM10's tumor-suppressive functions.[2]
E177 Nonsense (Truncating)Loss-of-function--Results in a truncated, non-functional protein, leading to loss of splicing regulation.[6][7]
F227fs39 Frameshift (Truncating)Loss-of-function--Leads to a truncated protein and loss of RBM10 function.[6]

Key Experimental Workflows and Signaling Pathways

The functional consequences of RBM10 mutations are typically elucidated through a series of molecular and cellular biology experiments. The following diagrams illustrate the common experimental workflows and the signaling pathways affected by RBM10 mutations.

Experimental_Workflow cluster_splicing Alternative Splicing Analysis cluster_proliferation Cell Proliferation Assay cluster_apoptosis Apoptosis Assay RNA_Extraction RNA Extraction from mutant & WT cells RT_PCR RT-PCR with primers flanking target exon RNA_Extraction->RT_PCR Gel_Electrophoresis Agarose Gel Electrophoresis RT_PCR->Gel_Electrophoresis Quantification Quantification of Exon Inclusion/Skipping Gel_Electrophoresis->Quantification Cell_Seeding Seed cells expressing mutant or WT RBM10 CCK8 Add Cell Counting Kit-8 (CCK-8) Cell_Seeding->CCK8 Incubation Incubate for 1-4 hours CCK8->Incubation Absorbance Measure Absorbance at 450nm Incubation->Absorbance Cell_Harvest Harvest mutant & WT cells Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Cell_Harvest->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Fig. 1: Common experimental workflows to assess RBM10 mutation function.

RBM10_NUMB_Notch_Pathway RBM10_WT Wild-Type RBM10 NUMB_pre_mRNA NUMB pre-mRNA RBM10_WT->NUMB_pre_mRNA Promotes Exon Skipping RBM10_Mutant Loss-of-function RBM10 Mutant RBM10_Mutant->NUMB_pre_mRNA Fails to regulate or Inhibits Exon Skipping NUMB_Exon9_Skip NUMB mRNA (Exon 9 Skipped) NUMB_pre_mRNA->NUMB_Exon9_Skip Splicing NUMB_Exon9_Include NUMB mRNA (Exon 9 Included) NUMB_pre_mRNA->NUMB_Exon9_Include Splicing NUMB_Protein_Suppressor NUMB Protein (Tumor Suppressor) NUMB_Exon9_Skip->NUMB_Protein_Suppressor NUMB_Protein_Degraded Degraded NUMB Protein NUMB_Exon9_Include->NUMB_Protein_Degraded Notch_Signaling Notch Signaling NUMB_Protein_Suppressor->Notch_Signaling Inhibits Cell_Proliferation Cell Proliferation Notch_Signaling->Cell_Proliferation Promotes

Fig. 2: RBM10's role in the NUMB-Notch signaling pathway.

Detailed Experimental Protocols

For reproducibility and accurate comparison of results, detailed experimental protocols are essential. The following sections provide methodologies for the key experiments cited in this guide.

Alternative Splicing Analysis by RT-PCR

This protocol is used to determine the ratio of different splice isoforms of a target gene, such as NUMB.

  • RNA Extraction: Isolate total RNA from cells expressing either wild-type or mutant RBM10 using a TRIzol-based method according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

  • Polymerase Chain Reaction (PCR):

    • Prepare a PCR master mix containing cDNA template, forward and reverse primers flanking the exon of interest (e.g., NUMB exon 9), and a DNA polymerase.

    • Primer Sequences for human NUMB exon 9:

      • Forward: 5'-AGAAAGAGGCAGCCGTTG-3'

      • Reverse: 5'-CCTCATCCTCCTCCTCCTCT-3'

    • Perform PCR with the following cycling conditions: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 58°C for 30s, and 72°C for 30s, and a final extension at 72°C for 5 min.

  • Agarose Gel Electrophoresis: Separate the PCR products on a 2% agarose gel. The two bands will correspond to the exon-included and exon-skipped isoforms.

  • Quantification: Quantify the intensity of the bands using densitometry software (e.g., ImageJ). The percentage of exon inclusion can be calculated as: (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of skipping band) x 100.

Cell Proliferation Assay (CCK-8)

This colorimetric assay measures cell viability, which is indicative of cell proliferation.[8][9][10][11]

  • Cell Seeding: Seed 2 x 10³ cells per well in a 96-well plate and culture overnight.

  • Treatment (if applicable): Treat cells with the desired compound or continue incubation under normal growth conditions.

  • CCK-8 Addition: At specified time points (e.g., 0, 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

  • Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting

This technique is used to detect and quantify specific proteins, such as RBM10 and its downstream targets.[16][17][18]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-RBM10, anti-NUMB) overnight at 4°C. (Dilutions should be optimized as per manufacturer's instructions).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

By providing a clear comparison of the functional consequences of specific RBM10 mutations, alongside detailed experimental protocols, this guide aims to facilitate further research into the role of RBM10 in cancer and aid in the development of novel therapeutic strategies targeting dysregulated splicing.

References

Unraveling the Isoform-Specific Interactomes of RBM10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in protein-protein interactions among isoforms of the RNA-binding motif protein 10 (RBM10) is critical for elucidating its role in cellular processes and disease. This guide provides a comparative analysis of the known interactomes of RBM10 isoforms, supported by experimental methodologies and visualizations to facilitate further research and therapeutic development.

Introduction to RBM10 and its Isoforms

RNA-binding motif protein 10 (RBM10) is a crucial regulator of alternative splicing, a fundamental process for generating proteomic diversity.[1][2] The RBM10 gene, located on the X chromosome, gives rise to multiple protein isoforms through alternative splicing of its own pre-mRNA.[1][3] The two most predominantly studied isoforms are RBM10v1 (the full-length canonical isoform) and RBM10v2, which lacks a 77-amino acid domain encoded by exon 4.[4] This structural difference, particularly within the first RNA Recognition Motif (RRM1), suggests that the two isoforms may have distinct RNA binding specificities and, consequently, different protein interactors and functions.[3][5] Indeed, emerging evidence suggests that RBM10 isoforms can have opposing roles in cellular processes such as proliferation and apoptosis.[5]

Comparative Analysis of RBM10 Isoform Interactomes

A direct, quantitative, side-by-side comparison of the interactomes of RBM10v1 and RBM10v2 from a single, comprehensive study is not yet available in the published literature. This represents a significant knowledge gap in the field. However, by synthesizing data from various studies that have identified RBM10 protein-protein interactions, a qualitative comparison can be constructed. Many studies, unfortunately, do not specify the isoform used or employ antibodies that may not distinguish between them.

The following table summarizes the known protein interactors of RBM10, noting the isoform when specified in the source literature.

Interacting ProteinFunction of InteractorRBM10 Isoform(s)Experimental Method
Spliceosomal Components
SF1Splicing factor, involved in pre-mRNA splicingUnspecifiedYeast two-hybrid[3]
U2AFSplicing factor, involved in 3'-splice site recognitionUnspecifiedYeast two-hybrid[3]
DHX15/PRP43Spliceosomal RNA helicaseUnspecifiedYeast two-hybrid[3]
Ribosomal Proteins
uL18 (RPL5)Ribosomal protein, component of the 60S subunitUnspecifiedCo-IP/Mass Spectrometry[6]
uL5 (RPL11)Ribosomal protein, component of the 60S subunitUnspecifiedCo-IP/Mass Spectrometry[6]
Transcription & Cell Cycle Regulation
c-MycTranscription factor, oncoproteinUnspecifiedCo-Immunoprecipitation[6]
MDM2E3 ubiquitin ligase, negative regulator of p53UnspecifiedCo-Immunoprecipitation[3]
p53Tumor suppressorUnspecifiedFunctional Association[3]
Other Interactors
FilGAPA GTPase-activating protein for RacUnspecifiedProtein Interaction Study[7]
2A-DUBDeubiquitinase complexUnspecifiedProtein Interaction Study[7]
SRSF2Splicing factorRBM10 (wild-type) and C761Y mutantCo-Immunoprecipitation[3]

Key Signaling Pathways Involving RBM10

RBM10 has been implicated in several critical signaling pathways that regulate cell fate. The diagrams below illustrate some of these interactions.

RBM10_p53_Pathway RBM10 RBM10 MDM2 MDM2 RBM10->MDM2 binds & inhibits p53 p53 MDM2->p53 ubiquitinates Ub Ubiquitin MDM2->Ub Proteasome Proteasomal Degradation p53->Proteasome targeted for Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis promotes Ub->p53 RBM10_Notch_Pathway cluster_splicing Alternative Splicing of NUMB RBM10 RBM10 NUMB_premRNA NUMB pre-mRNA RBM10->NUMB_premRNA promotes exon skipping NUMB_proliferative Proliferative NUMB isoform NUMB_premRNA->NUMB_proliferative alternative splicing (RBM10 loss) NUMB_differentiating Differentiating NUMB isoform NUMB_premRNA->NUMB_differentiating splicing Notch Notch Signaling NUMB_differentiating->Notch inhibits Cell_Proliferation Cell Proliferation Notch->Cell_Proliferation promotes CoIP_Workflow cluster_cell Cell Culture cluster_lysis Lysis cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry Cell Cells expressing Bait-Protein Lysate Cell Lysate Cell->Lysate Antibody Add Antibody (anti-Bait) Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash Elution Elute Proteins Wash->Elution Digestion Trypsin Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS Analysis Data Analysis LCMS->Analysis BioID_Workflow Start Stable cell line expressing Bait-BirA* fusion Add_Biotin Add excess Biotin (18-24 hours) Start->Add_Biotin Lysis Stringent Cell Lysis Add_Biotin->Lysis Streptavidin_Capture Streptavidin Bead Affinity Capture Lysis->Streptavidin_Capture Wash Extensive Washes Streptavidin_Capture->Wash Elution Elution of Biotinylated Proteins Wash->Elution MS_Analysis LC-MS/MS and Data Analysis Elution->MS_Analysis

References

Safety Operating Guide

Navigating the Disposal of RBM10-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. While specific disposal procedures for a substance explicitly labeled "RBM10-8" are not publicly documented, this guide provides essential safety and logistical information based on the handling of RBM10 (RNA-binding motif protein 10) research products. The procedures outlined below are grounded in general laboratory best practices for non-hazardous biological materials and should be adapted to comply with your institution's specific safety protocols.

A Material Safety Data Sheet (MSDS) for a human RBM10 cDNA ORF clone indicates that the product does not contain any known hazardous ingredients, advising that usual precautions be taken during handling[1]. This suggests that waste generated from similar RBM10 products may be considered non-hazardous, but it is crucial to consult the product-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EH&S) department for definitive guidance.

Summary of Handling and Storage for RBM10 Research Products

To facilitate easy comparison, the following table summarizes the handling and storage conditions for various RBM10-related research products as found in commercially available datasheets.

Product TypeStorage ConditionsHandling Recommendations
Human RBM10 cDNA ORF Clone Store at -80°C. Stable for 12 months under proper storage and handling. Avoid repeated freeze-thaw cycles.Follow Good Hygiene practices. Avoid contact with eyes, skin, and clothing. Avoid ingestion. Use proper personal protective equipment.[1][2]
RBM10 Antibody Supplied in a glycerol solution and should be stored at –20°C. Do not aliquot the antibody.Refer to the product-specific datasheet for detailed protocols on applications like Western Blotting and Immunoprecipitation.
Human Recombinant RBM10 Protein Store at -80°C. Stable for 12 months. Avoid repeated freeze-thaw cycles.For cell culture applications, filtration before use is recommended.[2]

General Disposal Protocol for Non-Hazardous Biological Waste

The following is a step-by-step guide for the disposal of non-hazardous biological materials, such as those containing RBM10, assuming no other hazardous components are present.

Experimental Protocol: Disposal of Non-Hazardous RBM10 Waste

  • Decontamination:

    • All liquid waste (e.g., cell culture media, buffer solutions) and solid waste (e.g., pipette tips, tubes, gloves) contaminated with biological material should be decontaminated.

    • A common method is to use a freshly prepared 10% bleach solution (final concentration of 0.5% sodium hypochlorite). Immerse or fill items with the bleach solution and allow a contact time of at least 30 minutes.

    • Alternatively, autoclaving at 121°C for a minimum of 20 minutes is an effective method for decontamination. Ensure materials are autoclave-safe.

  • Segregation:

    • After decontamination, segregate the waste into appropriate streams as per your institution's guidelines.

    • Liquids, once decontaminated, can often be disposed of down the drain with copious amounts of water, provided they do not contain other hazardous chemicals.

    • Decontaminated solids should be placed in designated biohazard bags or containers, even if rendered non-hazardous, to distinguish them from regular laboratory trash.

  • Packaging and Labeling:

    • Package the decontaminated waste in leak-proof containers.

    • Label the containers clearly, indicating that the contents have been decontaminated.

  • Final Disposal:

    • Dispose of the packaged waste according to your facility's procedures for treated biological waste. This may involve placing it in a specific collection area for pickup by a waste management contractor.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of non-hazardous RBM10 waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Decontamination cluster_2 Segregation & Packaging cluster_3 Final Disposal Start Generate RBM10 Waste Decontaminate Decontaminate Waste (e.g., 10% Bleach or Autoclave) Start->Decontaminate Segregate Segregate Liquid & Solid Waste Decontaminate->Segregate Package Package in Labeled, Leak-Proof Containers Segregate->Package Dispose Dispose via Institutional Waste Stream Package->Dispose

Figure 1. Logical workflow for the disposal of non-hazardous RBM10 waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the product's Safety Data Sheet and adhere to the waste disposal regulations of your institution and local authorities. If there is any uncertainty, contact your institution's Environmental Health and Safety department for guidance.

References

Guide to Handling RBM10-8: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed public safety information is available for a substance explicitly named "RBM10-8." The identifier may be an internal research code. The following guidelines are based on standard best practices for handling novel or uncharacterized chemical compounds of unknown toxicity and should be considered a baseline. A substance-specific risk assessment by qualified environmental health and safety (EHS) professionals is mandatory before any handling, storage, or disposal.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent, uncharacterized research compounds, using "this compound" as a placeholder.

Pre-Handling Risk Assessment

Before working with any new chemical, a thorough risk assessment is critical.[1] Treat the substance as potentially hazardous in the absence of specific data.[1] All work should occur in a designated area, such as a chemical fume hood, to contain potential contamination.[2]

Personal Protective Equipment (PPE)

A conservative, multi-layered approach to PPE is essential when the toxicity of a substance like this compound is unknown.[1][2] Engineering controls (e.g., fume hoods) are the primary line of defense, supplemented by appropriate PPE.[1]

Table 1: Recommended PPE for Laboratory Operations with this compound

Operation Recommended Personal Protective Equipment (PPE)
Handling Powder (Weighing, Aliquoting) Respirator: Full-face respirator with P100 (or equivalent) particulate filters.[2] An N95 or higher-rated respirator is a minimum if not using a full-face respirator.[1]• Hand Protection: Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]• Body Protection: Disposable lab coat or gown.[2]• Eye Protection: Safety goggles or a face shield worn over safety glasses.[1][2]
Preparing Solutions (Dissolving Powder) Primary Control: All work must be done in a certified chemical fume hood.[1][2]• Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2]• Body Protection: Lab coat (fully fastened).[1][2]• Eye Protection: Safety glasses with side shields or safety goggles.[2]

| General Laboratory Use (Cell Culture, Assays) | • Primary Control: Use in a chemical fume hood or other ventilated enclosure.[2]• Hand Protection: Appropriate chemical-resistant gloves.[2]• Body Protection: Lab coat.[2]• Eye Protection: Safety glasses with side shields.[2] |

Note: Always inspect gloves for tears or defects before use.[3] After handling the compound, wash hands thoroughly with soap and water before leaving the laboratory.[2]

Operational Plans: Step-by-Step Protocols

Experimental Protocol: Weighing and Solubilization

This protocol outlines the procedure for safely weighing a powdered compound and preparing a stock solution.

  • Preparation:

    • Ensure the chemical fume hood or powder containment enclosure is functioning correctly.[1]

    • Don all required PPE as specified for "Handling Powder" in Table 1.

    • Decontaminate the work surface before starting.[2]

  • Weighing:

    • Perform all weighing operations within the certified enclosure.[1]

    • Use disposable weighing boats and spatulas to prevent cross-contamination.[2]

    • Handle the compound carefully to minimize the generation of dust.[2]

    • Close the primary compound container immediately after dispensing.[1]

  • Solubilization:

    • Transition to PPE specified for "Preparing Solutions" if the risk of aerosolization is eliminated.

    • Slowly add the solvent to the weighed powder to avoid splashing.[1]

    • If sonication or vortexing is needed, ensure the container is securely capped.[1]

    • Clearly label the final solution with the compound name, concentration, solvent, and date.[1][2]

Logical Workflow: PPE Selection for this compound

PPE_Selection_Workflow start Start Task with this compound task_assessment Assess Task Hazard: Is the compound a powder or could aerosols be generated? start->task_assessment powder_ppe Required PPE: - Full-face Respirator (P100) - Double Nitrile/Neoprene Gloves - Disposable Gown - Safety Goggles task_assessment->powder_ppe Yes solution_ppe Required PPE: - Lab Coat - Nitrile/Neoprene Gloves - Safety Glasses with Side Shields task_assessment->solution_ppe No (Working with solution) fume_hood Work in Chemical Fume Hood or Ventilated Enclosure powder_ppe->fume_hood solution_ppe->fume_hood end Proceed with Task fume_hood->end

Caption: PPE selection workflow for handling this compound.

Disposal Plans

Proper disposal of hazardous waste is a legal and ethical imperative.[4] Never dispose of hazardous chemicals down the sink or in regular trash.

Table 2: Disposal Plan for this compound Waste

Waste Type Disposal Procedure
Solid Waste Description: Contaminated gloves, weighing boats, pipette tips, paper towels.[1][2]• Procedure: Collect in a designated, clearly labeled hazardous waste container.[2][5]
Liquid Waste Description: All solutions containing this compound.• Procedure: Collect in a designated, sealed, and clearly labeled hazardous liquid waste container.[1][2] Do not mix with other waste streams unless compatibility is confirmed.[2]

| Sharps | • Description: Contaminated needles, razor blades, or broken glass.• Procedure: Dispose of immediately in a designated, puncture-resistant sharps container labeled for chemical contamination.[2][6] |

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.[2] Ensure containers are properly sealed, stored in secondary containment, and away from incompatible materials.

Experimental Workflow: Waste Disposal

Disposal_Workflow start Experiment Complete waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Waste Pickup by EHS Office solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: General workflow for hazardous waste segregation and disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。